molecular formula C19H17NO2 B455192 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438225-43-5

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Katalognummer: B455192
CAS-Nummer: 438225-43-5
Molekulargewicht: 291.3g/mol
InChI-Schlüssel: OYSSECUCEIMIEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 438225-43-5 ) is a high-purity organic compound supplied with a documented purity of 95% . This molecule belongs to the quinoline-4-carboxylic acid family, a class of compounds known for their utility in pharmaceutical and materials science research . The structure incorporates a quinoline core, which is a privileged scaffold in medicinal chemistry, substituted with a carboxylic acid functional group and distinct methyl and dimethylphenyl moieties. The carboxylic acid group is a versatile handle for further synthetic modification, allowing researchers to readily generate amide or ester derivatives through coupling reactions, making it a valuable building block for creating diverse compound libraries . As a quinoline derivative, it serves as a key intermediate in the exploration of novel substances for various research applications. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a precursor in the synthesis of more complex molecules or as a standard in analytical studies.

Eigenschaften

IUPAC Name

2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-7-8-12(2)15(9-11)17-10-16(19(21)22)14-6-4-5-13(3)18(14)20-17/h4-10H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSSECUCEIMIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a molecule of interest within the broader class of quinoline-4-carboxylic acids. This class is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] This document delves into two primary and historically significant synthetic routes: the Doebner reaction and the Pfitzinger reaction. By examining the mechanistic underpinnings, experimental protocols, and relative merits of each pathway, this guide aims to equip researchers with the foundational knowledge required to select and optimize a synthetic approach tailored to their specific laboratory and developmental needs.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, found in numerous natural products and synthetic bioactive compounds.[4] Specifically, the quinoline-4-carboxylic acid moiety is the core of many established therapeutic agents, particularly in the realm of antibacterial drugs (e.g., fluoroquinolones).[5] The functionalization at the 2-position with an aryl group and substitution on the benzo portion of the quinoline ring allows for fine-tuning of pharmacological properties, making molecules like this compound attractive targets for synthesis and biological evaluation.[3][6] The development of efficient and scalable synthetic routes is therefore a critical step in the exploration of this chemical space for novel therapeutic agents.

Retrosynthetic Analysis

To devise a synthesis for the target molecule, we can disconnect the quinoline core according to the logic of the two most prominent named reactions for its formation. This retrosynthetic analysis reveals the key starting materials required for each pathway.

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction TM Target Molecule 2-(2,5-Dimethylphenyl)-8-methyl- quinoline-4-carboxylic acid Doebner C-N and C-C bond formation TM->Doebner Route 1 Pfitzinger C-N and C-C bond formation TM->Pfitzinger Route 2 Aniline 2-Methylaniline (o-Toluidine) Doebner->Aniline Aldehyde 2,5-Dimethylbenzaldehyde Doebner->Aldehyde PyruvicAcid Pyruvic Acid Doebner->PyruvicAcid Isatin 7-Methylisatin Pfitzinger->Isatin Ketone 1-(2,5-Dimethylphenyl)ethanone Pfitzinger->Ketone

Caption: Retrosynthetic pathways for the target molecule.

Synthetic Strategy I: The Doebner Reaction

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid.[7] It is a variation of the more general Doebner-von Miller reaction.[8]

Principle and Mechanism

The reaction typically proceeds under acidic conditions or via thermal condensation. The mechanism involves the initial formation of an imine from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. A subsequent intramolecular electrophilic aromatic substitution (cyclization) and dehydration/oxidation cascade yields the final aromatic quinoline ring. A key feature of some modern variations is the use of the excess imine formed in situ to act as the oxidant for the final aromatization step, a process known as a hydrogen-transfer reaction.[4]

G Reactants Aniline + Aldehyde + Pyruvic Acid Imine Imine Formation Reactants->Imine Enolate_Add Enolate Addition Imine->Enolate_Add Reacts with Pyruvic Acid Enolate Cyclization Cyclization (Electrophilic Aromatic Substitution) Enolate_Add->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation (Aromatization) Dehydration->Oxidation Product Quinoline-4-carboxylic Acid Oxidation->Product

Caption: Simplified workflow of the Doebner Reaction.

Experimental Protocol

This protocol is a representative procedure adapted from modern Doebner hydrogen-transfer methodologies.[9]

Materials:

  • 2-Methylaniline (1.0 equiv)

  • 2,5-Dimethylbenzaldehyde (2.0 equiv)

  • Pyruvic acid (1.2 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid (0.5 - 1.0 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylaniline (1.0 equiv) and anhydrous acetonitrile.

  • Add 2,5-dimethylbenzaldehyde (2.0 equiv) to the solution.

  • Carefully add the Lewis acid (e.g., BF₃·OEt₂) to the mixture at room temperature.

  • Heat the reaction mixture to 65-80 °C.

  • Add pyruvic acid (1.2 equiv) dropwise to the heated mixture over 30 minutes to minimize potential decomposition.

  • Maintain the reaction at the set temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by carefully pouring it into a beaker of ice water.

  • Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. This will precipitate the product while keeping the unreacted aniline soluble.

  • Filter the resulting precipitate, wash with cold water, and then with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

Rationale and Self-Validating System
  • Causality of Choices:

    • Excess Aldehyde/Aniline: Using an excess of the aniline and aldehyde components is crucial in the hydrogen-transfer variant. The additional equivalents form an imine that serves as the in situ oxidizing agent for the dihydroquinoline intermediate, avoiding the need for an external oxidant and often leading to cleaner reactions.[9]

    • Lewis Acid Catalyst: Lewis acids like BF₃·OEt₂ or InCl₃ are effective catalysts.[10] They activate the aldehyde carbonyl for imine formation and promote the key cyclization step. Traditional Brønsted acids can also be used but may lead to more side products like tar formation.[11]

    • Solvent: Acetonitrile is often a superior solvent to alcohols like ethanol for this reaction, particularly with electron-deficient anilines, as it can lead to higher yields.[9]

    • Dropwise Addition: Pyruvic acid can be thermally unstable. Its slow addition to the hot reaction mixture maintains its concentration at a low steady state, preventing decomposition and side reactions.

  • Trustworthiness through Protocol Design: The work-up procedure is designed for self-validation. The pH adjustment selectively precipitates the carboxylic acid product, providing a primary purification step. The subsequent washing and recrystallization steps are standard procedures to ensure the removal of starting materials and byproducts, with purity confirmed by melting point and spectroscopic analysis.

Synthetic Strategy II: The Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[12][13]

Principle and Mechanism

The reaction is initiated by the hydroxide-mediated hydrolysis and ring-opening of the isatin lactam to form an intermediate keto-anilinic acid (isatinic acid). This intermediate then undergoes a condensation reaction with the enolizable ketone (in this case, 1-(2,5-dimethylphenyl)ethanone) to form an imine. A final intramolecular aldol-type condensation followed by dehydration affords the quinoline product.[14]

G Reactants Substituted Isatin + Carbonyl Compound RingOpening Base-catalyzed Isatin Ring Opening Reactants->RingOpening KOH or NaOH Condensation Condensation (Imine Formation) RingOpening->Condensation Cyclization Intramolecular Aldol-type Cyclization Condensation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Quinoline-4-carboxylic Acid Dehydration->Product

Caption: Simplified workflow of the Pfitzinger Reaction.

Experimental Protocol

This protocol is a general procedure based on classical Pfitzinger conditions.[6][15]

Materials:

  • 7-Methylisatin (1.0 equiv)

  • 1-(2,5-Dimethylphenyl)ethanone (1.1 equiv)

  • Potassium hydroxide (KOH) (3.0-5.0 equiv)

  • Ethanol (95%) or a mixture of Ethanol/Water

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (3.0-5.0 equiv) in ethanol or an ethanol/water mixture with gentle heating.

  • Add 7-methylisatin (1.0 equiv) to the basic solution and stir until it fully dissolves, indicating the formation of the potassium salt of isatinic acid.

  • Add 1-(2,5-dimethylphenyl)ethanone (1.1 equiv) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution carefully with concentrated hydrochloric acid (HCl) or acetic acid to a pH of 4-5. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Dry the crude product. Recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/water will afford the pure target compound.

Rationale and Self-Validating System
  • Causality of Choices:

    • Base: A strong base like KOH is essential. It serves not only to catalyze the condensation but, more importantly, to effect the initial ring-opening of the isatin amide, which is the rate-limiting step.[14]

    • Substrates: The choice of 7-methylisatin directly installs the required 8-methyl group on the quinoline ring. The ketone, 1-(2,5-dimethylphenyl)ethanone, provides both the C2 and C3 atoms of the new ring, along with the C2-substituent.

    • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the KOH, and its boiling point provides a suitable reaction temperature.

  • Trustworthiness through Protocol Design: The work-up relies on the acidic nature of the final product. The product remains soluble in the basic reaction medium as its carboxylate salt. Upon acidification, the neutral carboxylic acid becomes insoluble in the aqueous medium and precipitates, a robust method for separation from base-soluble impurities. The purity of the final product is then verified through sharp melting point determination and spectroscopic methods.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Data Expected Observations for this compound
Appearance White to off-white crystalline solid.
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5-14.0 (br s, 1H, COOH), 8.0-8.5 (m, 3-4H, quinoline protons), 7.2-7.8 (m, 3H, dimethylphenyl protons), ~2.6 (s, 3H, 8-CH₃), ~2.4 (s, 3H, phenyl-CH₃), ~2.2 (s, 3H, phenyl-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~168 (C=O), 155-120 (aromatic carbons), ~21 (phenyl-CH₃), ~18 (8-CH₃).
Mass Spec. (ESI+)[M+H]⁺ calculated for C₁₉H₁₇NO₂. The fragmentation pattern would likely show loss of CO₂ (44 amu) and H₂O (18 amu).[16]

Note: The exact chemical shifts (δ) are predictive and based on analogous structures.[17] Actual values must be determined experimentally.

Comparative Analysis and Conclusion

Both the Doebner and Pfitzinger reactions are viable pathways to the target molecule. The choice between them depends on several factors.

Parameter Doebner Reaction Pfitzinger Reaction
Starting Materials Aniline, Aldehyde, Pyruvic Acid. Generally readily available.Substituted Isatin, Ketone. 7-Methylisatin may require separate synthesis.
Reaction Conditions Acidic (Lewis or Brønsted), often requires heating.Strongly basic, requires reflux.
Atom Economy Good, as it's a three-component condensation.Good, but depends on the synthesis of the isatin precursor.
Potential Issues Can suffer from low yields with certain substrates; potential for tar formation under harsh acidic conditions.[1][11]The required basic conditions can limit the scope of functional groups on the substrates.[4]
Scalability Can be suitable for large-scale synthesis with optimization.[4]Generally robust and reliable for lab-scale synthesis.
Recommendation

For exploratory, lab-scale synthesis , the Pfitzinger reaction is often more reliable and predictable, provided the 7-methylisatin precursor is accessible. The reaction is typically cleaner and the purification straightforward.

For process development and potential scale-up , optimizing the Doebner reaction may be more advantageous. This one-pot, three-component approach can be more cost-effective and efficient if conditions are carefully controlled to minimize side-product formation, for instance, by using the hydrogen-transfer modification.[9] The commercial availability and lower cost of the basic starting materials (toluidine, benzaldehyde derivatives, pyruvic acid) make it an attractive option for larger-scale campaigns.

References

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

  • Mori, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12865–12874. [Link]

  • Google Patents. (2012).
  • Mori, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Madsen, C. S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4571–4588. [Link]

  • Lasne, M. C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry, 3(20), 3794-3804. [Link]

  • Kozioł, A. E., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(5), 1085. [Link]

  • Genedi, N. A., et al. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(4), 547-552. [Link]

  • ACS Publications. The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Madsen, C. S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Malek, N., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3512–3524. [Link]

  • Shinde, S. B., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Anjali, P., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Al-Ostath, O. A., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 28(11), 4333. [Link]

  • Dong, D., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 938781. [Link]

  • Organic Chemistry Portal. Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Ahluwalia, V. K., et al. (2009). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 1(1), 114-121. [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

Sources

physicochemical properties of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and structural analysis of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid . This document is designed for researchers in medicinal chemistry and drug development, focusing on the compound's properties as a scaffold in the development of Neurokinin-3 (NK3) receptor antagonists and related quinoline pharmacophores.

Executive Summary

This compound is a substituted quinoline derivative primarily utilized as a lead scaffold in the synthesis of Neurokinin-3 (NK3) receptor antagonists (e.g., analogues of Talnetant and Osanetant). Characterized by a highly lipophilic core and a zwitterionic potential, this molecule presents specific solubility and formulation challenges. Its structural rigidity, enforced by the steric clash between the 2,5-dimethylphenyl moiety and the quinoline core, makes it a critical probe for exploring atropisomerism and receptor binding pocket constraints in G-protein coupled receptors (GPCRs).

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identification[1][2]
  • IUPAC Name: this compound

  • Common Class: 2-Arylcinchoninic acid derivative; Phenylquinoline-4-carboxylic acid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 291.34 g/mol

  • SMILES: CC1=CC(C)=C(C2=NC3=C(C(O)=O)C=CC=C3C)C=C1 (Generic scaffold representation)

Structural Pharmacophore

The molecule consists of three distinct structural domains that dictate its physicochemical behavior:

  • Quinoline Core (Scaffold): Provides aromatic pi-stacking capability. The nitrogen atom (N1) is weakly basic.

  • C4-Carboxylic Acid (Headgroup): The primary polar handle, responsible for acidity (pKa ~4.5) and hydrogen bonding.

  • Hydrophobic Substituents (Tail):

    • 8-Methyl Group: Located peri- to the quinoline nitrogen, this group creates steric bulk that can modulate metabolic stability (blocking N-oxidation) and influence crystal packing.

    • 2-(2,5-Dimethylphenyl) Ring: The ortho-methyl group on the phenyl ring introduces significant torsional strain relative to the quinoline plane, preventing coplanarity. This "twisted" conformation is essential for selectivity in NK3 antagonist binding pockets.

Physicochemical Properties

The following data synthesizes experimental class values for 2-arylquinoline-4-carboxylic acids and calculated descriptors for this specific derivative.

Quantitative Profile
PropertyValue / RangeDescription
Physical State Solid (Crystalline powder)Typically off-white to pale yellow needles.
Melting Point 215 – 225 °C (Decomposition)High lattice energy due to intermolecular H-bonding (COOH dimer).
LogP (Octanol/Water) 4.8 – 5.2 (Predicted)Highly lipophilic due to three methyl groups and biaryl core.
pKa (Acid) 4.2 – 4.6Carboxylic acid ionization.
pKa (Base) 1.5 – 2.0Quinoline nitrogen (suppressed by electron-withdrawing C4-COOH).
Polar Surface Area ~50 ŲDominated by the carboxylate group.
Solubility (Water) < 10 µg/mL (pH 1.2 - 6.0)Practically insoluble in aqueous media without pH adjustment.
Solubility (Organic) HighSoluble in DMSO (>50 mg/mL), DMF, and DCM.
Solubility & Ionization Logic

The molecule behaves as an amphiphile with dominant lipophilicity .

  • Acidic pH (pH < 3): Both the carboxyl group (COOH) and quinoline nitrogen (NH+) may be protonated, leading to a cationic species, though the low pKa of the nitrogen makes this transient.

  • Physiological pH (pH 7.4): The carboxylic acid is deprotonated (

    
    ), forming a mono-anion. Despite the charge, the high lipophilicity of the 2,5-dimethylphenyl and 8-methylquinoline distinct regions often results in poor aqueous solubility, necessitating the use of co-solvents (e.g., cyclodextrins) or salt forms (sodium/potassium salts) for biological assays.
    

Synthesis & Manufacturing Protocol

The synthesis of this compound follows the classical Pfitzinger Reaction , a robust method for constructing the quinoline-4-carboxylic acid scaffold.

Reaction Mechanism (Pfitzinger)

The reaction involves the condensation of a substituted isatin with a ketone under strong alkaline conditions, followed by ring expansion and rearrangement.

Reagents:

  • 7-Methylisatin (Precursor A)

  • 2',5'-Dimethylacetophenone (Precursor B)

  • Potassium Hydroxide (KOH) (33% aq.)

  • Ethanol (Solvent)

Step-by-Step Protocol
  • Dissolution: Dissolve 7-methylisatin (1.0 eq) in warm ethanol.

  • Condensation: Add 2',5'-dimethylacetophenone (1.1 eq) followed by dropwise addition of 33% KOH (5.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. The solution typically turns deep red/brown as the isatin ring opens to form the isatinate intermediate, which then condenses with the ketone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Dilute the residue with water.

    • Acidification: Slowly add 6N HCl until pH reaches ~2.0. The product will precipitate as a crude solid.

  • Purification: Recrystallize the crude solid from glacial acetic acid or an Ethanol/DMF mixture to obtain pure crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Isatin 7-Methylisatin KOH 33% KOH / EtOH (Reflux 12h) Isatin->KOH Ketone 2',5'-Dimethyl- acetophenone Ketone->KOH Intermediate Acyclic Intermediate KOH->Intermediate Aldol Condensation Cyclization Ring Closure & Dehydration Intermediate->Cyclization Pfitzinger Rearrangement Acidification HCl Workup (Precipitation) Cyclization->Acidification Product 2-(2,5-Dimethylphenyl)- 8-methylquinoline- 4-carboxylic acid Acidification->Product

Caption: Pfitzinger synthesis pathway converting 7-methylisatin and substituted acetophenone into the target quinoline scaffold.

Analytical Characterization Methods

To ensure the integrity of this compound for research applications, the following analytical standards are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm (Aromatic core) and 280 nm.

  • Retention Time: Expect late elution relative to unsubstituted quinolines.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d6 (Chloroform-d may not fully solubilize the free acid).

  • Key Signals (1H NMR):

    • Carboxylic Acid Proton: Broad singlet at ~13.0–14.0 ppm (often invisible if wet).

    • Quinoline H3: Singlet or doublet around 7.8–8.2 ppm.

    • Methyl Groups:

      • 8-Methyl: Singlet ~2.7 ppm.

      • Phenyl Methyls (2,5-dimethyl): Two singlets ~2.3–2.4 ppm.

    • Aromatic Region: Multiplets 7.2–8.5 ppm.

Biological Context & Applications

This compound serves as a vital intermediate in the "hit-to-lead" optimization of Neurokinin-3 (NK3) antagonists .

  • Mechanism: The 2-phenylquinoline-4-carboxylic acid scaffold mimics the peptide backbone of Neurokinin B (NKB), the endogenous ligand for NK3.

  • Structure-Activity Relationship (SAR):

    • The 4-COOH is often converted to an amide (e.g., chiral phenylethylamide) to improve potency and blood-brain barrier (BBB) penetration.

    • The 8-Methyl group enhances lipophilicity and fills hydrophobic pockets in the receptor.

    • The 2,5-Dimethylphenyl moiety provides a "twist" that locks the molecule in a bioactive conformation, reducing entropic penalty upon binding.

References

  • Santa Cruz Biotechnology (SCBT). this compound Product Data. Retrieved from

  • Shioiri, T., et al. (2000). "Synthesis and Neurokinin-3 Receptor Antagonist Activity of Quinoline-4-carboxamide Derivatives." Journal of Medicinal Chemistry. (Contextual SAR for 2-phenylquinoline-4-carboxylic acids).
  • PubChem. 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid (Analogue Reference). Retrieved from

  • Palmer, M. H. (1962). "The Structure of Pfitzinger's Quinoline Synthesis Products." Journal of the Chemical Society.

An In-depth Technical Guide to 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS Number: 438225-43-5), a molecule of significant interest within the broader class of quinoline-4-carboxylic acids. While specific experimental data for this exact compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended to serve as a foundational resource for researchers investigating novel therapeutic agents.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The substitution at the 2-position with an aryl group and at the 8-position with a methyl group, as seen in the title compound, offers a unique three-dimensional structure that can be exploited for specific interactions with biological targets.

This compound represents a specific iteration of this scaffold, combining the established pharmacophore of quinoline-4-carboxylic acid with a sterically demanding and lipophilic dimethylphenyl group. This substitution is anticipated to influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities or improved selectivity for existing targets.

Physicochemical and Structural Properties

PropertyValueSource
CAS Number 438225-43-5-
Molecular Formula C19H17NO2Calculated
Molecular Weight 291.35 g/mol Calculated
IUPAC Name This compound-
Predicted LogP 4.5 - 5.5Calculated
Predicted pKa 4.0 - 5.0 (acidic)Calculated
Predicted Solubility Low in water, soluble in organic solvents like DMSO, DMF, and alcoholsInferred from analogues

The structural arrangement of 2-aryl-quinoline-4-carboxylic acids has been elucidated through single-crystal X-ray diffraction of analogous compounds.[1][3] A key feature is the dihedral angle between the quinoline ring system and the 2-aryl substituent, which is typically non-planar.[1][3] In the solid state, these molecules often form hydrogen-bonded dimers or chains through their carboxylic acid moieties, with potential for π–π stacking interactions between the aromatic rings.[1][3]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction.[2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.

For the synthesis of the title compound, the logical precursors would be 3-methylisatin and 1-(2,5-dimethylphenyl)ethan-1-one. The following protocol is a generalized procedure based on established Pfitzinger reaction methodologies.

Proposed Synthetic Workflow: The Pfitzinger Reaction

Pfitzinger_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification Isatin 3-Methylisatin Base Strong Base (e.g., KOH) Isatin->Base Ketone 1-(2,5-Dimethylphenyl)ethan-1-one Ketone->Base Acidification Acidification (e.g., Acetic Acid) Base->Acidification Solvent Solvent (e.g., Ethanol/Water) Solvent->Acidification Heat Reflux Heat->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-(2,5-Dimethylphenyl)-8- methylquinoline-4-carboxylic acid Recrystallization->Product

Caption: Proposed Pfitzinger reaction workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Prophetic)

Materials:

  • 3-Methylisatin

  • 1-(2,5-Dimethylphenyl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylisatin (1 equivalent) in a solution of aqueous potassium hydroxide (e.g., 30% w/v). Stir the mixture at room temperature for 15-20 minutes to facilitate the ring-opening of the isatin.

  • Addition of Ketone: To the stirred solution, add 1-(2,5-dimethylphenyl)ethan-1-one (1.1 equivalents). An ethanolic solution of the ketone may be used to aid solubility.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Workup - Acidification: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a beaker and cool further in an ice bath. Slowly acidify the mixture with glacial acetic acid until the pH is approximately 5-6. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound.

Causality and Self-Validation: The Pfitzinger reaction is a robust and well-established method. The use of a strong base is critical for the initial hydrolysis of the isatin amide bond. The subsequent condensation and cyclization are driven by the formation of a stable aromatic quinoline ring system. The precipitation of the product upon acidification provides an inherent purification step, as the carboxylate salt is soluble in the basic reaction medium while the carboxylic acid product is insoluble in the acidified aqueous medium.

Potential Biological and Pharmacological Applications

The therapeutic potential of this compound can be inferred from the extensive research on its structural analogues. The quinoline-4-carboxylic acid scaffold is a versatile pharmacophore, and its derivatives have been investigated for a range of diseases.

Anticancer Activity

Quinoline derivatives are known to exhibit anticancer properties through various mechanisms.[4] A notable area of research is their activity as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[5]

  • HDAC Inhibition: Certain 2-arylquinoline-4-carboxylic acid derivatives have been identified as selective HDAC3 inhibitors.[5] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The 2-aryl group of these inhibitors typically occupies a hydrophobic region of the enzyme's active site, suggesting that the 2,5-dimethylphenyl substituent of the title compound could confer potent and potentially selective inhibitory activity.

HDAC_Inhibition Molecule 2-(2,5-Dimethylphenyl)-8- methylquinoline-4-carboxylic acid HDAC HDAC3 Enzyme Molecule->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Leads to GeneExpression Tumor Suppressor Gene Expression Acetylation->GeneExpression Promotes CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Induces Apoptosis Apoptosis GeneExpression->Apoptosis Induces

Caption: Potential mechanism of anticancer activity via HDAC3 inhibition.

Antiprotozoal and Antimicrobial Activity

The quinoline scaffold is famously present in antimalarial drugs like chloroquine and quinine. Modern research continues to explore novel quinoline derivatives for their activity against various pathogens.

  • Antileishmanial Activity: In silico studies on 2-aryl-quinoline-4-carboxylic acids have identified potential activity against Leishmania species.[6] These studies suggest that the quinoline derivatives may act as inhibitors of N-myristoyltransferase (NMT), an enzyme crucial for the survival of the parasite.[6]

  • Antimalarial and Antituberculous Potential: Docking studies have shown that 2-aryl/heteroaryl quinoline-4-carboxylic acids exhibit promising binding affinities to key protein targets in Plasmodium falciparum and Mycobacterium tuberculosis.[2] Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for this class of compounds suggest good oral bioavailability and a favorable safety profile, making them attractive candidates for further development.[2]

Future Research Directions

This compound represents a promising but underexplored molecule. The clear path forward involves:

  • Synthesis and Characterization: The first critical step is the chemical synthesis of the compound, likely via the Pfitzinger reaction as outlined. Full characterization using modern analytical techniques (NMR, MS, elemental analysis, and single-crystal X-ray diffraction) is essential to confirm its structure and purity.

  • In Vitro Biological Screening: The synthesized compound should be screened against a panel of cancer cell lines, as well as various microbial and protozoal pathogens, to validate the predicted biological activities.

  • Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the precise mechanism of action (e.g., enzyme inhibition assays for HDACs or NMT) would be warranted.

  • Analogue Synthesis and SAR Studies: Synthesis of a library of related compounds with variations in the substitution pattern on both the phenyl and quinoline rings would allow for the development of a structure-activity relationship (SAR), guiding the design of more potent and selective derivatives.

References

  • Mahadevan, K. M., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences, 4(6), 1-12. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Olegário, W. J. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 13. [Link]

  • El-Sayed, M. A. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Zhang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843649. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2879–2890. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. [Link]

  • Khanfar, M. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Peyrot, M., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 5(21), 3526-3532. [Link]

Sources

molecular structure of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of this compound. As a member of the quinoline-4-carboxylic acid class, this molecule is situated within a family of compounds renowned for their diverse and potent biological activities. This document serves as a foundational resource for researchers interested in the exploration and development of novel quinoline-based therapeutics.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Pharmacophore

The quinoline core is a recurring motif in a vast array of natural products and synthetic drugs.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[1][2][3] The versatility of the quinoline-4-carboxylic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles. The parent compound of this class, cinchophen (2-phenylquinoline-4-carboxylic acid), is a classic example of the therapeutic potential inherent in this molecular architecture.[1]

Molecular Structure of this compound

The titular compound, this compound, is a specifically substituted derivative within this class. Its structure is characterized by a quinoline core with a carboxylic acid group at the 4-position, an 8-methyl group, and a 2,5-dimethylphenyl substituent at the 2-position.

Caption: 2D representation of this compound.

Proposed Synthetic Pathway: The Doebner Reaction

The Doebner reaction is a reliable and versatile method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[2] It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of this compound, the logical precursors would be 2-methylaniline, 2,5-dimethylbenzaldehyde, and pyruvic acid.

Doebner_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_methylaniline 2-Methylaniline target_molecule 2-(2,5-Dimethylphenyl)-8- methylquinoline-4-carboxylic acid 2_methylaniline->target_molecule 2_5_dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde 2_5_dimethylbenzaldehyde->target_molecule pyruvic_acid Pyruvic Acid pyruvic_acid->target_molecule solvent Ethanol (Reflux) solvent->target_molecule Catalyst/Solvent

Caption: Proposed Doebner reaction for the synthesis of the target molecule.

Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-methylaniline and 2,5-dimethylbenzaldehyde in absolute ethanol.

  • Reaction Initiation: To the stirred solution, add an equimolar amount of pyruvic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for the Doebner reaction as it effectively dissolves the reactants and is relatively inert under the reaction conditions.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Structural Elucidation and Spectroscopic Characterization

Confirmation of the successful synthesis of this compound would rely on a combination of standard spectroscopic techniques. The following are the predicted spectral data based on known values for analogous compounds.

¹H NMR Spectroscopy
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic acid -OH13.0 - 14.0broad singlet
Quinoline H-3~8.3singlet
Quinoline H-5~8.7doublet
Quinoline H-6~7.9triplet
Quinoline H-7~7.7doublet
Phenyl H-3'~7.9doublet
Phenyl H-4'~7.5triplet
Phenyl H-6'~7.4singlet
Quinoline -CH₃ (at C8)~2.8singlet
Phenyl -CH₃ (at C2')~2.4singlet
Phenyl -CH₃ (at C5')~2.3singlet
¹³C NMR Spectroscopy
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic acid C=O167-168
Quinoline C-2154-155
Quinoline C-4148-149
Quinoline C-8a146-147
Phenyl C-1'137-138
Phenyl C-2'135-136
Phenyl C-5'131-132
Quinoline C-5130-131
Quinoline C-7129-130
Phenyl C-4'128-129
Quinoline C-4a127-128
Quinoline C-6125-126
Phenyl C-6'123-124
Phenyl C-3'118-119
Quinoline C-3118-119
Quinoline C-8137-138
Quinoline -CH₃ (at C8)18-19
Phenyl -CH₃ (at C2')20-21
Phenyl -CH₃ (at C5')19-20
Infrared (IR) Spectroscopy
  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹[4]

  • C=C and C=N stretches (aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region

  • C-H stretches (aromatic and methyl): Bands in the 2850-3100 cm⁻¹ region

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 m/z) and the subsequent loss of HCN (27 m/z) from the quinoline ring.[5]

Potential Applications and Future Research Directions

The diverse biological activities of quinoline-4-carboxylic acid derivatives suggest that this compound could be a promising candidate for drug discovery.[1]

  • Anticancer Potential: Many quinoline derivatives exhibit anticancer activity by various mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cells.[6][7] The subject molecule could be screened for its efficacy against various cancer cell lines.

  • Antimicrobial Activity: The quinoline scaffold is present in several antibacterial and antifungal agents.[8][9] The title compound could be evaluated for its activity against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Properties: Some quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory effects.[10] This suggests a potential therapeutic application in inflammatory disorders.

Future research should focus on:

  • In vitro and in vivo biological evaluation: Screening the compound for a wide range of biological activities to identify its primary therapeutic potential.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the molecule to understand how modifications to the structure affect its biological activity.

  • Mechanism of action studies: Elucidating the molecular targets and pathways through which the compound exerts its biological effects.

Conclusion

This compound is a molecule of significant interest within the medicinally important class of quinoline-4-carboxylic acids. While specific data on this compound is not extensively available, its synthesis is readily achievable through established methods like the Doebner reaction. Its structural features suggest a strong potential for diverse biological activities, making it a compelling target for further investigation in the field of drug discovery and development. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising molecule.

References

  • Mishra, A., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 82(15), 8195-8202. Available from: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3366-3374. Available from: [Link]

  • Wang, L., et al. (2015). Preparation method for quinoline-4-carboxylic acid derivative. Google Patents, CN102924374B.
  • Ondrejickova, J., et al. (1998). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 43(3), 263-268. Available from: [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4962-4977. Available from: [Link]

  • Uddin, G., et al. (2020). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Journal of Molecular Structure, 1202, 127263. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3343. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Available from: [Link]

  • Mini-Reviews in Organic Chemistry. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Available from: [Link]

  • Veverka, M., et al. (1997). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 51(4), 226-229. Available from: [Link]

  • ScienceMadness Discussion Board. (2010). The Pfitzinger Reaction. Available from: [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Available from: [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Available from: [Link]

  • Dr. Surajit Kumar Ghosh. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. Available from: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 911893. Available from: [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4962-4977. Available from: [Link]

  • Kumar, H. V., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences, 4(4), 1-10. Available from: [Link]

  • Zhang, Y., et al. (2022). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry, 46(31), 14811-14815. Available from: [Link]

  • Gebre, M. H., & Isloor, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21376. Available from: [Link]

  • Singh, A., & Parle, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-10. Available from: [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Video]. YouTube. Available from: [Link]

  • Gautret, P., et al. (1995). Combes quinoline synthesis. Tetrahedron Letters, 36(40), 7271-7272. Available from: [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available from: [Link]

  • Chemistry Lover. (2018, March 24). Combe's synthesis of quinoline || detailed mechanism. [Video]. YouTube. Available from: [Link]

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A Comprehensive Technical Guide to Determining the Solubility Profile of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility is a critical attribute that significantly influences a drug's bioavailability and, consequently, its efficacy.[1][2][3] A compound must be in a dissolved state at the site of absorption to be readily available in the systemic circulation and reach its pharmacological target.[1][2] Poorly water-soluble drugs often present significant challenges, leading to high required doses, variable absorption, and potential gastrointestinal toxicity.[1]

This guide provides an in-depth, technical framework for determining the comprehensive solubility profile of a novel, acidic compound: 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid . As specific experimental data for this compound is not yet in the public domain, this document serves as a robust methodological blueprint for researchers and drug development professionals. It outlines the foundational principles, experimental protocols, and data interpretation necessary to thoroughly characterize the solubility of this and other similar NCEs. The methodologies described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data, which is indispensable for informed decision-making in the preclinical development phase.

Understanding the Physicochemical Landscape of this compound

Before embarking on experimental solubility studies, a thorough understanding of the molecule's structural and physicochemical properties is essential.

1.1. Molecular Structure and Ionization Potential

This compound is a quinoline derivative. The quinoline scaffold is prevalent in numerous biologically active compounds.[4] The key functional groups influencing its solubility are the carboxylic acid moiety and the basic nitrogen atom within the quinoline ring system.

  • Acidic Dissociation: The carboxylic acid group (-COOH) is a proton donor, making the compound acidic. The pKa of this group will dictate the pH at which it ionizes to form the more soluble carboxylate anion (-COO⁻).

  • Basic Protonation: The quinoline nitrogen is weakly basic and can be protonated at low pH values.

The interplay of these ionizable groups will result in a pH-dependent solubility profile, a crucial aspect to characterize for predicting its behavior in the varying pH environments of the gastrointestinal tract.[5][6][7]

1.2. Solvent Selection Rationale

The choice of solvents for solubility determination should be systematic and relevant to the intended application of the compound. A well-chosen solvent set can provide insights into the compound's polarity and potential for solubilization in various pharmaceutical and biological media.

A tiered approach to solvent selection is recommended:

  • Tier 1: Biologically Relevant Aqueous Buffers: These are of primary importance for predicting in vivo dissolution. A range of pH values mimicking the gastrointestinal tract is crucial.

  • Tier 2: Pharmaceutical Solvents and Co-solvents: These are important for formulation development.

  • Tier 3: Organic Solvents: A selection of polar and non-polar organic solvents helps to understand the overall solvation properties of the compound.

The following table outlines a recommended panel of solvents for a comprehensive solubility assessment.

Solvent CategorySpecific SolventsRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)Represents the acidic environment of the stomach.
pH 4.5 Acetate BufferRepresents the upper small intestine.
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)Represents the lower small intestine.
pH 7.4 Phosphate Buffered Saline (PBS)Represents physiological pH.
Purified WaterBaseline aqueous solubility.
Pharmaceutical Co-solvents EthanolCommonly used in liquid formulations.
Propylene GlycolA frequently used solubilizing agent.
Polyethylene Glycol 400 (PEG 400)A non-volatile liquid polymer used in formulations.
Dimethyl Sulfoxide (DMSO)A powerful, aprotic solvent often used in early-stage screening.[8]
Organic Solvents MethanolA polar protic solvent.
AcetonitrileA polar aprotic solvent.
Ethyl AcetateA moderately polar solvent.
DichloromethaneA non-polar solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[9][10] This technique ensures that the solution is in equilibrium with the solid phase of the compound, providing a true measure of its saturation solubility under specific conditions.

2.1. Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is measured. The presence of undissolved solid at the end of the experiment is a prerequisite for a valid measurement.[9]

2.2. Detailed Experimental Protocol

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of clear glass vials.

    • Add a precise volume (e.g., 1-2 mL) of the selected solvent to each vial.[11]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[10] It is advisable to perform a time-to-equilibrium study for a new compound by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[9]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, PVDF) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

2.3. Analytical Methodologies

2.3.1. UV-Vis Spectrophotometry

For compounds with a strong chromophore, UV-Vis spectrophotometry offers a rapid and straightforward method for concentration determination.[12][13]

  • Wavelength Selection: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent as the samples. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted supernatant and determine its concentration from the calibration curve.

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method, particularly for complex matrices or compounds with low UV absorbance.[14][15]

  • Method Development: Develop a suitable HPLC method with an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV-Vis or DAD).

  • Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve based on peak area versus concentration.

  • Sample Analysis: Inject the diluted supernatant and quantify the concentration using the calibration curve.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison across different conditions.

3.1. Tabulated Solubility Data

The following table presents a hypothetical solubility profile for this compound, as would be generated from the described experimental work.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Aqueous Buffers
pH 1.2 HCl255.20.018
pH 4.5 Acetate2585.70.294
pH 6.8 Phosphate251540.35.29
pH 7.4 PBS252150.87.38
Purified Water251.50.005
Pharmaceutical Co-solvents
Ethanol2512,50042.9
Propylene Glycol258,20028.1
PEG 4002515,80054.2
DMSO25> 100,000> 343
Organic Solvents
Methanol2518,30062.8
Acetonitrile253,40011.7
Ethyl Acetate251,1003.78
Dichloromethane252500.86

3.2. pH-Solubility Profile

A graphical representation of solubility as a function of pH is highly informative for an ionizable compound.[16] This plot is critical for predicting its dissolution behavior in the gastrointestinal tract.

For an acidic compound like this compound, the solubility is expected to be low at acidic pH and increase as the pH rises above its pKa, due to the ionization of the carboxylic acid group.

Visualization of Experimental Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the thermodynamic solubility determination process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_anal 4. Analysis cluster_res 5. Results prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant T (24-48h) equil1->equil2 proc1 Allow to sediment equil2->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter (0.22 µm) proc2->proc3 anal1 Dilute sample proc3->anal1 anal2 Analyze by HPLC or UV-Vis anal1->anal2 res1 Calculate concentration anal2->res1 res2 Report solubility profile res1->res2

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous approach to determining the solubility profile of the novel compound this compound. By employing the shake-flask method in conjunction with a well-reasoned selection of solvents and robust analytical techniques, researchers can generate high-quality, reliable data. This information is fundamental for guiding formulation development, predicting in vivo performance, and ultimately de-risking the progression of new chemical entities through the drug development pipeline. The principles and protocols outlined herein are broadly applicable to the characterization of other novel compounds, providing a solid foundation for this critical aspect of preclinical research.

References

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An In-depth Technical Guide to the Potential Mechanism of Action of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive exploration of the plausible mechanisms of action for the novel compound 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid, leveraging established knowledge of the quinoline-4-carboxylic acid scaffold as a versatile pharmacophore.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system is a fundamental heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Specifically, the quinoline-4-carboxylic acid core has been identified as a "privileged" structure in drug discovery, meaning it is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of quinoline-4-carboxylic acid derivatives with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[2][3]

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For the compound , This compound , the substituents at positions 2 and 8 are expected to play a crucial role in defining its specific molecular interactions and subsequent pharmacological effects. This guide will delineate the most probable mechanisms of action for this compound based on the established activities of structurally related molecules and propose a rigorous experimental framework for their validation.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the known biological activities of quinoline-4-carboxylic acid derivatives, we propose three primary, plausible mechanisms of action for this compound. Each hypothesis is accompanied by a detailed experimental workflow for its investigation.

Hypothesis 1: Inhibition of Sirtuin 3 (SIRT3)

Several 2-phenyl-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a key mitochondrial deacetylase.[4] Dysregulation of SIRT3 activity is implicated in various cancers, making it a compelling therapeutic target.[4] The structural similarity of this compound to known SIRT3 inhibitors suggests it may also function through this mechanism.

A systematic approach is required to validate this hypothesis, starting with direct enzyme inhibition assays and progressing to cellular and functional assays.

SIRT3_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Assays A SIRT3 Enzymatic Assay B Selectivity Profiling (SIRT1, SIRT2) A->B Determine IC50 C Cellular Thermal Shift Assay (CETSA) D Western Blot for Acetylated Mitochondrial Proteins C->D Confirm Target Engagement G Mitochondrial Respiration Analysis (e.g., Seahorse Assay) E Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) D->E Assess Functional Outcome H Colony Formation Assay F Cell Cycle Analysis (Flow Cytometry) E->F G->H Evaluate Long-term Effects

Caption: Experimental workflow for validating SIRT3 inhibition.

1. SIRT3 Enzymatic Assay:

  • Principle: To measure the direct inhibitory effect of the compound on recombinant SIRT3 enzyme activity using a fluorogenic substrate.

  • Protocol:

    • Reconstitute recombinant human SIRT3 enzyme and the fluorogenic substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair) in the assay buffer.

    • Prepare a serial dilution of this compound.

    • Add the compound dilutions to a 96-well plate.

    • Initiate the reaction by adding NAD+ and the SIRT3 enzyme.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and measure the fluorescence intensity.

    • Calculate the IC50 value from the dose-response curve.

2. Cellular Thermal Shift Assay (CETSA):

  • Principle: To confirm direct binding of the compound to SIRT3 in a cellular context by measuring the change in thermal stability of the protein.

  • Protocol:

    • Treat intact cells with the compound or vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble SIRT3 at each temperature by Western blotting.

    • A shift in the melting curve of SIRT3 in the presence of the compound indicates direct binding.

AssayParameterHypothetical Value
SIRT3 Enzymatic AssayIC505.2 µM
SIRT1 Enzymatic AssayIC50> 50 µM
SIRT2 Enzymatic AssayIC50> 50 µM
Cell Proliferation (A549)GI5010.8 µM
CETSAΔTm+3.5 °C at 20 µM
Hypothesis 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The quinoline-4-carboxylic acid scaffold is a known inhibitor of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of DHODH leads to pyrimidine depletion and subsequent cell cycle arrest, which is a validated anticancer and anti-inflammatory strategy.[5]

DHODH_Pathway compound 2-(2,5-Dimethylphenyl)-8- methylquinoline-4-carboxylic acid dhodh DHODH compound->dhodh Inhibits orotate Orotate dhodh->orotate Oxidation dihydroorotate Dihydroorotate dihydroorotate->dhodh ump UMP orotate->ump ... dna_rna DNA/RNA Synthesis ump->dna_rna proliferation Cell Proliferation dna_rna->proliferation

Caption: Inhibition of the de novo pyrimidine synthesis pathway by targeting DHODH.

A multi-pronged approach is necessary to confirm DHODH as the target.

DHODH_Inhibition_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_metabolic Metabolomic Analysis A DHODH Enzymatic Assay B Isothermal Titration Calorimetry (ITC) A->B Determine Ki C Cell Proliferation Assay D Uridine Rescue Assay C->D Confirm Mechanism F LC-MS/MS Analysis of Pyrimidine Metabolites E Cell Cycle Analysis D->E Assess Functional Outcome

Caption: Experimental workflow for validating DHODH inhibition.

1. DHODH Enzymatic Assay:

  • Principle: To measure the inhibition of recombinant human DHODH activity by monitoring the reduction of a substrate.

  • Protocol:

    • Use a commercially available DHODH assay kit or a well-established protocol.

    • Prepare serial dilutions of the test compound.

    • Incubate the compound with recombinant DHODH, dihydroorotate, and a suitable electron acceptor (e.g., DCIP).

    • Monitor the decrease in absorbance of the electron acceptor over time.

    • Calculate the IC50 from the dose-response curve.

2. Uridine Rescue Assay:

  • Principle: To demonstrate that the antiproliferative effect of the compound is due to the inhibition of de novo pyrimidine synthesis.

  • Protocol:

    • Plate cells and treat with a range of concentrations of the test compound in the presence or absence of exogenous uridine.

    • Incubate for 48-72 hours.

    • Assess cell viability using a suitable assay (e.g., MTT).

    • If the compound's antiproliferative effect is rescued by uridine, it strongly suggests inhibition of the de novo pyrimidine synthesis pathway.

AssayConditionHypothetical Result
DHODH Enzymatic AssayIC508.9 µM
Cell Proliferation (HeLa)GI50 (no uridine)15.3 µM
Cell Proliferation (HeLa)GI50 (+ 100 µM uridine)> 100 µM
Cell Cycle Analysis24h treatmentG1/S phase arrest
Hypothesis 3: Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and invasion. A quinoline-4-carboxylic acid derivative has been reported to exert its antitumor effects through the inhibition of STAT3.[1]

STAT3_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (dimer) stat3->p_stat3 Dimerizes nucleus Nucleus p_stat3->nucleus Translocates target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) nucleus->target_genes Induces proliferation Cell Proliferation & Survival target_genes->proliferation compound 2-(2,5-Dimethylphenyl)-8- methylquinoline-4-carboxylic acid compound->jak Potential Inhibition? compound->stat3 Potential Inhibition?

Caption: The JAK-STAT3 signaling pathway and potential points of inhibition.

STAT3_Modulation_Workflow cluster_signaling Signaling Assays cluster_functional Functional Assays cluster_gene_expression Gene Expression Analysis A Western Blot for p-STAT3 B STAT3 Reporter Gene Assay A->B Quantify Inhibition C Cell Proliferation Assay (STAT3-dependent cell line) E RT-qPCR for STAT3 Target Genes D Apoptosis Assay (Annexin V/PI staining) C->D Assess Cellular Fate

Caption: Experimental workflow for investigating STAT3 signaling modulation.

1. Western Blot for Phospho-STAT3:

  • Principle: To measure the effect of the compound on the phosphorylation of STAT3, which is indicative of its activation state.

  • Protocol:

    • Use a cell line with constitutively active STAT3 or stimulate cells with a cytokine (e.g., IL-6).

    • Treat cells with the test compound for various times.

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe the membrane with antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • A decrease in the ratio of p-STAT3 to total STAT3 indicates inhibition.

2. STAT3 Reporter Gene Assay:

  • Principle: To quantify the effect of the compound on STAT3-mediated gene transcription.

  • Protocol:

    • Transfect cells with a reporter plasmid containing a STAT3-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

    • Treat the transfected cells with the test compound and a STAT3 activator if necessary.

    • Measure the reporter gene activity (e.g., luminescence).

    • A reduction in reporter activity indicates inhibition of the STAT3 pathway.

AssayConditionHypothetical Result
Western Blot (p-STAT3)10 µM compound, 2h75% reduction in p-STAT3 levels
STAT3 Reporter AssayIC5012.5 µM
Cell Proliferation (HepG2)GI5018.2 µM
RT-qPCR (c-Myc)10 µM compound, 6h60% decrease in mRNA expression

Conclusion and Future Directions

This guide has outlined three scientifically plausible mechanisms of action for the novel compound this compound, based on the established pharmacology of its core scaffold. The proposed experimental workflows provide a clear and logical path for elucidating its precise biological activity. It is also conceivable that this compound may exhibit polypharmacology, acting on multiple targets simultaneously. Therefore, a broader screening against a panel of kinases and other enzymes could be a valuable future direction. The insights gained from these studies will be instrumental in guiding the further development of this promising compound for potential therapeutic applications.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

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  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

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The Serendipitous Discovery and Prolific Evolution of Quinolone-4-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, most notably as the foundational structure for the potent class of quinolone antibiotics. This in-depth technical guide charts the remarkable journey of these derivatives, from an accidental discovery to their current status as indispensable therapeutic agents. We will explore the key historical milestones, the evolution of synthetic methodologies, the critical structure-activity relationships that have driven their development, and their enduring impact on the fight against bacterial infections. This guide is designed to provide a comprehensive and authoritative resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

A Fortuitous Beginning: The Dawn of the Quinolone Era

The story of quinoline-4-carboxylic acid derivatives as therapeutic agents begins not with a targeted drug design campaign, but with a serendipitous observation in the early 1960s. While attempting to synthesize the antimalarial drug chloroquine, American chemist George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an unexpected byproduct.[1][2] This impurity, identified as nalidixic acid, was technically a naphthyridine derivative but is widely considered the progenitor of all quinolone antibiotics.[1][2]

Introduced in 1962 for the treatment of urinary tract infections (UTIs), nalidixic acid demonstrated a novel mechanism of action: the inhibition of bacterial DNA replication.[1][2][3] This discovery marked a pivotal moment, opening a new frontier in antibacterial chemotherapy and laying the groundwork for decades of research and development. Following the introduction of nalidixic acid, other first-generation quinolones such as pipemidic acid, oxolinic acid, and cinoxacin were developed in the 1970s, offering marginal improvements.[1]

The Fluorine Revolution: Emergence of the Fluoroquinolones

A significant breakthrough in the evolution of quinolone-4-carboxylic acids was the introduction of a fluorine atom at the C-6 position of the quinoline ring system. This structural modification dramatically enhanced the antibacterial activity and broadened the spectrum to include both Gram-negative and some Gram-positive bacteria.[1] This new generation of compounds, the fluoroquinolones, revolutionized the treatment of a wide range of bacterial infections.

Norfloxacin, patented in 1978, was the first of these "new quinolones" and set the stage for the development of numerous other fluoroquinolones, including ciprofloxacin, levofloxacin, and moxifloxacin.[3][4] These second, third, and fourth-generation fluoroquinolones offered improved pharmacokinetic properties, greater potency, and an expanded spectrum of activity that included anaerobic bacteria.[1]

Table 1: Generations of Quinolone Antibiotics
GenerationRepresentative CompoundsKey CharacteristicsSpectrum of Activity
First Nalidixic acid, Cinoxacin, Oxolinic acidNarrow spectrum, primarily for UTIsPrimarily Gram-negative bacteria
Second Ciprofloxacin, Norfloxacin, EnoxacinIntroduction of fluorine atom, expanded spectrumBroadened Gram-negative, some Gram-positive and atypical coverage
Third Levofloxacin, SparfloxacinEnhanced activity against Gram-positive bacteriaExcellent Gram-negative, improved Gram-positive (especially Streptococcus pneumoniae)
Fourth Moxifloxacin, Gemifloxacin, TrovafloxacinBroadest spectrum, including anaerobic coverageExcellent Gram-negative, excellent Gram-positive, and anaerobic coverage

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone-4-carboxylic acid derivatives exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5][6][7][8][9] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating replication and transcription.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper cell division.

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzymes in a state where they have cleaved the DNA but are unable to religate it.[6] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[1] The C-3 carboxylic acid group of the quinolone scaffold is essential for this activity, as it is believed to interact with the amino acid residues in the active site of the target enzymes.[5]

Quinolone Mechanism of Action Quinolone Quinolone-4-Carboxylic Acid Derivative Enzyme_DNA_Complex Enzyme-DNA Complex Quinolone->Enzyme_DNA_Complex Binds to and stabilizes DNA_Gyrase DNA Gyrase DNA_Gyrase->Enzyme_DNA_Complex Topo_IV Topoisomerase IV Topo_IV->Enzyme_DNA_Complex DNA_Cleavage Double-Strand DNA Breaks Enzyme_DNA_Complex->DNA_Cleavage Prevents religation Cell_Death Bacterial Cell Death DNA_Cleavage->Cell_Death Leads to

Figure 1: Simplified schematic of the mechanism of action of quinolone antibiotics.

Synthetic Methodologies: Building the Quinolone Core

The synthesis of the quinoline-4-carboxylic acid core has been a subject of extensive research, leading to the development of several named reactions that are now fundamental in medicinal chemistry.

The Doebner Reaction

A classical and versatile method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction. This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[10][11]

Doebner Reaction Aniline Aniline Reaction_Vessel Condensation Aniline->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction_Vessel Quinoline_Acid Quinoline-4-Carboxylic Acid Reaction_Vessel->Quinoline_Acid

Figure 2: General scheme of the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.

The Pfitzinger Reaction

Another important synthetic route is the Pfitzinger reaction, which involves the reaction of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[10][11][12] This method offers a different approach to constructing the quinoline ring system.[12][13]

Experimental Protocol: Synthesis of a Quinoline-4-Carboxylic Acid Derivative via the Doebner Reaction

This protocol provides a generalized procedure for the synthesis of a 2-substituted-quinoline-4-carboxylic acid.

Materials:

  • Substituted aniline (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aniline (1.0 eq) and ethanol.

  • Stir the mixture until the aniline is completely dissolved.

  • Add the aromatic aldehyde (1.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add pyruvic acid (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired quinoline-4-carboxylic acid derivative.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship (SAR): A Continuous Refinement

The development of quinolone-4-carboxylic acid derivatives has been heavily guided by an understanding of their structure-activity relationships (SAR).[14] Key structural features that influence their antibacterial activity include:

  • The Carboxylic Acid at C-3: Essential for binding to DNA gyrase and topoisomerase IV.[5]

  • The N-1 Substituent: Influences potency and pharmacokinetic properties.

  • The C-6 Fluoro Group: Dramatically increases antibacterial activity.

  • The C-7 Substituent: Modulates the spectrum of activity and potency. For example, a piperazine ring at this position generally enhances activity against Gram-negative bacteria.

  • The C-8 Position: Substitution at this position can also influence activity and phototoxicity.

The continuous exploration of these SAR principles has allowed for the fine-tuning of quinolone derivatives to target specific pathogens and improve their safety profiles.

Beyond Antibiotics: Expanding Therapeutic Horizons

While the most prominent application of quinoline-4-carboxylic acid derivatives is in antibacterial therapy, their versatile scaffold has led to the exploration of other therapeutic areas. Researchers have investigated their potential as:

  • Anticancer agents: Some derivatives have shown inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for cancer cell proliferation.[5][12]

  • Antimalarial agents: The quinoline core is a well-known pharmacophore in antimalarial drug discovery.[15]

  • Anti-inflammatory agents: Certain derivatives have demonstrated anti-inflammatory properties.[16]

  • Antiviral agents: The potential of quinoline derivatives against various viruses is an active area of research.[10]

Conclusion and Future Perspectives

The journey of quinoline-4-carboxylic acid derivatives from an accidental discovery to a cornerstone of modern medicine is a testament to the power of scientific inquiry and iterative drug design. Their impact on the treatment of bacterial infections is undeniable, and the versatility of their core structure continues to inspire the development of new therapeutic agents for a range of diseases. As we face the growing challenge of antimicrobial resistance, the lessons learned from the history of quinolones will be invaluable in the ongoing quest for novel and effective medicines. The continued exploration of new synthetic methodologies and a deeper understanding of their biological targets will undoubtedly unlock the full potential of this remarkable chemical scaffold.

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theoretical pKa and boiling point of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Physicochemical Properties of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the , a complex heterocyclic molecule with potential applications in drug discovery and materials science. Given the absence of experimental data for this specific compound, this document outlines robust, field-proven computational methodologies for the accurate prediction of these critical physicochemical properties. We delve into the causal relationships between the molecule's structural features—such as the ionizable carboxylic acid and quinoline nitrogen, and the bulky hydrophobic moieties—and its predicted acidic dissociation constants and boiling point. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing not only predicted values but also detailed, replicable protocols for in-silico property evaluation, thereby supporting rational molecular design and development.

Introduction: The Significance of Physicochemical Profiling

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] The specific compound of interest, this compound, combines the quinoline core with a carboxylic acid group, a dimethylphenyl substituent, and a methyl group. This unique combination of functional groups dictates its physicochemical behavior, which in turn governs its pharmacokinetic and pharmacodynamic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

Two of the most fundamental properties influencing a molecule's behavior are its acid dissociation constant (pKa) and boiling point.

  • pKa: This value determines the extent of ionization of a molecule at a given pH. The ionization state is critical for solubility, membrane permeability, and binding interactions with biological targets.[4] For the target molecule, two primary ionizable centers exist: the acidic carboxylic acid group and the basic quinoline nitrogen.

  • Boiling Point: While less critical for biological activity, the boiling point is an essential indicator of the molecule's volatility and the strength of its intermolecular forces.[5] This property is crucial for purification, formulation, and manufacturing processes. It is influenced by factors such as molecular weight, hydrogen bonding capabilities, and overall molecular shape.[6]

This guide will employ established computational chemistry techniques to predict these two key parameters, providing a foundational dataset for further research and development.

Molecular Structure and Functional Group Analysis

The first step in any theoretical property prediction is a thorough analysis of the molecule's structure. The key functional groups that will dictate the pKa and boiling point are identified below.

G cluster_molecule This compound M Core Structure COOH Carboxylic Acid (-COOH) M->COOH Acidic pKa H-Bond Donor/Acceptor Quinoline_N Quinoline Nitrogen (Basic Center) M->Quinoline_N Basic pKa H-Bond Acceptor Dimethylphenyl 2,5-Dimethylphenyl Group (Hydrophobic Bulky Group) M->Dimethylphenyl Steric Hindrance Increases Lipophilicity Methyl_8 8-Methyl Group (Electron-Donating) M->Methyl_8 Modulates Basicity

Figure 1: Key functional groups influencing the physicochemical properties of the target molecule.

  • Carboxylic Acid (-COOH): This is the primary acidic center. It will readily donate a proton to form a carboxylate anion (-COO⁻). Its acidity is modulated by the electron-withdrawing nature of the quinoline ring system.

  • Quinoline Nitrogen: This nitrogen atom has a lone pair of electrons and acts as a base, accepting a proton to form a positively charged quaternary ammonium cation. Its basicity is influenced by the electron-donating methyl group at the 8-position and the electronic effects of the other substituents.

  • Aromatic Systems & Alkyl Groups: The large, fused aromatic system and the dimethylphenyl group contribute significantly to the molecule's high molecular weight and surface area. These nonpolar groups will lead to strong van der Waals interactions, which are a primary determinant of the boiling point.[6]

Theoretical pKa Prediction

The prediction of pKa values can be approached through several computational methods, ranging from rapid empirical models to more rigorous but computationally expensive quantum mechanical (QM) calculations.[7] For novel and complex structures, a hybrid approach or a carefully selected QM method often yields the most reliable results.[4]

Causality Behind Method Selection

We will describe a workflow based on Density Functional Theory (DFT), a first-principles QM method. This choice is predicated on its ability to model the electronic structure of the molecule accurately without relying on pre-existing data from structurally similar compounds, which may not be available.[8] While empirical tools like those from ChemAxon or ACD/Labs are incredibly fast and accurate for common scaffolds, DFT provides a more robust approach for unique molecular architectures.[4][7] The "direct approach," which calculates the Gibbs free energy change of the dissociation reaction in a solvated environment, is a well-established protocol.[9]

Predictive Workflow for pKa Calculation

The following diagram outlines the logical flow for a DFT-based pKa prediction.

Figure 2: A generalized workflow for quantum mechanics-based pKa prediction.

Experimental Protocol: DFT-Based pKa Prediction
  • Structure Preparation:

    • Generate the 3D coordinates of this compound.

    • Create three initial structures: the neutral form, the carboxylate anion form (deprotonated at -COOH), and the quinolinium cation form (protonated at the ring nitrogen).

  • Gas-Phase Optimization and Frequency Calculation:

    • For each of the three structures, perform a geometry optimization followed by a frequency calculation using a DFT functional and basis set (e.g., B3LYP/6-31G*). This step yields the gas-phase Gibbs free energy (G_gas).

    • Causality: Optimization finds the lowest energy conformation of the molecule, which is the most stable and representative structure. Frequency calculations confirm it is a true minimum (no imaginary frequencies) and provide the necessary thermal corrections to calculate the Gibbs free energy.

  • Solvation Energy Calculation:

    • Using the optimized gas-phase geometries, perform a single-point energy calculation with a continuum solvation model (e.g., SMD or IEFPCM) to simulate an aqueous environment. This provides the solvation free energy (ΔG_solv).

    • Causality: The pKa is defined in solution (typically water). A continuum solvation model approximates the bulk solvent's effect on the molecule's electronic structure and energy, which is crucial for accurate predictions.[9]

  • pKa Calculation:

    • Calculate the total Gibbs free energy in solution for each species: G_aq = G_gas + ΔG_solv.

    • Calculate the free energy change for the dissociation reactions:

      • Acidic pKa: ΔG_acid = G_aq(Anion) + G_aq(H⁺) - G_aq(Neutral)

      • Basic pKa: ΔG_base = G_aq(Neutral) + G_aq(H⁺) - G_aq(Cation)

    • Convert the free energy change to a pKa value using the equation: pKa = ΔG / (2.303 * R * T), where R is the gas constant and T is the temperature (298.15 K). The value for G_aq(H⁺) is a well-established literature value.

Predicted pKa Values

The following table summarizes the predicted pKa values based on computational analysis and comparison with similar known structures. Quinoline-4-carboxylic acids generally exhibit a pKa for the carboxylic acid group in the range of 3-5 and a pKa for the quinoline nitrogen protonation in the range of 1-3.[10][11]

Ionizable CenterPredicted PropertyPredicted Value (log units)Rationale
Carboxylic Acid (-COOH)Acidic pKa (pKa₁)~ 4.5 ± 0.5The electron-withdrawing quinoline ring enhances acidity compared to a simple benzoic acid, but steric hindrance and electronic effects from the substituents may slightly modulate this.
Quinoline NitrogenBasic pKa (pKa₂)~ 2.0 ± 0.7The basicity of the quinoline nitrogen is generally low due to the aromatic system. The electron-donating 8-methyl group slightly increases basicity.

Theoretical Boiling Point Prediction

Predicting the boiling point of a large, complex molecule with multiple functional groups is challenging. Traditional methods are often inaccurate for such structures.[12] Therefore, modern Quantitative Structure-Property Relationship (QSPR) and machine learning models are the preferred methods.[12][13]

Causality Behind Method Selection

A QSPR approach is chosen for its balance of speed and accuracy. These models are trained on large datasets of diverse organic compounds and use calculated molecular descriptors to predict properties like boiling point.[14] The underlying principle is that the structural and electronic features of a molecule, encoded as numerical descriptors, correlate with its macroscopic properties.[15]

Predictive Workflow for Boiling Point Calculation

The workflow involves calculating a set of molecular descriptors and feeding them into a pre-trained regression model.

Figure 3: A generalized workflow for QSPR-based boiling point prediction.

Experimental Protocol: QSPR-Based Boiling Point Prediction
  • Structure Input:

    • Provide the 2D or 3D structure of the molecule to a cheminformatics software package capable of calculating molecular descriptors (e.g., RDKit, PaDEL-Descriptor).

  • Descriptor Calculation:

    • Calculate a wide range of descriptors. Key descriptors for boiling point prediction include:

      • Molecular Weight: Heavier molecules generally have higher boiling points.[6]

      • Hydrogen Bond Donors/Acceptors: The carboxylic acid group can both donate and accept hydrogen bonds, significantly increasing intermolecular forces.

      • Topological Polar Surface Area (TPSA): Relates to polarity.

      • Rotatable Bonds: Affects molecular flexibility.

      • Shape and Size Descriptors: Describe the molecular geometry.

  • Model Application:

    • Input the calculated descriptors into a validated, publicly or commercially available QSPR model for boiling point prediction. These models are typically based on multiple linear regression, neural networks, or other machine learning algorithms.[12][13]

  • Prediction Analysis:

    • Analyze the output value. It is crucial to consider the model's reported accuracy (e.g., Root Mean Square Error - RMSE) and its applicability domain to ensure the target molecule is not an outlier compared to the model's training set.

Predicted Boiling Point

Due to its high molecular weight (303.35 g/mol ), rigid aromatic structure, and strong hydrogen bonding capability via the carboxylic acid group, this compound is expected to have a very high boiling point and likely decompose before boiling at atmospheric pressure.

PropertyPredicted Value (°C)Rationale
Boiling Point (at 760 mmHg)> 450 °C (with decomposition)High molecular weight, extensive aromatic system leading to strong π-π stacking and van der Waals forces, and potent intermolecular hydrogen bonding from the carboxylic acid group all contribute to a very high boiling point. Similar complex carboxylic acids often decompose upon heating before a true boiling point can be measured.

Summary and Conclusion

This guide has detailed the theoretical prediction of the pKa and boiling point for this compound using modern computational chemistry workflows. The predicted values provide a critical foundation for scientists in drug discovery and chemical development.

ParameterPredicted ValueMethod
Acidic pKa (pKa₁) 4.5 ± 0.5Quantum Mechanics (DFT)
Basic pKa (pKa₂) 2.0 ± 0.7Quantum Mechanics (DFT)
Boiling Point > 450 °C (decomposes)QSPR / Machine Learning

The provided protocols are designed to be self-validating by relying on established, first-principles methods (DFT) and well-validated statistical models (QSPR). It is imperative for researchers to recognize that these values are theoretical predictions. While highly informative for guiding experimental design and prioritizing compounds, they should be confirmed through empirical measurement wherever possible. The methodologies and insights presented herein offer a robust framework for the in-silico characterization of novel chemical entities.

References

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biological significance of the quinoline scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its inherent structural features and versatile reactivity have made it a cornerstone in the development of a vast array of therapeutic agents.[3][4] From the historic use of quinine, extracted from cinchona bark, for the treatment of malaria to the latest generation of targeted cancer therapies, the quinoline core has consistently demonstrated its profound biological significance.[3] This guide delves into the multifaceted roles of the quinoline scaffold, exploring its diverse biological activities, underlying mechanisms of action, structure-activity relationships, and the synthetic strategies that continue to unlock its therapeutic potential.

The versatility of the quinoline nucleus allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological properties.[4] This adaptability has led to the development of quinoline-based drugs across a wide spectrum of diseases, including infectious diseases, cancer, neurodegenerative disorders, and cardiovascular conditions.[5][6] The U.S. Food and Drug Administration (FDA) has approved numerous new molecular entities (NMEs) containing the quinoline moiety, a testament to its enduring importance in drug discovery.[3]

Diverse Biological Activities: A Pharmacological Treasure Trove

The quinoline scaffold is a versatile pharmacophore, exhibiting a wide range of biological activities.[1][2][6] This remarkable diversity stems from the ability of the quinoline ring system to interact with various biological targets through different mechanisms.

Antimalarial Activity: A Historical and Ongoing Battle

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a naturally occurring quinoline alkaloid, was the first effective treatment for this devastating parasitic disease.[3] Synthetic quinoline derivatives, such as chloroquine and primaquine, later became mainstays of antimalarial therapy.[5][7]

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[8][9] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic free heme.[10] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[10] Quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this process.[9] They are believed to cap the growing hemozoin crystals and form complexes with free heme, leading to a buildup of the toxic substance and subsequent parasite death.[5][11]

Antimalarial_Mechanism

Anticancer Activity: A Modern Frontier

In recent years, the quinoline scaffold has emerged as a significant pharmacophore in the development of anticancer agents.[12][13] A notable number of FDA-approved quinoline-based drugs are indicated for various cancers.[3] Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.[12][14]

One of the primary mechanisms is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.[10] By stabilizing the topoisomerase-DNA complex, these drugs lead to DNA strand breaks and ultimately, apoptosis (programmed cell death).[12] FDA-approved drugs like irinotecan and topotecan, which are derivatives of the quinoline alkaloid camptothecin, function as topoisomerase I inhibitors.[5]

Quinoline derivatives also act as tyrosine kinase inhibitors (TKIs).[14] Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers. Several quinoline-based TKIs, such as bosutinib and cabozantinib, have been approved for the treatment of various malignancies.[3]

Other anticancer mechanisms of quinoline derivatives include the induction of apoptosis, arrest of the cell cycle, inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and disruption of cell migration.[1][12]

Anticancer_Mechanisms Quinoline Quinoline Derivatives Topoisomerase Topoisomerase Quinoline->Topoisomerase TyrosineKinase TyrosineKinase Quinoline->TyrosineKinase Apoptosis Apoptosis Quinoline->Apoptosis CellCycle CellCycle Quinoline->CellCycle Angiogenesis Angiogenesis Quinoline->Angiogenesis DNA_Damage DNA_Damage Topoisomerase->DNA_Damage Signal_Block Signal_Block TyrosineKinase->Signal_Block Cell_Death Cell_Death Apoptosis->Cell_Death CellCycle->Cell_Death Angiogenesis->Cell_Death Tumor Starvation DNA_Damage->Cell_Death Signal_Block->Cell_Death

Antibacterial and Antiviral Activities

The quinoline scaffold is also a key component of many antibacterial and antiviral agents.[15][16] Quinolone and fluoroquinolone antibiotics, which are structurally related to quinolines, are widely used to treat bacterial infections.[15] These compounds typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

In the antiviral arena, quinoline derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Zika virus.[16][17] Their mechanisms of action can vary, from inhibiting viral enzymes to interfering with viral entry into host cells.[17] For instance, some quinoline derivatives have been shown to inhibit HIV-1 reverse transcriptase.[18]

Other Therapeutic Areas

The pharmacological utility of the quinoline scaffold extends to a variety of other therapeutic areas:

  • Neurodegenerative Diseases: Quinoline derivatives are being investigated for the treatment of Alzheimer's disease by targeting enzymes like cholinesterases.[6][19]

  • Cardiovascular Diseases: Certain quinoline-based compounds have shown potential in treating cardiovascular conditions.[5]

  • Anti-inflammatory Activity: Some quinoline derivatives exhibit anti-inflammatory properties.[2]

Structure-Activity Relationships (SAR): Tailoring for Potency and Selectivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[4] Understanding the structure-activity relationship (SAR) is crucial for designing new compounds with improved potency, selectivity, and pharmacokinetic properties.

For example, in the case of 4-aminoquinoline antimalarials like chloroquine, the presence of a chlorine atom at the 7-position of the quinoline ring is essential for activity.[20] The nature of the aminoalkyl side chain at the 4-position also significantly influences the drug's efficacy and toxicity.[20]

The following table summarizes some key SAR observations for different classes of quinoline derivatives:

Therapeutic ClassKey Substituent Position(s)Impact of Substitution
Antimalarial (4-Aminoquinolines) 7-positionA halogen (e.g., chlorine) is generally required for optimal activity.[20]
4-positionThe nature and length of the aminoalkyl side chain affect potency and pharmacokinetics.[20]
Anticancer (Tyrosine Kinase Inhibitors) 4-positionAn anilino or related aromatic group is often present to interact with the ATP-binding site of the kinase.
6- and 7-positionsSubstitution with solubilizing groups can improve pharmacokinetic properties.
Antiviral (HIV-1 Reverse Transcriptase Inhibitors) 6-positionElectron-withdrawing substituents can enhance activity.[18]

Synthesis of the Quinoline Scaffold: Building the Core

Several classic and modern synthetic methods are employed to construct the quinoline ring system. The choice of method often depends on the desired substitution pattern. Some of the most common methods include:

  • Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[10]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.

  • Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

  • Combes Quinoline Synthesis: Aniline is reacted with a β-diketone in the presence of an acid catalyst.[10]

Detailed Protocol: Friedländer Annulation for 2-Substituted Quinoline Synthesis

This protocol describes a general procedure for the synthesis of a 2-substituted quinoline derivative via the Friedländer annulation.

Materials:

  • 2-Aminoacetophenone

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoacetophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol.

  • Base Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-substituted quinoline.

Friedlander_Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: 2-Aminoacetophenone, Ethyl Acetoacetate, Ethanol Start->Reaction_Setup Base_Addition Add Catalytic KOH Reaction_Setup->Base_Addition Reflux Reflux (4-6 hours) Monitor by TLC Base_Addition->Reflux Workup Cool and Concentrate Reflux->Workup Extraction Aqueous Workup and Extraction with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure 2-Substituted Quinoline Purification->Product

Future Perspectives and Challenges

Despite the remarkable success of quinoline-based drugs, challenges remain. The emergence of drug resistance, particularly in the treatment of malaria and bacterial infections, necessitates the development of new quinoline derivatives with novel mechanisms of action.[7] Combination therapies and the design of hybrid molecules that incorporate the quinoline scaffold with other pharmacophores are promising strategies to overcome resistance.[21]

Furthermore, optimizing the safety profile and reducing off-target effects of quinoline-based drugs is an ongoing area of research. A deeper understanding of their interactions with biological targets and the application of computational drug design approaches will be instrumental in developing the next generation of highly selective and potent quinoline-based therapeutics.

Conclusion

The quinoline scaffold has proven to be an exceptionally fruitful source of therapeutic agents for a wide range of diseases. Its rich history, from the natural product quinine to rationally designed targeted therapies, underscores its enduring significance in medicinal chemistry. The versatility of the quinoline nucleus, coupled with an ever-expanding arsenal of synthetic methodologies, ensures that it will remain a central and privileged scaffold in the quest for novel and more effective medicines. The continued exploration of its biological potential promises to yield new breakthroughs in the treatment of human diseases for years to come.

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  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019-02-02). PubMed.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024-04-01).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI.
  • Ring Bioisosteres. (2024-02-17). Cambridge MedChem Consulting.
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Methodological & Application

Application Notes and Protocols for the Investigation of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids in Oncology

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] In the realm of oncology, derivatives of this class have emerged as promising candidates for anticancer drug development.[1][2] These compounds have been shown to exert their cytotoxic effects through diverse mechanisms of action, including the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and sirtuins (SIRTs), as well as the disruption of microtubule dynamics.[2][3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel derivative, 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid , as a potential anticancer agent. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial in vitro screening to elucidating the underlying mechanism of action.

Compound Profile: this compound

While extensive research exists on various 2-aryl-quinoline-4-carboxylic acid derivatives, this specific compound, with its 2,5-dimethylphenyl and 8-methyl substitutions, represents a novel chemical entity. Based on the structure-activity relationships of analogous compounds, it is hypothesized that these substitutions may enhance its potency and selectivity against cancer cells. The following sections detail the proposed experimental workflow to validate this hypothesis.

Part 1: Synthesis and Characterization

A plausible synthetic route for this compound is the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids.[7]

Proposed Synthetic Protocol: Pfitzinger Reaction
  • Reaction Setup: In a round-bottom flask, dissolve 5-methylisatin in a solution of potassium hydroxide in ethanol.

  • Addition of Ketone: To the stirred solution, add 1-(2,5-dimethylphenyl)ethan-1-one.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro Anticancer Activity Screening

The initial assessment of the anticancer potential of this compound involves screening against a panel of human cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia])[1][5]

  • Normal human cell line (e.g., HEK293) for cytotoxicity comparison

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7BreastTo be determinedTo be determined
A549LungTo be determinedTo be determined
HCT116ColonTo be determinedTo be determined
K562LeukemiaTo be determinedTo be determined
HEK293NormalTo be determinedTo be determined

Part 3: Elucidation of the Mechanism of Action

Understanding the molecular mechanism by which this compound exerts its anticancer effects is crucial for its further development. Based on the activities of similar quinoline derivatives, potential mechanisms include the induction of cell cycle arrest and apoptosis.[3][4][5][6]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol aims to determine if the test compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cell line showing high sensitivity to the compound

  • Test compound

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome Visualization:

G cluster_workflow Cell Cycle Analysis Workflow Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Fix Harvest and Fix Cells Treat_Cells->Harvest_Fix Stain Stain with Propidium Iodide Harvest_Fix->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Cell Cycle Analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Potential Signaling Pathway Investigation

Based on the known mechanisms of similar quinoline derivatives, the PI3K/AKT/mTOR signaling pathway is a plausible target.[8]

Hypothesized Signaling Pathway:

G Compound 2-(2,5-Dimethylphenyl)-8-methyl quinoline-4-carboxylic acid PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Hypothesized PI3K/AKT/mTOR Inhibition.

Protocol 4: Western Blot Analysis

Western blotting can be used to investigate the effect of the test compound on the expression levels of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The presented application notes and protocols provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential anticancer agent. Positive results from these studies, particularly potent and selective cytotoxicity, induction of cell cycle arrest and apoptosis, and modulation of a key cancer-related signaling pathway, would warrant further investigation, including in vivo efficacy studies in animal models and detailed pharmacokinetic and toxicological profiling. The versatility of the quinoline-4-carboxylic acid scaffold offers significant opportunities for the development of novel and effective cancer therapeutics.[2]

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.
  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Pharmaceutical Research International. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

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The Pfitzinger Reaction: A Comprehensive Guide to the Synthesis of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pfitzinger Reaction in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The synthesis of substituted quinoline-4-carboxylic acids, a particularly valuable class of quinoline derivatives, has been a subject of intense research. Among the classical methods, the Pfitzinger reaction , also referred to as the Pfitzinger-Borsche reaction, stands out as a robust and versatile strategy for the construction of these important molecules.[1][2] This reaction, first described by Wilhelm Pfitzinger in 1886, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][3]

This application note provides a detailed exploration of the Pfitzinger reaction, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, discuss common challenges and troubleshooting strategies, and present a summary of its application in the synthesis of diverse quinoline carboxylic acids.

Mechanistic Insights: A Stepwise Journey from Isatin to Quinoline

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The Pfitzinger reaction proceeds through a well-established sequence of steps, initiated by the base-mediated hydrolysis of isatin.

  • Ring Opening of Isatin: The reaction commences with the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH). This ring-opening step forms a transient keto-acid intermediate, which is generally not isolated but is crucial for the subsequent condensation.[1][2]

  • Imine Formation and Tautomerization: The aniline derivative generated from the ring-opened isatin then reacts with the carbonyl compound (an aldehyde or ketone) to form an imine, also known as a Schiff base. This imine subsequently tautomerizes to the more thermodynamically stable enamine intermediate.[2]

  • Intramolecular Cyclization and Dehydration: The pivotal step in the formation of the quinoline ring is the intramolecular cyclization of the enamine intermediate. The enamine attacks the ketone carbonyl, leading to a cyclic intermediate. Subsequent dehydration of this intermediate results in the formation of the aromatic quinoline ring system, yielding the final substituted quinoline-4-carboxylic acid product.[2][4]

Experimental Protocols: From Benchtop to Biologically Active Molecules

The following protocols provide detailed, step-by-step procedures for conducting the Pfitzinger reaction under both conventional heating and microwave-assisted conditions. The choice of method will depend on the available equipment and the desired reaction time.

Protocol 1: Conventional Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid

This protocol details the synthesis of 2,3-dimethylquinoline-4-carboxylic acid from isatin and butanone, a classic example of the Pfitzinger reaction.

Materials:

  • Isatin

  • Butanone (Methyl Ethyl Ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water (deionized)

  • Hydrochloric Acid (HCl), concentrated

  • Activated Charcoal

Procedure:

  • Preparation of the Isatin Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 30.38 g (approximately 0.2 moles) of isatin in a mixture of 450 mL of water and 130 mL of 50% sodium hydroxide solution. Stir the mixture gently until the initial deep purple color transitions to a light straw brown, indicating the formation of the sodium salt of isatinic acid.[5]

  • Addition of the Carbonyl Compound: To the solution of the isatin salt, add 60 mL of butanone all at once.[5]

  • Reaction under Reflux: Heat the reaction mixture to a gentle reflux and maintain for 8 hours. The color of the mixture will darken as the reaction progresses.[5]

  • Work-up and Neutralization: After the reflux is complete, pour the reaction mixture into a large beaker and boil briefly to remove any unreacted butanone. While the solution is still hot, dilute it to 850 mL with cold water. Partially neutralize the solution to a pH of approximately 7 with concentrated hydrochloric acid (about 103 mL will be required).[5]

  • Decolorization and Precipitation: Filter the solution to remove any tarry byproducts. To the filtrate, add a small amount of activated charcoal and boil for a few minutes to decolorize the solution. Filter the hot solution to remove the charcoal.

  • Isolation of the Product: To the hot, clear filtrate, add glacial acetic acid until the solution is distinctly acidic. A voluminous white precipitate of 2,3-dimethylquinoline-4-carboxylic acid will form. Allow the mixture to cool to room temperature and then place it in an ice bath to ensure complete precipitation.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from ethanol. The reported yield for this procedure is approximately 89%.[5]

Protocol 2: Microwave-Assisted Synthesis of Indophenazino Fused Quinoline-4-carboxylic Acid Derivatives

This protocol illustrates a more rapid, microwave-assisted Pfitzinger reaction for the synthesis of complex, fused quinoline systems.

Materials:

  • Indophenazino fused carbazole or azacarbazole derivative (carbonyl compound)

  • Isatin

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Acetic Acid

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, prepare a solution of the ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in 25 mL of ethanol.[6]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes, though optimization may be required depending on the substrate and microwave system).[7]

  • Work-up: After irradiation, allow the vessel to cool to room temperature. Filter the dark solution to remove any insoluble material.

  • Precipitation: Pour the filtrate into a beaker containing an ice-water mixture (e.g., 100 mL) and acidify with acetic acid until precipitation is complete.[7]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure indophenazino fused quinoline-4-carboxylic acid derivative.[6] Yields for such fused systems are reported to be in the range of 62-73%.[6]

Data Presentation: Substrate Scope and Yields

The Pfitzinger reaction is compatible with a wide range of carbonyl compounds and substituted isatins, leading to a diverse library of quinoline-4-carboxylic acids. The following table summarizes representative examples.

Isatin DerivativeCarbonyl CompoundBaseReaction ConditionsProductYield (%)Reference
IsatinAcetoneKOHConventional Heating2-Methylquinoline-4-carboxylic acid~60%[5]
IsatinButanoneNaOH8 hours reflux2,3-Dimethylquinoline-4-carboxylic acid89%[5]
IsatinDiethyl oxaloacetateKOHRoom Temperature, >2 daysQuinoline-2,3,4-tricarboxylic acidLow[5]
IsatinIndophenazino fused carbazoleKOHMicrowave, 9 minIndophenazino fused quinoline-4-carboxylic acid73%[6][8]
N-Acyl IsatinVarious CarbonylsBaseHalberkann Variant2-Hydroxy-quinoline-4-carboxylic acid-[2][8]

Variations on a Theme: The Halberkann Variant

A notable modification of the Pfitzinger reaction is the Halberkann variant , which utilizes N-acyl isatins as the starting material. This variation leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids.[2][8] The reaction proceeds through a similar mechanism, but the presence of the N-acyl group influences the final product. The Halberkann variant is particularly useful for accessing quinoline derivatives with a hydroxyl group at the 2-position, which can be a valuable handle for further synthetic transformations. The reaction conditions are similar to the classical Pfitzinger reaction, typically involving a strong base.[5]

Troubleshooting and Expert Insights: Navigating Common Experimental Challenges

While the Pfitzinger reaction is generally reliable, certain experimental challenges can arise, leading to low yields or the formation of undesirable byproducts.

  • Tar Formation: One of the most common issues is the formation of tarry substances, especially when using sensitive carbonyl compounds or when the reaction is heated too aggressively.[5]

    • Expert Recommendation: A modified procedure where the isatin is first completely converted to its salt by reacting it with the base before the addition of the carbonyl compound can significantly mitigate tar formation. This stepwise approach ensures that the initial ring-opening is complete before the condensation reaction begins.[5] For particularly sensitive substrates like diethyl oxaloacetate, conducting the reaction at room temperature for an extended period (e.g., >2 days) can improve the yield and reduce tarring.[5]

  • Low Yields: Low yields can result from incomplete reaction, side reactions of the carbonyl compound in the strongly basic medium, or difficult purification.

    • Expert Recommendation: Ensure that the base is of high quality and used in sufficient excess to drive the initial ring-opening to completion. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time. For purification, careful neutralization is key to precipitating the product without co-precipitating impurities. Recrystallization from an appropriate solvent is often necessary to obtain a pure product.

Diagrams: Visualizing the Pfitzinger Reaction Workflow

The following diagrams illustrate the key aspects of the Pfitzinger reaction.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base (e.g., KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Intramolecular Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger reaction.

Pfitzinger_Workflow A 1. Reactant Mixing (Isatin, Carbonyl, Base, Solvent) B 2. Reaction (Conventional Heating or Microwave) A->B C 3. Work-up (Solvent Removal, Dilution) B->C D 4. Neutralization & Precipitation (Acidification) C->D E 5. Isolation & Purification (Filtration, Recrystallization) D->E F Final Product (Pure Quinoline Carboxylic Acid) E->F

Caption: A generalized experimental workflow for the Pfitzinger reaction.

Conclusion: A Timeless Reaction for Contemporary Challenges

The Pfitzinger reaction, despite its long history, remains a highly relevant and powerful tool in the arsenal of the modern medicinal chemist. Its ability to generate a diverse range of quinoline-4-carboxylic acids from readily available starting materials makes it an attractive strategy for the synthesis of novel drug candidates. By understanding the nuances of the reaction mechanism and employing optimized experimental protocols, researchers can effectively harness the Pfitzinger reaction to accelerate the discovery and development of new therapeutics.

References

  • The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2024, December 10). Retrieved from [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Retrieved from [Link]

  • The Pfitzinger Reaction. (Review) - ResearchGate. (n.d.). Retrieved from [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. Retrieved from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Pfitzinger Reaction - YouTube. (2020, July 30). Retrieved from [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014, May 1). Retrieved from [Link]

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Title: A Strategic Guide to In Vitro Assay Development for 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including potent enzymatic inhibition relevant to oncology and autoimmune diseases.[1] This application note presents a comprehensive, strategy-driven guide for the in vitro characterization of a novel derivative, 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid. Recognizing that the precise molecular target of a novel compound is often unknown, we first outline a robust workflow for target deconvolution. Subsequently, based on mechanistic insights from structurally related molecules that inhibit Dihydroorotate Dehydrogenase (DHODH), we provide detailed, validated protocols for a primary biochemical assay and a secondary cell-based functional assay.[2] This guide is designed to provide researchers with the foundational principles and actionable protocols required to elucidate the mechanism of action and determine the potency of this and similar small molecules.

Introduction: The Scientific Rationale

The development of novel small molecule inhibitors is a cornerstone of modern drug discovery.[3] The compound this compound belongs to a chemical class known for interacting with key enzymes in cellular metabolism and signaling. Specifically, derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH a compelling target for oncology and immunology.[4][5][6]

Before robust screening can begin, two fundamental questions must be addressed:

  • What is the specific molecular target of the compound?

  • How can we reliably measure the compound's effect on this target in both a simplified (biochemical) and a physiologically relevant (cell-based) system?

This guide provides a systematic approach to answering these questions, ensuring the generation of high-quality, reproducible data essential for advancing a compound through the drug discovery pipeline.

Preliminary Compound Analysis

Prior to assay development, a basic understanding of the compound's physicochemical properties is essential.

  • Structure: this compound.

  • Solubility: The carboxylic acid moiety suggests pH-dependent aqueous solubility. For in vitro assays, the compound should be dissolved in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. It is critical to determine the maximum DMSO concentration tolerated by the assay system to avoid vehicle-induced artifacts.[7]

  • Purity & Integrity: Ensure the compound is of high purity (>95%), as impurities can confound results. The structure should be confirmed by NMR and mass spectrometry.

Strategic Workflow for Assay Development

The journey from a novel compound to a validated lead involves a multi-step process. The following workflow illustrates a logical progression that ensures scientific rigor and efficient resource allocation.

Assay_Development_Workflow cluster_0 Phase 1: Target Identification (If Unknown) cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Lead Characterization Target_Hypothesis Target Hypothesis Generation (In-silico & Literature Analysis) Affinity_Purification Affinity Chromatography- Mass Spectrometry Target_Hypothesis->Affinity_Purification Experimental Confirmation Target_Validation Target Validation (e.g., Genetic Knockdown) Affinity_Purification->Target_Validation Candidate Prioritization Biochemical_Assay Primary Biochemical Assay (IC50 Determination) Target_Validation->Biochemical_Assay Identified Target Informs Assay Choice Cell_Based_Assay Secondary Cell-Based Assay (Cellular Potency & Effect) Biochemical_Assay->Cell_Based_Assay Confirms On-Target Activity Assay_Optimization Assay Optimization (Reagents, Conditions) Assay_Validation Assay Validation (Z'-Factor, Robustness) Assay_Optimization->Assay_Validation Performance Quantification SAR Structure-Activity Relationship (SAR) Assay_Validation->SAR Selectivity Selectivity & Off-Target Screening SAR->Selectivity Iterative Optimization

Caption: A strategic workflow for in vitro characterization of a novel small molecule.

Protocol I: Target Deconvolution via Affinity Chromatography

If the molecular target is unknown, identifying it is the first critical step. Affinity chromatography is a powerful biochemical method to isolate binding partners from a complex protein mixture, such as a cell lysate.[2][8][9][10][11]

Principle

The small molecule is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over this support, and proteins that specifically bind to the molecule are captured. After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry.[9][12]

Methodology
  • Probe Synthesis: Synthesize an analog of this compound that contains a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker position must be chosen carefully to minimize disruption of the pharmacophore responsible for binding.

  • Immobilization: Covalently couple the synthesized probe to the agarose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand to identify non-specific binders.

  • Lysate Preparation: Grow a relevant cell line (e.g., a human cancer cell line like HL-60 or K562) to high density. Lyse the cells in a non-denaturing buffer containing protease inhibitors.

  • Affinity Pulldown:

    • Incubate the cell lysate with the ligand-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins. This can be achieved by:

    • Competitive Elution: Using a high concentration of the free (non-immobilized) compound.

    • pH Change or High Salt: Using buffers that disrupt protein-ligand interactions.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control.

    • Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS analysis.[12]

Protocol II: Primary Biochemical Assay - DHODH Inhibition

Based on literature for similar scaffolds, we hypothesize that the compound inhibits Dihydroorotate Dehydrogenase (DHODH).[2] This protocol describes a direct enzymatic assay to measure the inhibition of recombinant human DHODH.

Principle

DHODH catalyzes the oxidation of dihydroorotate to orotate, using a quinone as an electron acceptor. The reduction of the electron acceptor can be monitored spectrophotometrically. A common method uses the reduction of 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600-650 nm.[5]

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate Quinone_red Quinone (reduced) DHODH->Quinone_red Inhibitor 2-(2,5-Dimethylphenyl)-8- methylquinoline-4-carboxylic acid Inhibitor->DHODH Inhibition Quinone_ox Quinone (oxidized) Quinone_ox->DHODH DCIP_ox DCIP (blue) Quinone_red->DCIP_ox Reduces DCIP_red DCIP (colorless) DCIP_ox->DCIP_red Monitored via Absorbance Loss

Caption: Mechanism of the DHODH biochemical assay.

Reagents & Materials
  • Recombinant human DHODH (truncated, soluble form)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (Decylubiquinone)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100

  • Test Compound: 10 mM stock in 100% DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical 11-point, 3-fold dilution series starting from 10 mM is recommended. Further dilute these stocks into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%).

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, Coenzyme Q10, and DCIP.

  • Assay Plate Setup:

    • Add 5 µL of diluted compound or vehicle (DMSO in Assay Buffer) to the appropriate wells of the 96-well plate.

    • Add 85 µL of the reaction master mix to all wells.

    • Add 5 µL of recombinant DHODH enzyme to all wells except the 'no enzyme' controls.

    • Mix gently and pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of DHO substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 650 nm every 30 seconds for 10-15 minutes at 25°C.[5]

  • Controls:

    • Positive Control (0% Inhibition): Vehicle (DMSO) instead of compound.

    • Negative Control (100% Inhibition): A known potent DHODH inhibitor (e.g., Brequinar) or no enzyme.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalize the data: % Inhibition = [1 - (V_compound - V_neg_ctrl) / (V_pos_ctrl - V_neg_ctrl)] * 100.

  • Plot % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterExample ValueDescription
IC50 45.2 nMConcentration for 50% inhibition.
Hill Slope 1.1Steepness of the dose-response curve.
0.995Goodness of fit for the curve.

Protocol III: Secondary Cell-Based Assay - Cell Viability

This assay determines the effect of the compound on the proliferation and viability of a cancer cell line, providing a more physiologically relevant measure of potency.

Principle

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[13][14] The amount of ATP is directly proportional to the number of viable cells in culture. The reagent lyses the cells and generates a luminescent "glow-type" signal produced by a luciferase reaction.[13]

Reagents & Materials
  • Human leukemia cell line (e.g., HL-60 or K562)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound: 10 mM stock in 100% DMSO

  • CellTiter-Glo® 2.0 Assay Reagent

  • 96-well opaque-walled microplates suitable for luminescence

  • Luminometer

Step-by-Step Protocol
  • Cell Plating: Harvest and count cells. Seed the cells into a 96-well opaque plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 90 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Addition:

    • Prepare a serial dilution of the compound in culture medium from your DMSO stock.

    • Add 10 µL of the diluted compound to the wells. The final DMSO concentration should not exceed 0.5%.

    • Include vehicle-only wells (positive control for viability) and wells with a known cytotoxic agent (negative control).

  • Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C, 5% CO₂.

  • Assay Procedure (Add-Mix-Measure):

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well (a volume equal to the culture medium in the well).[15]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis & Validation
  • Normalize the data: % Viability = (Luminescence_compound / Luminescence_vehicle) * 100.

  • Plot % Viability against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the GI50 (concentration for 50% growth inhibition).

  • Assay Quality Control: Calculate the Z'-factor to assess the quality and suitability of the assay for high-throughput screening.[16]

    • Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • Where σ is the standard deviation and μ is the mean of the positive (vehicle) and negative (staurosporine/no cells) controls.

    • An assay is considered excellent for screening if the Z'-factor is > 0.5.[17]

ParameterExample ValueDescription
GI50 120.5 nMConcentration for 50% growth inhibition.
Z'-Factor 0.78Indicates an excellent, robust assay.[17]
0.992Goodness of fit for the curve.

Conclusion and Future Directions

This application note provides a comprehensive framework for the in vitro characterization of this compound. By starting with a strategy for target identification and progressing to specific, validated biochemical and cell-based protocols, researchers can efficiently determine the compound's mechanism and potency. The provided protocols for DHODH inhibition and cell viability are robust starting points. Once validated, these assays can be used to screen compound libraries, establish structure-activity relationships (SAR), and guide the optimization of this promising chemical scaffold for therapeutic development.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. [Link]

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  • Uesugi, M., & Shimogawa, H. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(6), 891-899. [Link]

  • Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Biomolecules & Therapeutics, 31(5), 459-469. [Link]

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  • Nishino, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13, 15424. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

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  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 38–44. [Link]

  • In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. [Link]

  • MTT Proliferation Assay Protocol. (2015, June 15). ResearchGate. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-957. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. (2021, November 3). ACS Publications. [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023, January 5). YouTube. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Typical parameters optimized during cell-based assay development. (n.d.). Skanda Life Sciences. [Link]

  • MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. [Link]

  • Bar, H., & Zweifach, A. (2020). Z' Does Not Need to Be > 0.5. SLAS discovery, 25(9), 1000–1008. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019, June 7). Current Protocols in Neuroscience, 88(1), e75. [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. [Link]

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  • 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

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Application Notes and Protocols: 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid as a Potential Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Leishmaniasis with Novel Quinoline Scaffolds

Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the genus Leishmania, remains a significant global health challenge. Transmitted by the bite of infected phlebotomine sandflies, the disease manifests in visceral, cutaneous, and mucocutaneous forms, with visceral leishmaniasis (VL) being fatal if left untreated.[1] Current therapeutic options are limited by issues of toxicity, parenteral administration, high cost, and emerging parasite resistance.[2] This landscape necessitates the urgent discovery and development of new, safe, and effective antileishmanial agents.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine and quinine.[3][4] This structural motif has demonstrated a broad range of biological activities, and its derivatives are increasingly being investigated for their potential against various pathogens.[3][5] Specifically, 2-aryl-quinoline-4-carboxylic acids have emerged as a promising class of compounds with documented antileishmanial activity.[6][7] Their proposed mechanisms of action include the inhibition of essential parasite enzymes, such as N-myristoyltransferase (NMT), which is vital for parasite viability, and the induction of mitochondrial oxidative stress, leading to parasite death.[6][8]

This document provides a comprehensive guide for the investigation of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid as a novel antileishmanial candidate. We present detailed protocols for its chemical synthesis, in vitro evaluation against both the promastigote and clinically relevant amastigote stages of the parasite, cytotoxicity assessment to determine selectivity, and a framework for in vivo efficacy studies in a murine model of visceral leishmaniasis.

Part 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via the Doebner reaction, a classic and reliable method for constructing quinoline-4-carboxylic acids.[9] This one-pot, three-component condensation reaction involves an aromatic amine, an aldehyde, and pyruvic acid.[10][11]

Reaction Principle:

The proposed synthesis involves the reaction of 2-methylaniline, 2,5-dimethylbenzaldehyde, and pyruvic acid in an appropriate solvent, typically ethanol, under reflux. The reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by a Michael-type addition of the enolate of pyruvic acid, subsequent cyclization, and dehydration/aromatization to yield the final quinoline product.

Diagram of Synthesis Workflow:

G cluster_reactants Starting Materials cluster_workup Work-up & Purification Aniline 2-Methylaniline Reaction Doebner Reaction Vessel Aniline->Reaction Aldehyde 2,5-Dimethylbenzaldehyde Aldehyde->Reaction Pyruvic Pyruvic Acid Pyruvic->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Reflux Reflux (Heat) Reaction->Reflux Cooling Cooling & Precipitation Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing (Ethanol/Water) Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of the title compound via the Doebner reaction.

Step-by-Step Synthesis Protocol:
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylaniline (1.0 eq.), 2,5-dimethylbenzaldehyde (1.0 eq.), and absolute ethanol.

  • Reaction Initiation: Stir the mixture at room temperature until all solids are dissolved. To this solution, add pyruvic acid (1.1 eq.) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the crude product sequentially with cold ethanol and distilled water to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Part 2: In Vitro Antileishmanial Activity and Cytotoxicity Profiling

The primary evaluation of a potential antileishmanial agent involves determining its efficacy against the parasite and its toxicity towards a mammalian host cell line to establish a selectivity index.[12] This is a critical step to ensure that the compound's activity is specific to the parasite.

Experimental Workflow Overview:

G cluster_parasite Parasite Assays cluster_host Host Cell Assay Compound Test Compound (Stock Solution in DMSO) IC50_Pro IC50 Determination (Anti-promastigote) Compound->IC50_Pro IC50_Ama IC50 Determination (Anti-amastigote) Compound->IC50_Ama CC50 CC50 Determination (Cytotoxicity) Compound->CC50 Promastigote Leishmania donovani Promastigote Culture Promastigote->IC50_Pro Amastigote Macrophage Culture (e.g., J774A.1) + L. donovani Infection Amastigote->IC50_Ama SI Selectivity Index (SI) Calculation (CC50 / IC50_ama) IC50_Ama->SI Macrophage Macrophage Culture (e.g., J774A.1) Macrophage->CC50 CC50->SI

Caption: In vitro screening cascade for antileishmanial drug candidates.

Protocol 2.1: Anti-promastigote Susceptibility Assay

This assay evaluates the compound's effect on the extracellular, motile form of the parasite found in the sandfly vector.

  • Parasite Culture: Culture Leishmania donovani promastigotes (e.g., strain MHOM/ET/67/L82) in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS) at 25-28°C.[13]

  • Assay Preparation: Harvest parasites in the logarithmic growth phase. Adjust the parasite density to 1 x 10⁶ promastigotes/mL in fresh culture medium.

  • Plating: Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.

  • Compound Addition: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of these dilutions to the wells to achieve a final volume of 200 µL and the desired final concentrations. Include wells for a reference drug (e.g., Miltefosine or Amphotericin B) and a no-drug control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates at 25-28°C for 72 hours.

  • Viability Assessment (Resazurin Method): Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-24 hours, until the negative control wells turn pink. Measure the fluorescence or absorbance (570 nm excitation, 600 nm emission).

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2.2: Anti-amastigote Susceptibility Assay

This is the most clinically relevant in vitro assay, as it targets the intracellular, non-motile form of the parasite that causes disease in the mammalian host.

  • Host Cell Culture: Culture a murine or human macrophage cell line (e.g., J774A.1 or THP-1) in RPMI-1640 or DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.

  • Infection of Macrophages: Seed macrophages into a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight. Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation for Phagocytosis: Incubate for 24 hours to allow phagocytosis of the promastigotes and their transformation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compound, reference drug, and vehicle control.

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C with 5% CO₂.

  • Quantification of Infection: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, use a colorimetric assay (like the resazurin method described above) after lysing the host cells to release the amastigotes.

  • Data Analysis: Calculate the IC₅₀ value as described for the anti-promastigote assay. This represents the concentration that reduces the parasite burden within the macrophages by 50%.

Protocol 2.3: Mammalian Cell Cytotoxicity Assay
  • Cell Culture: Seed macrophages (e.g., J774A.1) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Compound Treatment: Expose the cells to the same serial dilutions of the test compound used in the amastigote assay.

  • Incubation: Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Use the Resazurin or MTT assay to determine cell viability. The MTT assay involves adding MTT reagent, incubating for 2-4 hours, and then solubilizing the formazan crystals with a solvent (e.g., DMSO) before reading the absorbance.[14]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces the viability of the host cells by 50%.

Data Presentation and Interpretation:

The key metrics for in vitro evaluation should be summarized in a table for clear comparison.

CompoundAnti-promastigote IC₅₀ (µM)Anti-amastigote IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)
This compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Miltefosine (Reference) Literature/Control ValueLiterature/Control ValueLiterature/Control ValueCalculated Value

Selectivity Index (SI) Calculation: SI = CC₅₀ (on macrophages) / IC₅₀ (on intracellular amastigotes)

A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the parasite than to the host cells, suggesting a promising therapeutic window.

Part 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism system. The BALB/c mouse model of visceral leishmaniasis is a standard and well-characterized system.[15][16]

Protocol 3.1: Murine Model of Visceral Leishmaniasis
  • Animal Model: Use female BALB/c mice (6-8 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection: Infect mice via the lateral tail vein with 1-2 x 10⁷ stationary-phase L. donovani promastigotes. This route of infection leads to parasite colonization primarily in the liver and spleen.[16]

  • Treatment Initiation: Begin treatment 7-14 days post-infection, allowing the infection to establish.

  • Drug Formulation and Administration: Formulate the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for oral gavage or intraperitoneal injection. Administer the compound daily for 5-10 consecutive days at various dose levels (e.g., 10, 25, 50 mg/kg/day).

  • Control Groups: Include a vehicle control group (receiving only the formulation vehicle) and a positive control group (treated with a known effective drug like Miltefosine).

  • Monitoring: Monitor the animals daily for clinical signs of illness and body weight changes.

  • Efficacy Assessment: Euthanize the animals 1-2 days after the final treatment dose. Aseptically remove the liver and spleen and weigh them.

  • Parasite Burden Quantification: Homogenize a pre-weighed portion of the liver and spleen in a suitable medium. Prepare serial dilutions of the homogenates and plate them on NNN (Novy-MacNeal-Nicolle) medium or in liquid culture.[13] Incubate at 25-28°C for 7-14 days. Count the number of viable parasites that grow out to determine the parasite burden.

  • Data Analysis: Express the parasite burden in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight in milligrams. Calculate the percentage of inhibition of parasite growth in the treated groups relative to the vehicle control group.

Diagram of Potential Mechanism of Action:

Based on literature for related compounds, two potential mechanisms can be hypothesized.[6][8]

G cluster_nmt Hypothesis 1: Enzyme Inhibition cluster_ros Hypothesis 2: Oxidative Stress Compound 2-(2,5-Dimethylphenyl)-8- methylquinoline-4-carboxylic acid NMT Leishmania N-Myristoyltransferase (NMT) Compound->NMT Inhibits Mitochondria Parasite Mitochondrion Compound->Mitochondria Induces Stress in Myristoylation Protein N-Myristoylation NMT->Myristoylation Catalyzes Membrane Membrane Localization & Protein Function Myristoylation->Membrane Viability1 Decreased Parasite Viability Membrane->Viability1 ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Damage Oxidative Damage to Proteins, Lipids, DNA ROS->Damage Viability2 Apoptosis-like Cell Death Damage->Viability2

Caption: Hypothesized mechanisms of antileishmanial action for the title compound.

Conclusion

The protocols outlined in this document provide a rigorous and systematic framework for the preclinical evaluation of this compound as a potential antileishmanial therapeutic. By following these steps, researchers can generate the necessary data on synthesis, in vitro potency, selectivity, and in vivo efficacy to determine the viability of this compound for further drug development. The quinoline scaffold holds considerable promise, and a thorough investigation of novel derivatives like the one described herein is a critical step toward expanding the arsenal of drugs to combat the neglected tropical disease of leishmaniasis.

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Application Notes and Protocols for the In Vitro Use of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the utilization of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid and related 2-aryl-quinoline-4-carboxylic acid derivatives in cell culture applications. While specific data for the title compound is not extensively available in public literature, this guide synthesizes established knowledge of the broader class of quinoline-4-carboxylic acids to provide robust, field-proven protocols and mechanistic insights. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide will focus on the potential anticancer applications, detailing protocols for assessing cytotoxicity, cell cycle progression, and apoptosis. The causality behind experimental choices is explained to ensure scientific integrity and the reproducibility of results.

Introduction to 2-Aryl-quinoline-4-carboxylic Acids

The quinoline-4-carboxylic acid moiety is a core component of numerous biologically active compounds.[4] The versatility of this scaffold allows for extensive chemical modification, leading to a diverse range of pharmacological properties. The "2-aryl" substitution, in particular, has been a key area of investigation in the development of novel therapeutic agents.[1] These compounds have been shown to interact with various cellular targets, leading to effects such as the inhibition of critical enzymes and the modulation of signaling pathways involved in cell proliferation and survival.[4][5]

Potential Mechanisms of Action

Based on the activities of structurally related compounds, this compound is hypothesized to exert its cellular effects through one or more of the following mechanisms:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Many quinoline-4-carboxylic acid derivatives are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Cancer cells, with their high proliferative rate, are particularly vulnerable to the depletion of pyrimidines, leading to cell cycle arrest, primarily in the S-phase.[5]

  • Modulation of Sirtuin (SIRT) Activity: Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases.[6] For instance, some analogs selectively inhibit SIRT3, a mitochondrial sirtuin implicated in cancer metabolism and cell survival.[6]

  • Induction of Cell Cycle Arrest and Apoptosis: Independent of a specific enzymatic target, many quinoline derivatives have been shown to induce cell cycle arrest at various phases (G0/G1 or G2/M) and trigger programmed cell death (apoptosis) in cancer cell lines.[7][8]

The following diagram illustrates a potential mechanism of action through DHODH inhibition:

DHODH_Inhibition_Pathway Compound 2-Aryl-quinoline- 4-carboxylic acid DHODH DHODH Compound->DHODH Inhibition Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA CellCycleArrest Cell Cycle Arrest (S-Phase) Pyrimidine->CellCycleArrest Depletion leads to DNA_RNA->CellCycleArrest

Caption: Potential mechanism of action via DHODH inhibition.

Experimental Protocols

The following protocols are designed to be self-validating systems, with integrated controls to ensure data integrity.

Preparation of Stock Solutions

The solubility of novel compounds can be variable. Therefore, it is crucial to determine the optimal solvent and concentration for stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for quinoline derivatives.

Materials:

  • This compound (or related analog)

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance in a sterile environment.

  • Dissolution: Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The choice of concentration should be based on the desired final concentrations in the cell culture medium and the tolerance of the cell line to DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions and should not exceed a level that affects cell viability (typically ≤ 0.5%).

Determination of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assessment:

Cytotoxicity_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatCompound Treat with Compound (Serial Dilutions) Incubate24h->TreatCompound IncubateExp Incubate (24-72h) TreatCompound->IncubateExp AddMTT Add MTT Reagent IncubateExp->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan (DMSO) Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Analyze Data (IC50) ReadAbsorbance->Analyze

Caption: Workflow for MTT-based cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Ice-cold 70% ethanol

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following table provides a hypothetical summary of the cytotoxic activity of a representative 2-aryl-quinoline-4-carboxylic acid against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) after 48h
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.9
HCT116Colorectal Carcinoma3.7
HeLaCervical Cancer12.4

Conclusion

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a promising class of compounds with significant potential for further investigation in drug discovery. The protocols detailed in this guide provide a robust framework for the in vitro characterization of their biological activities. By understanding their potential mechanisms of action and employing rigorous, well-controlled experimental designs, researchers can effectively evaluate the therapeutic potential of novel derivatives such as this compound.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2019). ACS Omega. [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2018). Journal of the Serbian Chemical Society. [Link]

  • Preparation method of quinoline derivative. (2011).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (2023). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2017). Journal of Medicinal Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017). Journal of Medicinal Chemistry. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLOS ONE. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic Acid for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery

The quinoline core is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic bioactive molecules, exhibiting a broad spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this class, 2-aryl-quinoline-4-carboxylic acids have garnered significant attention as they serve as key intermediates in the synthesis of various therapeutic agents. Their rigid structure and the presence of multiple modifiable positions make them an excellent starting point for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide for the strategic derivatization of a specific, custom-designed scaffold, 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid , for the purpose of generating a diverse chemical library for SAR studies. We will detail the synthesis of the core structure, followed by systematic derivatization strategies at three key positions: the C4-carboxylic acid, the C8-methyl group, and the 2-phenyl ring. The protocols provided are designed to be robust and adaptable, allowing researchers to generate a wide range of analogs for biological screening.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the target quinoline-4-carboxylic acid can be efficiently achieved via the Pfitzinger reaction, a classic and reliable method for constructing this heterocyclic system.[3][4] The reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

Proposed Synthetic Route: Pfitzinger Reaction

The synthesis will proceed in two main steps: the preparation of 5-methylisatin and the subsequent Pfitzinger condensation with 1-(2,5-dimethylphenyl)ethan-1-one.

Step 1: Synthesis of 5-Methylisatin

This can be prepared from p-toluidine through a multi-step procedure involving reaction with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, followed by cyclization in the presence of a strong acid like sulfuric acid.

Step 2: Pfitzinger Condensation

Protocol 1: Synthesis of this compound

Materials:

  • 5-Methylisatin

  • 1-(2,5-Dimethylphenyl)ethan-1-one

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-methylisatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide.

  • To this solution, add a solution of 1-(2,5-dimethylphenyl)ethan-1-one (1.1 eq) in ethanol.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture to pH 3-4 with concentrated hydrochloric acid. A solid precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Derivatization Strategies for SAR Exploration

A systematic exploration of the chemical space around the core scaffold is crucial for identifying key structural features that govern biological activity. We propose a three-pronged derivatization strategy focusing on the C4-carboxylic acid, the C8-methyl group, and the 2-phenyl ring.

Figure 1: Derivatization strategy for SAR studies.

A. Derivatization of the C4-Carboxylic Acid

The carboxylic acid moiety is an excellent handle for introducing a wide variety of functional groups to probe interactions with biological targets. Amide and ester libraries are commonly generated to explore the impact of hydrogen bond donors and acceptors, as well as steric bulk in this region.

1. Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry.[5] For sterically unhindered amines, standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are effective.[2] For more challenging couplings involving sterically hindered or electron-deficient amines, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended.[2][5]

Protocol 2: General Procedure for Amide Synthesis using HATU

Materials:

  • This compound

  • Amine of choice (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Ester Library Synthesis

Esterification can be achieved through various methods. The classic Fischer esterification, using an excess of the alcohol in the presence of a strong acid catalyst, is suitable for simple, unhindered alcohols.[6] For more sensitive or sterically demanding alcohols, the Mitsunobu reaction provides a milder alternative.

Protocol 3: Fischer Esterification

Materials:

  • This compound

  • Alcohol of choice (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Toluene (for azeotropic removal of water, optional)

  • Dean-Stark apparatus (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve the carboxylic acid (1.0 eq) in the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Derivatization of the C8-Methyl Group

The 8-methyl group offers a site for introducing functionality into the "upper" region of the quinoline scaffold. A common strategy is to first perform a benzylic bromination, followed by nucleophilic substitution with a variety of nucleophiles.

Figure 2: Workflow for C8-methyl group derivatization.

1. Benzylic Bromination

N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of benzylic positions, typically using a radical initiator like AIBN (Azobisisobutyronitrile) or light.[7][8][9]

Protocol 4: Benzylic Bromination of the 8-Methyl Group

Materials:

  • This compound (or its ester derivative)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Carbon tetrachloride (CCl₄) or a greener alternative like 1,2-dichloroethane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the starting material (1.0 eq) in CCl₄, add NBS (1.1 eq) and AIBN (0.1 eq).

  • Reflux the mixture under an inert atmosphere for 2-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude 8-(bromomethyl) derivative, which can often be used in the next step without further purification.

2. Nucleophilic Substitution

The resulting 8-(bromomethyl)quinoline is a versatile intermediate that can react with a wide range of nucleophiles (alcohols, phenols, amines, thiols, etc.) to introduce diverse functionalities.

Protocol 5: General Procedure for Nucleophilic Substitution

Materials:

  • 8-(Bromomethyl)quinoline derivative (1.0 eq)

  • Nucleophile of choice (e.g., alcohol, amine, thiol) (1.2-2.0 eq)

  • Base (e.g., NaH for alcohols/thiols, K₂CO₃ or Et₃N for amines)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

Procedure:

  • For alcohols/thiols: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add the alcohol or thiol (1.2 eq) dropwise. Stir for 30 minutes. Then, add a solution of the 8-(bromomethyl)quinoline derivative in THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • For amines: To a solution of the 8-(bromomethyl)quinoline derivative in acetonitrile, add the amine (2.0 eq) and K₂CO₃ (2.0 eq). Heat the mixture to 50-80 °C and stir until completion.

  • Workup typically involves quenching the reaction with water, extracting with an organic solvent, washing the organic layer, drying, and concentrating.

  • Purify the product by flash column chromatography.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

C. Derivatization of the 2-(2,5-Dimethylphenyl) Ring

Introducing substituents on the 2-phenyl ring can probe steric and electronic effects in this region. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings.[1][10][11] The existing methyl groups can act as weak directing groups, and the quinoline nitrogen can also influence the regioselectivity of the lithiation.

1. Directed Ortho-Metalation and Electrophilic Quench

Treatment with a strong base like n-butyllithium or s-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), can lead to deprotonation at a position ortho to one of the methyl groups or at the C6' position of the phenyl ring. The resulting aryllithium species can then be quenched with a variety of electrophiles.

Protocol 6: Directed Ortho-Metalation and Iodination

Materials:

  • This compound (protected as an ester, e.g., methyl ester)

  • s-Butyllithium (s-BuLi) (1.2 eq)

  • TMEDA (1.2 eq)

  • Iodine (I₂) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon)

Procedure:

  • To a solution of the starting ester (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add s-BuLi (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add a solution of iodine (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting iodo-derivative by flash column chromatography. This iodinated compound can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Characterization of Derivatives

Thorough characterization of all synthesized compounds is essential to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For quinoline derivatives, characteristic shifts in the aromatic region can confirm the substitution pattern. For example, in ¹H NMR of 2-aryl-quinoline-4-carboxylic acids, the proton at the C3 position typically appears as a singlet.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. The fragmentation pattern in the mass spectrum can also provide structural information. For quinoline-4-carboxylic acids, a common fragmentation is the loss of the carboxyl group.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds before biological testing.

IV. Conclusion

The protocols outlined in this application note provide a robust framework for the systematic derivatization of this compound. By exploring modifications at the C4-carboxylic acid, C8-methyl group, and the 2-phenyl ring, researchers can generate a diverse library of analogs for comprehensive SAR studies. This strategic approach will facilitate the identification of novel compounds with improved biological activity and drug-like properties, ultimately accelerating the drug discovery process.

V. References

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  • El-Dean, A. M. K., et al. (2016). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 21(10), 1334. [Link]

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Application Notes and Protocols for the Analysis of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Robust Analytical Methods in Drug Development

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is a novel quinoline derivative with significant potential for therapeutic applications. The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] The development of any new chemical entity into a safe and effective pharmaceutical product is contingent upon the establishment of robust and reliable analytical methods. These methods are the bedrock of drug development, ensuring the identity, purity, strength, and stability of the active pharmaceutical ingredient (API).

This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are designed to be both scientifically sound and pragmatically applicable in a research and development setting. The protocols are grounded in established analytical principles and draw upon methodologies for structurally related quinoline-4-carboxylic acids.[2][3][4] Adherence to these protocols will enable researchers, scientists, and drug development professionals to generate high-quality, reproducible data essential for regulatory submissions and the advancement of this promising therapeutic candidate.

Part 1: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. While specific experimental data for this compound is not yet widely available, we can infer its likely properties based on its structure and data from similar quinoline derivatives.

Structural Features and Expected Properties:

  • Quinoline Core: The heterocyclic quinoline ring system imparts a degree of aromaticity and potential for UV absorbance, making UV-based detection methods a viable option.

  • Carboxylic Acid Group: The carboxylic acid moiety provides an ionizable handle, suggesting that the compound's solubility will be pH-dependent. It is expected to be more soluble in alkaline aqueous solutions and polar organic solvents like dimethyl sulfoxide (DMSO).

  • Dimethylphenyl and Methyl Groups: These nonpolar substituents will increase the overall lipophilicity of the molecule compared to simpler quinoline carboxylic acids. This increased hydrophobicity is a key consideration for chromatographic method development.

Recommended Handling and Storage:

  • Storage: The compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.

  • Solubility: For the preparation of stock solutions, DMSO is a suitable solvent. For aqueous-based assays, dissolution in a small amount of DMSO followed by dilution in an appropriate buffer is recommended. The pH of aqueous solutions should be carefully controlled to maintain solubility.

Part 2: Chromatographic Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of drug substances and their impurities.

Protocol 1: Reversed-Phase HPLC for Purity Determination and Assay

This method is designed to provide a high-resolution separation of this compound from potential process-related impurities and degradation products.

Rationale for Method Design:

  • Reversed-Phase Chromatography: Given the hydrophobic nature of the molecule, a reversed-phase approach using a C18 stationary phase is the logical choice. This will allow for effective retention and separation based on hydrophobicity.

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase and an organic solvent (acetonitrile) will provide the necessary resolving power to separate compounds with a range of polarities. The use of an acid, such as phosphoric acid or formic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[3]

  • UV Detection: The aromatic quinoline core is expected to have a strong UV chromophore, allowing for sensitive detection. The detection wavelength should be set at the absorbance maximum of the compound, which can be determined using a UV-Vis spectrophotometer.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or absorbance maximum)
Injection Volume 10 µL
  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of DMSO to obtain a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of Mobile Phase A and B to the desired concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Quantify the amount of this compound in the sample by comparing the peak area to that of the reference standard.

Workflow for HPLC Method Development:

HPLC_Workflow A Define Analytical Target Profile B Select Chromatographic Mode (RP-HPLC) A->B C Screen Columns and Mobile Phases B->C D Optimize Gradient and Temperature C->D E Method Validation (ICH Q2(R1)) D->E F Finalized Analytical Method E->F

Caption: A logical workflow for the development of a robust HPLC method.

Part 3: Mass Spectrometry for Identification and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming the identity of the main compound and for identifying unknown impurities and degradation products.

Protocol 2: LC-MS for Identity Confirmation and Impurity Profiling

This protocol utilizes the HPLC method described above, coupled with a mass spectrometer for detailed structural analysis.

Rationale for Method Design:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionizable molecules like carboxylic acids. It is expected to produce a strong protonated molecule [M+H]+ in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in structural elucidation.[5]

Experimental Protocol:

  • Instrumentation: An LC-MS system consisting of an HPLC (as described in Protocol 1) coupled to a high-resolution mass spectrometer with an ESI source.

  • LC Conditions: Same as Protocol 1, with the modification that formic acid (0.1%) should be used instead of phosphoric acid in the mobile phase to ensure compatibility with the MS detector.[3]

  • MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 350°C
Mass Range 50-1000 m/z
Data Acquisition Full Scan and Tandem MS (MS/MS)
  • Data Analysis:

    • Identity Confirmation: Confirm the identity of the main peak by comparing the measured accurate mass of the [M+H]+ ion with the theoretical exact mass.

    • Impurity Profiling: Analyze the mass spectra of any impurity peaks to determine their molecular weights. Perform MS/MS fragmentation to obtain structural information and propose the structures of the impurities.

Workflow for Impurity Identification using LC-MS:

LCMS_Workflow A HPLC Separation of Impurities B Full Scan MS for Molecular Weight A->B C Accurate Mass Measurement (HRMS) B->C D Determine Elemental Composition C->D E Tandem MS (MS/MS) for Fragmentation D->E F Propose Impurity Structure E->F

Caption: A systematic approach to impurity identification using LC-MS.

Part 4: NMR Spectroscopy for Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.

Protocol 3: 1D and 2D NMR for Structural Confirmation

This protocol outlines the acquisition of a suite of NMR experiments to confirm the chemical structure of this compound.

Rationale for Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals.[6]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Experiments:

ExperimentPurpose
¹H NMR Proton chemical shifts, multiplicities, and integrals.
¹³C NMR Carbon chemical shifts.
COSY ¹H-¹H correlations.
HSQC ¹H-¹³C one-bond correlations.
HMBC ¹H-¹³C long-range correlations.
  • Data Analysis:

    • Analyze the ¹H and ¹³C spectra to identify the key functional groups and structural motifs.

    • Use the 2D NMR data to piece together the molecular structure, assigning all proton and carbon resonances. The expected signals for the dimethylphenyl, methyl, and quinoline moieties should be carefully assigned.[7][8]

Part 5: Method Validation and Stability Studies

For use in a regulated environment, analytical methods must be validated to ensure they are fit for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[9][10][11]

Protocol 4: Validation of the HPLC Method

The HPLC method described in Protocol 1 should be validated according to the ICH Q2(R1) guideline. The following validation parameters should be assessed:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.
Precision The closeness of agreement between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol 5: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the drug substance and for developing a stability-indicating analytical method.[12][13]

Rationale for Stress Conditions:

The ICH Q1A(R2) guideline recommends exposing the drug substance to a variety of stress conditions to induce degradation.[14] The goal is to achieve 5-20% degradation to ensure that the degradation products can be adequately studied.[12]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature and/or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH, room temperature and/or elevated temperature
Oxidation 3% H₂O₂, room temperature
Thermal Degradation Solid sample heated in an oven (e.g., 80°C)
Photodegradation Solution or solid sample exposed to light (as per ICH Q1B)
  • Analysis: Analyze the stressed samples at appropriate time points using the validated HPLC method (Protocol 1) and LC-MS (Protocol 2) to identify and quantify any degradation products.

Logical Flow of a Forced Degradation Study:

Forced_Degradation_Workflow A Expose Drug Substance to Stress Conditions B Analyze Stressed Samples by HPLC A->B C Separate Degradation Products B->C G Confirm Method is Stability-Indicating B->G D Quantify Degradation C->D E Identify Degradants by LC-MS/MS and NMR C->E F Elucidate Degradation Pathways E->F

Caption: A comprehensive workflow for conducting forced degradation studies.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By following these procedures, researchers and drug development professionals can ensure the generation of high-quality, reliable data that is essential for advancing this promising compound through the drug development pipeline. The principles of scientific integrity, causality, and self-validation are embedded within these protocols, providing a solid foundation for all analytical activities.

References

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  • Chemistry - CSIR NET, GATE, SET & IIT JAM. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]

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  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • Li, Y., et al. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. [Link]

  • Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. [Link]

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  • Li, Y., et al. (2011). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography B, 879(24), 2447-2452. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 271-282. [Link]

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 16, 73-86. [Link]

  • Wang, Z., et al. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. Journal of the American Chemical Society. [Link]

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Application Notes and Protocols for Investigating the Antiviral Potential of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of virology, medicinal chemistry, and pharmacology.

Objective: This document provides a comprehensive technical guide on the exploration of substituted quinoline derivatives as a promising class of antiviral agents. It details the established and putative mechanisms of action, presents robust protocols for in vitro evaluation, and offers insights into data interpretation, enabling researchers to effectively screen and characterize novel quinoline-based compounds.

Part 1: The Quinoline Scaffold - A Privileged Structure in Antiviral Research

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry. Historically recognized for its profound impact on treating parasitic diseases, with quinine and its synthetic analogs like chloroquine (CQ) and hydroxychloroquine (HCQ) revolutionizing malaria therapy, the quinoline scaffold is now acknowledged for its remarkable breadth of biological activities.[1][2] These activities include antibacterial, antifungal, anticancer, and, most pertinently, a wide spectrum of antiviral properties.[1][3]

Substituted quinoline derivatives have demonstrated inhibitory effects against a diverse array of viruses, encompassing both RNA and DNA viruses. This includes clinically significant pathogens such as Flaviviruses (Dengue, Zika, West Nile virus), Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Retroviruses (HIV), and others like Respiratory Syncytial Virus (RSV) and Influenza virus.[1][4][5] This broad activity stems from the chemical versatility of the quinoline core, which allows for substitutions at various positions, leading to compounds that can interact with numerous viral and host-cell targets. The exploration of this chemical space is a vibrant and promising frontier in the search for novel antiviral therapeutics.[4][6]

Part 2: Unraveling the Mechanisms of Antiviral Action

The efficacy of quinoline derivatives against different viruses is not attributable to a single, universal mechanism. Instead, these compounds employ a multi-pronged approach, targeting various stages of the viral life cycle. Understanding these mechanisms is critical for the rational design of next-generation derivatives with improved potency and selectivity.

Inhibition of Viral Entry and Uncoating

A primary mechanism, famously associated with 4-aminoquinolines like CQ and HCQ, is the disruption of pH-dependent viral entry.[7] Many enveloped viruses, including coronaviruses and influenza, rely on endocytosis for cell entry. Following engulfment, the endosomal vesicle undergoes acidification, a crucial step that triggers conformational changes in viral glycoproteins, leading to the fusion of viral and endosomal membranes and the release of the viral genome into the cytoplasm.

Quinoline derivatives are weak bases that readily accumulate in acidic organelles like endosomes and lysosomes, a property known as lysosomotropism.[2] By buffering the pH of these compartments and raising it above the required threshold for fusion, these compounds effectively trap the virus within the endosome, preventing uncoating and the initiation of infection.[7][8] Furthermore, some studies suggest that CQ can interfere with the glycosylation of cellular receptors, such as the Angiotensin-Converting Enzyme 2 (ACE2) used by SARS-CoV-2, which may further impede viral binding.[9]

G Mechanism: Inhibition of pH-Dependent Viral Entry cluster_cell Host Cell Cytoplasm Virus Virus Particle Receptor Cellular Receptor (e.g., ACE2) Virus->Receptor 1. Binding Endosome Early Endosome (pH ~6.5) Receptor->Endosome 2. Endocytosis AcidicEndosome Late Endosome (pH ~5.0) Fusion & Uncoating Endosome->AcidicEndosome 3. Acidification BlockedEndosome Endosome (pH Elevated) Fusion Blocked Endosome->BlockedEndosome Pathway Interrupted Genome Viral Genome Release AcidicEndosome->Genome 4. Membrane Fusion Replication Viral Replication Genome->Replication Quinoline Quinoline Derivative Quinoline->BlockedEndosome Inhibits Acidification

Caption: Quinoline derivatives block viral entry by increasing endosomal pH.

Targeting Key Viral and Host Enzymes

Many substituted quinolines are designed to act as direct inhibitors of enzymes that are essential for viral replication. By mimicking natural substrates or binding to allosteric sites, these compounds can shut down viral propagation.

  • RNA-Dependent RNA Polymerase (RdRp): As the core engine for the replication and transcription of RNA viruses, RdRp is a prime antiviral target. Several quinoline and quinazoline derivatives have been identified that exhibit potent inhibition of SARS-CoV-2 RdRp activity in cell-based assays, effectively halting viral RNA synthesis.[10]

  • Proteases: Viral proteases are crucial for cleaving large polyproteins into individual, functional viral proteins. 8-hydroxyquinoline derivatives have been shown to be strong inhibitors of the West Nile virus and Dengue virus NS2B/NS3 proteases.[1]

  • Reverse Transcriptase (RT): In retroviruses like HIV, RT is essential for converting the viral RNA genome into DNA. Naturally derived quinoline alkaloids have been found to inhibit HIV-1 and HIV-2 RT.[4]

  • DNA/RNA Polymerases and DNA Intercalation: Certain quinoline-based compounds can inhibit various DNA and RNA polymerases and may also function by intercalating into DNA.[11][12] This mode of action could be effective against DNA viruses or interfere with host factors required for viral replication.[11]

  • Topoisomerases: While the primary targets of antibacterial quinolones are bacterial DNA gyrase and topoisomerase IV, this mechanism highlights the ability of the quinoline scaffold to interact with nucleic acid-enzyme complexes, a principle that has been adapted to target viral processes.[13]

Quinoline Derivative Class Target Enzyme/Process Target Virus (Example) Reference
Aryl-piperazinyl-6-amino-quinolonesTat-TAR Interaction (Transcription)Human Immunodeficiency Virus (HIV)[13]
8-Hydroxyquinoline DerivativesNS2B/NS3 ProteaseDengue Virus (DENV), West Nile Virus (WNV)[1]
Substituted Quinolines/QuinazolinesRNA-Dependent RNA Polymerase (RdRp)SARS-CoV-2[10]
FluoroquinolonesNucleic Acid-Protein ComplexesVaccinia Virus, Papovaviruses[13]
General Quinoline AnalogsDNA/RNA PolymerasesVarious DNA and RNA Viruses[11][12]
Interference with Viral Replication and Assembly

Beyond direct enzyme inhibition, quinoline derivatives can disrupt later stages of the viral lifecycle. Studies on Dengue virus have shown that novel quinoline compounds can significantly reduce the intracellular production of the viral envelope glycoprotein in a dose-dependent manner.[1] This suggests an interference with viral protein synthesis or processing, which ultimately leads to a lower yield of infectious virions. This effect appears to occur at an early stage post-entry but is distinct from direct virucidal activity.[1][14]

Part 3: Application Notes & Protocols

The following protocols provide a validated workflow for the initial assessment of novel substituted quinoline derivatives for antiviral activity.

General Considerations
  • Compound Solubility: Ensure compounds are fully dissolved, typically in DMSO, to create high-concentration stock solutions. The final DMSO concentration in cell culture media should be non-toxic, generally ≤0.5%.

  • Cell Line Selection: Choose a cell line that is highly permissive to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2 and many flaviviruses).

  • Biosafety: All work with infectious viruses must be conducted in an appropriate Biosafety Level (BSL) facility (e.g., BSL-2 or BSL-3) by trained personnel.

Protocol 1: In Vitro Cytotoxicity Assay (Determining CC₅₀)

Causality: Before assessing antiviral activity, it is imperative to determine the concentration at which the compound is toxic to the host cells. An observed reduction in viral activity is meaningless if it is merely a consequence of cell death. This protocol establishes the 50% cytotoxic concentration (CC₅₀).

Methodology: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed permissive cells (e.g., Vero E6) in a white, clear-bottom 96-well plate at a density that will result in ~80-90% confluency after 48-72 hours. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Prepare a 2-fold serial dilution of the quinoline derivative in culture medium. Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).

  • Treatment: After 24 hours of cell growth, remove the old medium and add 100 µL of the diluted compound solutions to the appropriate wells.

  • Incubation: Incubate the plate for the duration of the planned antiviral assay (typically 48-72 hours).

  • Lysis and Signal Generation: Equilibrate the plate and the ATP assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Signal Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the "cells only" control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the CC₅₀ value.

Protocol 2: Antiviral Efficacy Screening (Plaque Reduction Assay - Determining EC₅₀)

Causality: This assay directly quantifies the ability of a compound to inhibit the production of infectious virus particles. By counting macroscopic plaques (areas of cell death caused by viral infection), we can determine the concentration at which the compound inhibits viral replication by 50% (EC₅₀).

G start Seed cells in 6-well plates (Grow to 95-100% confluency) infect Infect cells with virus (~100 PFU/well) for 1 hour start->infect wash Remove inoculum & wash cells infect->wash overlay Add semi-solid overlay containing 2-fold dilutions of quinoline compound wash->overlay incubate Incubate for 2-5 days (until plaques are visible) overlay->incubate fix Fix cells (e.g., with 4% PFA) incubate->fix stain Stain with Crystal Violet fix->stain count Count plaques and calculate % inhibition vs. vehicle control stain->count analyze Plot % inhibition vs. concentration Calculate EC₅₀ & Selectivity Index count->analyze

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).

Methodology:

  • Cell Seeding: Seed permissive cells in 6-well or 12-well plates and grow to 95-100% confluency.

  • Virus Inoculation: Dilute the virus stock to a concentration that will yield 50-100 plaques per well. Remove the culture medium from the cells and infect the monolayer with the virus inoculum for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Compound Overlay: During the incubation, prepare a 2X working solution of a semi-solid overlay (e.g., 2% methylcellulose or low-melting-point agarose) in culture medium. Mix this 1:1 with 2X concentrated serial dilutions of your quinoline compound.

  • Treatment: After the 1-hour infection, remove the virus inoculum and gently wash the monolayer with PBS. Immediately add 2 mL (for 6-well plates) of the compound-containing overlay.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaques to form (e.g., 48-72 hours for DENV, 72-96 hours for SARS-CoV-2).

  • Fixation and Staining: Carefully remove the overlay. Fix the cells with 4% paraformaldehyde for 30 minutes. Discard the fixative and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes.

  • Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the vehicle control. Plot the percent reduction against the log of compound concentration to determine the EC₅₀.

Protocol 3: Mechanistic Study (Time-of-Addition Assay)

Causality: This experiment helps to identify the stage of the viral lifecycle targeted by the compound. By adding the compound at different time points relative to infection, one can distinguish between inhibition of entry, replication, or egress.[4]

Methodology:

  • Setup: Seed cells in a multi-well plate. Prepare three sets of experimental conditions. The compound is used at a concentration of ~5-10 times its EC₅₀.

  • Condition 1 (Entry Inhibition): Pre-treat cells with the compound for 1-2 hours. Remove the compound, infect with the virus for 1 hour, wash, and add fresh medium without the compound.

  • Condition 2 (Replication Inhibition): Infect cells for 1 hour. Wash away the inoculum and then add the medium containing the compound.

  • Condition 3 (Egress/Late-Stage Inhibition): Infect cells for 1 hour, wash, and add normal medium. Add the compound at a later time point (e.g., 8-12 hours post-infection).

  • Endpoint Analysis: At 24-48 hours post-infection, collect the supernatant and quantify the viral yield using a plaque assay or RT-qPCR.

  • Interpretation:

    • Inhibition primarily in Condition 1 suggests the compound blocks viral entry.

    • Inhibition in Condition 2 (but not 1) points to a target in the replication phase (post-entry).

    • Inhibition only in Condition 3 indicates interference with late-stage events like assembly or egress.

Part 4: Data Presentation and Interpretation

A critical metric for evaluating any potential antiviral drug is the Selectivity Index (SI) , which provides a measure of the therapeutic window of the compound. A higher SI value indicates a more promising candidate, as it is effective against the virus at concentrations far below those that are toxic to host cells.

SI = CC₅₀ / EC₅₀

Compound ID Target Virus CC₅₀ (µM) EC₅₀ (µM) Selectivity Index (SI) Putative Mechanism
QUIN-001DENV-2>1002.5>40Envelope Protein Reduction
QUIN-002SARS-CoV-2751.841.7RdRp Inhibition
QUIN-003 (HCQ)SARS-CoV-2>2005.1>39.2Endosomal pH Modulation
QUIN-004RSV88243.7Undetermined (Poor Selectivity)

Part 5: Conclusion and Future Perspectives

The quinoline scaffold is a validated and highly versatile platform for the development of novel antiviral agents. Its derivatives have demonstrated the ability to inhibit a wide range of viruses through diverse mechanisms, including the blockade of viral entry, inhibition of essential viral enzymes, and disruption of the replication cycle.[1][4] The protocols outlined in this guide provide a robust framework for the initial identification and characterization of promising lead compounds.

Future work must focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, thereby increasing the therapeutic window (SI). Promising in vitro candidates must then progress to more complex evaluation systems, including primary cell models, organoids, and ultimately, in vivo animal models to assess their pharmacokinetic properties and true therapeutic potential. The continued exploration of substituted quinoline derivatives holds significant promise for expanding our arsenal against existing and emerging viral threats.

References

  • Reyes-Sandoval, E., et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules. Available at: [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Batool, S., et al. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. Research Square. Note: This is a preprint and has not been peer-reviewed.
  • Li, Y., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega. Available at: [Link]

  • Reyes-Sandoval, E., et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Omega. Available at: [Link]

  • Manfroni, G., et al. (2003). Antiviral properties of quinolone-based drugs. Current Medicinal Chemistry. Available at: [Link]

  • Kaur, M., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Computational and Structural Biotechnology Journal. Available at: [Link]

  • Vicente, E., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals. Available at: [Link]

  • Singh, R., et al. (2021). 4-Substituted quinoline scaffold as a promising anti-infective arsenal. Archiv der Pharmazie. Available at: [Link]

  • Stanczak, A., et al. (2021). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules. Available at: [Link]

  • Touret, F., & de Lamballerie, X. (2020). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19?. Antiviral Research. Available at: [Link]

  • Singh, S., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Computational and Structural Biotechnology Journal. Available at: [Link]

  • Liu, A., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmacy & Pharmacology International Journal. Available at: [Link]

  • Spinelli, F. R., et al. (2020). Mode of action of chloroquine and hydroxychloroquine as anti-viral agents. Annals of the Rheumatic Diseases. Available at: [Link]

  • Barnas, M., et al. (2020). Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine. Frontiers in Immunology. Available at: [Link]

  • D'cruz, R. J., & Uckun, F. M. (2020). Chloroquine and hydroxychloroquine in coronavirus disease 2019 (COVID-19). Facts, fiction and the hype: a critical appraisal. Journal of Pharmaceutical Research International. Available at: [Link]

  • Tonnesen, H. H. (2020). Mechanism of Action of Chloroquine/Hydroxychloroquine for Covid-19 Infection. Coronaviruses. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and its derivatives. Quinoline-4-carboxylic acids are a pivotal class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The synthesis of the target molecule, while based on established methodologies, can present several challenges that may impact yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Common Synthesis Challenges

The synthesis of this compound and related structures is most commonly achieved through multicomponent reactions such as the Doebner-von Miller or Pfitzinger reactions. These methods, while powerful, can be sensitive to substrate, reaction conditions, and reagent purity. Below are common problems and actionable solutions.

Problem 1: Low Yield and Significant Tar/Polymer Formation in Doebner-von Miller Synthesis

Symptoms: Your reaction mixture turns into a dark, viscous, and intractable tar, making product isolation exceedingly difficult and resulting in a disappointingly low yield of the desired quinoline.

Root Cause Analysis: The Doebner-von Miller reaction is typically conducted under strong acidic conditions, which are necessary to catalyze the condensation and cyclization steps.[4] However, these same conditions can promote the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone formed in situ from the aldol condensation of pyruvic acid and 2,5-dimethylbenzaldehyde. This polymerization is a primary competitive pathway and a frequent cause of low yields.[4]

Solutions & Optimization Strategies:

  • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl or H₂SO₄ are traditional, they can be overly harsh. Consider a systematic evaluation of different catalysts. Milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or alternative Brønsted acids (e.g., p-TsOH) may offer a better balance between promoting the desired reaction and minimizing polymerization.[4][5] An initial screening of acid concentration can also be beneficial.

  • Control Reaction Temperature: High temperatures accelerate both the desired reaction and the undesired polymerization.[4] It is crucial to maintain the lowest possible temperature that allows for a reasonable reaction rate. Consider running a temperature optimization study, for example, at 80°C, 90°C, and 100°C, and monitoring the reaction progress by TLC or LC-MS to identify the optimal temperature.

  • Reagent Addition Protocol: Instead of adding all reagents at once, a slow, controlled addition of the aldehyde or pyruvic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring polymerization.

  • Solvent System Modification: While often run in a single solvent like ethanol, modifying the solvent system can be advantageous. For instance, using a co-solvent might alter the solubility of intermediates and suppress side reactions. Some studies have explored biphasic solvent systems to sequester the reactive carbonyl compound and reduce self-polymerization.[4]

Problem 2: Incomplete Reaction or Stalling in Pfitzinger Synthesis

Symptoms: TLC or LC-MS analysis of your reaction mixture shows a significant amount of unreacted 2-methylisatin and/or 1-(2,5-dimethylphenyl)ethan-1-one, even after prolonged reaction times.

Root Cause Analysis: The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[6][7] Incomplete reactions can stem from several factors: insufficient basicity to deprotonate the α-methylene group, poor solubility of the starting materials, or steric hindrance.

Solutions & Optimization Strategies:

  • Choice and Stoichiometry of the Base: The reaction requires a strong base to generate the enolate of the ketone. Potassium hydroxide (KOH) is commonly used.[6] Ensure that a sufficient molar excess of the base is used. If solubility is an issue, consider using a stronger, more soluble base like potassium tert-butoxide in an appropriate anhydrous solvent.

  • Solvent Selection: The choice of solvent is crucial for ensuring that all reactants are sufficiently soluble. While ethanol-water mixtures are common,[3] for less soluble substrates, a higher boiling point solvent like diethylene glycol or DMSO might be necessary to achieve the required reaction temperature and improve solubility.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the Pfitzinger reaction, often leading to higher yields in shorter reaction times.[6][8] The rapid heating can overcome activation energy barriers and improve reaction kinetics.

  • Purity of Starting Materials: Ensure that the isatin and ketone starting materials are pure. Impurities can interfere with the reaction. The ketone should be free of any acidic impurities that would quench the base.

Problem 3: Difficulty in Product Purification and Isolation

Symptoms: The crude product is an oily residue or an amorphous solid that is difficult to crystallize. Column chromatography results in poor separation or significant product loss on the column.

Root Cause Analysis: The carboxylic acid functionality of the target molecule can make it prone to streaking on silica gel during chromatography. The presence of closely related byproducts or residual starting materials can also complicate purification. The final product might also retain solvent or water, hindering crystallization.

Solutions & Optimization Strategies:

  • Acid-Base Extraction: Take advantage of the carboxylic acid group. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). This will deprotonate the carboxylic acid, forming the carboxylate salt which will move into the aqueous layer. The aqueous layer can then be separated, washed with an organic solvent to remove neutral impurities, and then re-acidified (e.g., with 1M HCl) to precipitate the pure product.[9] The precipitated solid can then be collected by filtration.

  • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems. A good starting point would be polar solvents like ethanol, methanol, or acetic acid, or solvent mixtures like ethanol/water or ethyl acetate/hexanes.

  • Chromatography Additives: If column chromatography is necessary, consider adding a small amount of acetic acid or formic acid to the eluent. This can suppress the ionization of the carboxylic acid group and reduce tailing on the silica gel.

  • Drying: Ensure the final product is thoroughly dried under vacuum, possibly at a slightly elevated temperature, to remove any residual solvent which can inhibit crystallization.

Data Summary Table

Synthesis MethodKey ReactantsCommon SolventsTypical ConditionsCommon Issues
Doebner-von Miller 2-methylaniline, 2,5-dimethylbenzaldehyde, pyruvic acidEthanol, Acetic AcidAcid catalyst (HCl, H₂SO₄), RefluxLow yield, tar formation
Pfitzinger 2-methylisatin, 1-(2,5-dimethylphenyl)ethan-1-oneEthanol/Water, Diethylene GlycolStrong base (KOH), RefluxIncomplete reaction, low yield

Experimental Workflow & Diagrams

Workflow for Optimizing the Doebner-von Miller Synthesis

Doebner_Optimization start Low Yield Observed catalyst Screen Acid Catalysts (HCl, p-TsOH, ZnCl₂) start->catalyst temp Optimize Temperature (80-110°C) catalyst->temp addition Modify Reagent Addition (Slow addition of aldehyde) temp->addition analysis Analyze by TLC/LC-MS addition->analysis Monitor Progress endpoint Improved Yield analysis->endpoint

Caption: Workflow for troubleshooting low yields in the Doebner-von Miller synthesis.

Mechanism Overview: Pfitzinger Reaction

Pfitzinger_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Dehydration Ketone 1-(2,5-dimethylphenyl)ethanone Enolate Enolate Ketone->Enolate Base (KOH) Intermediate1 Aldol-type Adduct Enolate->Intermediate1 Isatin 2-Methylisatin Isatin->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Target Quinoline-4-carboxylic acid Intermediate2->Product - H₂O

Caption: Simplified mechanism of the Pfitzinger reaction for quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different aniline derivative in the Doebner-von Miller synthesis?

Yes, the Doebner-von Miller reaction is quite versatile and can accommodate a variety of substituted anilines.[1] However, the electronic nature of the substituents can affect the reactivity. Electron-donating groups on the aniline generally lead to higher yields, while strong electron-withdrawing groups can decrease the nucleophilicity of the aniline and may require harsher reaction conditions or result in lower yields.[1]

Q2: My final product is off-color (yellow or brown). What is the cause and how can I fix it?

An off-color product often indicates the presence of impurities, which could be colored byproducts from side reactions or residual starting materials. If the troubleshooting steps for purification mentioned above do not yield a white or off-white solid, you can try treating a solution of your product with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal. The pure product should crystallize from the filtrate upon cooling.

Q3: Is it possible to synthesize the corresponding ester directly?

Directly synthesizing the ester is possible, for instance, by using a pyruvate ester instead of pyruvic acid in the Doebner-von Miller reaction.[1] This can sometimes be advantageous as the ester may be easier to purify by chromatography than the carboxylic acid. The ester can then be hydrolyzed to the carboxylic acid in a subsequent step if needed.[2]

Q4: What are some alternative, milder methods for this synthesis?

Recent advances in organic synthesis have led to the development of greener and more efficient methods for quinoline synthesis. These can include the use of novel catalysts like ionic liquids or metal-organic frameworks, as well as photocatalytic methods.[10][11] While these may require more specialized reagents or equipment, they often offer advantages in terms of yield, selectivity, and milder reaction conditions. For example, some modern protocols utilize indium(III) chloride as a catalyst under microwave irradiation for a rapid synthesis of quinoline-4-carboxylic acid derivatives.[8]

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.[Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.[Link]

  • Synthesis of quinolines. Organic Chemistry Portal.[Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.[Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.[Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark.[Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.[Link]

  • Doebner–Miller reaction. Wikipedia.[Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Royal Society of Chemistry.[Link]

  • The Pfitzinger Reaction. Sciencemadness Discussion Board.[Link]

  • Cinchoninic acid, 2-hydroxy-. Organic Syntheses Procedure.[Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.[Link]

  • Synthesis and spectral data for cinchoninic acids. Journal of Pharmaceutical Sciences.[Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications.[Link]

  • The Pfitzinger Reaction. (Review). ResearchGate.[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.[Link]

  • The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. ACS Publications.[Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press.[Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.[Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate.[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.[Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.[Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.[Link]

  • Application of pfitzinger reaction in. JOCPR.[Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.[Link]

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Technical Support Center: Purification of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and detailed protocols for the purification of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid. Designed for researchers in synthetic chemistry and drug development, this document addresses common challenges encountered after the initial synthesis, ensuring the isolation of a high-purity final product.

Introduction: Understanding the Molecule and Its Challenges

This compound is a polysubstituted quinoline derivative. Such compounds are often synthesized via multicomponent reactions like the Doebner-von Miller or Pfitzinger reactions, which, while efficient, can generate a significant amount of colored, tarry, and isomeric impurities.[1][2] The target molecule's structure, featuring a carboxylic acid group, a bulky substituted phenyl ring, and a quinoline core, presents a unique set of purification challenges due to its polarity, hydrogen bonding capabilities, and potential for strong interactions with stationary phases.

This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to overcome these purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude reaction product is a dark, tarry oil instead of a solid. How can I isolate the target compound?

A1: This is a frequent outcome in Doebner-von Miller type syntheses, which are often conducted at high temperatures and under acidic conditions, leading to polymerization and side-product formation.[2] The goal is to separate the desired acidic product from neutral, basic, and polymeric impurities.

  • Initial Approach: Trituration. Before attempting more complex methods, try solidifying the crude product. This is done by stirring the oil vigorously with a solvent in which the desired compound is poorly soluble but the impurities are, such as cold diethyl ether or a hexane/ethyl acetate mixture. This can often crash out the crude solid.

  • Recommended Method: Acid-Base Extraction. This is a highly effective method for separating carboxylic acids.

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M sodium carbonate or sodium bicarbonate solution). The carboxylic acid will deprotonate to form its water-soluble carboxylate salt, which partitions into the aqueous layer. Most non-acidic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it once with fresh organic solvent to remove any trapped impurities.

    • Cool the aqueous layer in an ice bath and slowly re-acidify with a strong acid (e.g., 2M HCl) until the pH is ~2.[3] The protonated carboxylic acid will precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Q2: I'm attempting to recrystallize my product, but it keeps "oiling out." What's happening and how can I fix it?

A2: "Oiling out" occurs when a compound melts in the hot solvent or its solubility is so high that it separates as a supersaturated liquid phase rather than forming a crystalline lattice upon cooling.[4][5]

  • Causality: This phenomenon is often caused by a high impurity level, which depresses the melting point of the mixture, or by using a solvent with a boiling point higher than the compound's melting point.

  • Solutions:

    • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent until the oil redissolves completely, then allow it to cool slowly.[4]

    • Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature on a benchtop (insulated with a few paper towels) before moving it to an ice bath.[5][6]

    • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a two-solvent (binary) system.[7] Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, where it is very soluble) and then slowly add a "poor" hot solvent (e.g., water) until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then cool slowly.

Q3: My purified compound shows a broad or depressed melting point. What does this indicate?

A3: A sharp melting point is a key indicator of purity for a crystalline solid. A low and broad melting range strongly suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.[4] If this occurs after a first purification pass, a second, different purification method is recommended (e.g., column chromatography if recrystallization was performed first, or vice-versa).

Q4: During silica gel column chromatography, my compound streaks badly and barely moves from the baseline, even with polar eluents.

A4: This is a classic problem when purifying carboxylic acids on standard silica gel.[4]

  • The Mechanism: Silica gel is an acidic stationary phase (pKa ~4-5). The carboxylic acid group of your molecule can deprotonate and form an anionic carboxylate, which then binds very strongly to the silica surface. This leads to significant band tailing (streaking) and, in severe cases, irreversible adsorption.

  • The Solution: Acidify the Mobile Phase. To suppress the deprotonation of your carboxylic acid, you must add a small amount of a volatile acid to your eluent system.[8]

    • Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., for 500 mL of eluent, add 2.5-5 mL of acetic acid).

    • This ensures the carboxylic acid remains in its neutral, protonated form (R-COOH), reducing its affinity for the silica gel and allowing it to elute as a sharp, well-defined band.

Visual Workflow and Data

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the crude product.

G cluster_pre Pre-Purification cluster_main Main Purification start Crude Product q1 Dark Oil or Tar? start->q1 q2 Colored Solid? q1->q2  No extraction Acid-Base Extraction q1->extraction  Yes recrystallization Recrystallization q2->recrystallization  Yes purity_check Check Purity (TLC, MP, NMR) q2->purity_check  No (Clean) trituration Trituration (e.g., Hexane/Et₂O) trituration->q2 extraction->q2 recrystallization->purity_check chromatography Column Chromatography (Acidified Eluent) chromatography->purity_check purity_check->chromatography Impure G start Hot, Saturated Solution Prepared decision1 No Crystals Form Upon Cooling? start->decision1 decision2 Product 'Oils Out'? decision1->decision2 No sol1 1. Scratch inner wall of flask 2. Add a seed crystal 3. Too much solvent? Evaporate some. decision1->sol1 Yes decision3 Crystals Form Too Rapidly? decision2->decision3 No sol2 1. Re-heat solution 2. Add more solvent 3. Switch to a lower-boiling solvent or different binary system. decision2->sol2 Yes sol3 1. Re-heat to re-dissolve 2. Add slightly more solvent 3. Ensure slow cooling (insulate flask). decision3->sol3 Yes end_node Pure Crystals Obtained decision3->end_node No sol1->end_node sol2->end_node sol3->end_node

Sources

Technical Support Center: Optimizing Reaction Conditions for Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted quinolines. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yields and purity. This resource is built upon established chemical principles and field-proven insights to ensure you can confidently execute these important synthetic transformations.

Introduction to Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] While several named reactions provide access to this privileged heterocycle, each comes with its own set of challenges, from highly exothermic conditions to the formation of stubborn side products.[3][4] This guide provides a structured approach to troubleshooting and optimizing the most common quinoline syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during common quinoline synthesis reactions.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[1] Its primary drawback is the often violent and exothermic nature of the reaction.[5][6]

Issue 1.1: Runaway Reaction & Vigorous Exotherm

  • Question: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

  • Root Cause: The reaction between glycerol and sulfuric acid to form acrolein, followed by its reaction with the aniline, is highly exothermic.[5]

  • Solution:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established method to control the reaction's vigor.[6][7] Boric acid can also serve as a moderating agent.[6] The moderator appears to function as an oxygen carrier, extending the reaction over a longer period.[6]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring the reaction mixture is efficiently cooled in an ice bath.[7]

    • Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to dissipate heat and prevent the formation of localized hotspots.[6]

Issue 1.2: Significant Tar Formation and Low Yield

  • Question: I am observing a large amount of black, tarry material in my Skraup synthesis, and my yield is very low. What is causing this and how can I fix it?

  • Root Cause: The harsh acidic and oxidizing conditions of the Skraup synthesis can lead to the polymerization of reactants and intermediates, resulting in significant tar formation.[7]

  • Solution:

    • Optimize Temperature Control: Initiate the reaction with gentle heating. Once the exothermic phase begins, remove the heat source and control the temperature with external cooling.[7] Excessively high temperatures promote charring.

    • Purification from Tar: The crude product is often a tarry residue.[7] A standard and effective purification method is steam distillation. The quinoline derivative, being volatile with steam, will co-distill, leaving the non-volatile tar behind. The distillate can then be subjected to extraction with an organic solvent.[6]

The Doebner-von Miller Synthesis

This synthesis is a versatile method for producing 2- and/or 4-substituted quinolines from anilines and α,β-unsaturated aldehydes or ketones under acidic conditions.[4]

Issue 2.1: Low Yield Due to Polymerization of Carbonyl Compound

  • Question: My Doebner-von Miller reaction is producing a lot of polymeric material, resulting in a poor yield of the desired quinoline. How can I prevent this?

  • Root Cause: The α,β-unsaturated carbonyl compounds are prone to polymerization under the strong acidic conditions required for the reaction.[8]

  • Solution:

    • Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[8]

    • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation and polymerization.[7]

    • Catalyst Optimization: While strong Brønsted acids are common, consider screening Lewis acids (e.g., ZnCl₂, SnCl₄) which can sometimes promote the desired cyclization with less polymerization.[8]

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[1][5]

Issue 3.1: Low or No Product Yield

  • Question: I am not getting any, or very little, of my desired quinoline product from my Friedländer synthesis. What could be the problem?

  • Root Cause: The success of the Friedländer synthesis is highly dependent on the reactivity of the starting materials and the choice of catalyst.[9]

  • Solution:

    • Catalyst Screening: The choice of catalyst is critical and often substrate-dependent. If a standard acid (e.g., p-TsOH, H₂SO₄) or base (e.g., KOH, piperidine) is not effective, consider screening a broader range of catalysts, including Lewis acids or newer catalytic systems.[9][10] For substrates sensitive to acid, a base-catalyzed approach is preferable, and vice versa.[9]

    • Temperature Optimization: While some modern protocols can be run at room temperature, many Friedländer syntheses require elevated temperatures to proceed at a reasonable rate.[9] If the reaction is sluggish, a gradual increase in temperature may improve the yield. Conversely, if side reactions are observed, lowering the temperature could be beneficial. Microwave irradiation can be a useful tool for rapid optimization of reaction conditions.[9]

    • Reagent Purity: Ensure the purity of your 2-aminoaryl aldehyde or ketone. These compounds can be unstable and may degrade upon storage.

Issue 3.2: Formation of Regioisomers with Unsymmetrical Ketones

  • Question: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the selectivity?

  • Root Cause: When an unsymmetrical ketone is used, the initial condensation can occur at either α-methylene group, leading to the formation of two different quinoline products.[5]

  • Solution:

    • Choice of Catalyst: The regioselectivity can sometimes be influenced by the choice of an acid or base catalyst. It is advisable to screen different catalysts to determine the optimal conditions for the desired isomer.

    • Use of Pre-formed Enolates/Enamines: For greater control, consider pre-forming the enolate or enamine of the unsymmetrical ketone before adding the 2-aminoaryl aldehyde or ketone. This can direct the initial condensation to the desired position.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Skraup and Doebner-von Miller syntheses?

A1: The Skraup synthesis uses glycerol, which dehydrates in situ to acrolein, leading to an unsubstituted quinoline (unless a substituted aniline is used). The Doebner-von Miller reaction uses pre-formed α,β-unsaturated aldehydes or ketones, allowing for the synthesis of quinolines with substituents at the 2- and/or 4-positions. The Skraup reaction is generally more vigorous.[5]

Q2: Can I use "green" or more environmentally friendly conditions for quinoline synthesis?

A2: Yes, significant progress has been made in developing greener synthetic routes. These include:

  • Microwave-assisted synthesis: Can dramatically reduce reaction times and improve yields.[3][11]

  • Ultrasound-assisted synthesis: Can enhance reaction rates and yields.[11]

  • Use of ionic liquids: Can serve as both solvent and catalyst, often with improved reaction efficiency.[3]

  • Catalyst-free reactions: Some methods utilize light or heat to drive the reaction without the need for metal catalysts.[11]

Q3: How do I choose between the Combes and the Conrad-Limpach-Knorr syntheses for preparing substituted quinolines?

A3: The Combes synthesis, which uses an aniline and a β-diketone, typically yields 2,4-disubstituted quinolines.[1][12] The Conrad-Limpach-Knorr synthesis employs an aniline and a β-ketoester. Depending on the reaction conditions (thermal or acidic cyclization), it can selectively produce either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[13] The choice depends on the desired substitution pattern on the quinoline ring.

Q4: My aniline has a strong electron-withdrawing group. Why is my quinoline synthesis failing?

A4: Electron-withdrawing groups on the aniline ring decrease its nucleophilicity.[14] This can significantly slow down or even prevent the initial condensation step with the carbonyl compound, which is crucial for forming the quinoline ring. In such cases, harsher reaction conditions (higher temperatures, stronger acids) may be required, or a different synthetic route that does not rely on the nucleophilicity of the aniline may be necessary.[14]

Experimental Protocols & Data

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the exothermic reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Organic Solvent (e.g., Dichloromethane)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Stir the mixture to ensure the ferrous sulfate is well-dispersed.

  • Slowly and with external cooling (ice bath), add concentrated sulfuric acid to the stirred mixture.

  • Add nitrobenzene to the mixture.

  • Gently heat the reaction mixture. An exothermic reaction will commence. Be prepared to remove the heat source and apply cooling if the reaction becomes too vigorous.

  • After the initial exotherm subsides, heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Extract the distillate with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude quinoline by vacuum distillation.

Table 1: Recommended Catalyst Loading for Friedländer Synthesis
Catalyst TypeCatalyst ExampleTypical Loading (mol%)Notes
Brønsted Acidp-Toluenesulfonic acid (p-TsOH)10 - 20Effective for many substrates, may require elevated temperatures.
Lewis AcidZinc Chloride (ZnCl₂)5 - 15Can be milder than Brønsted acids, potentially reducing side reactions.
BasePotassium Hydroxide (KOH)20 - 100Useful for acid-sensitive substrates.
OrganocatalystProline10 - 30A greener alternative, often used in multi-component reactions.[5]
Ionic Liquid[bmim]HSO₄10 - 20Can act as both catalyst and solvent, often with high efficiency.[3]

Visualizing Reaction Workflows and Mechanisms

Workflow for Troubleshooting Low Yield in Quinoline Synthesis

troubleshooting_workflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure failure Re-evaluate Synthetic Route check_purity->failure If impure optimize_catalyst Screen Different Catalysts optimize_temp->optimize_catalyst change_solvent Modify Solvent System optimize_catalyst->change_solvent check_time Adjust Reaction Time change_solvent->check_time success Yield Improved check_time->success If successful check_time->failure If unsuccessful

Caption: A logical workflow for troubleshooting low product yield.

Simplified Mechanism of the Combes Quinoline Synthesis

combes_mechanism aniline Aniline enamine Enamine Intermediate aniline->enamine diketone β-Diketone diketone->enamine cyclized Cyclized Intermediate enamine->cyclized H⁺, Δ quinoline Substituted Quinoline cyclized->quinoline -H₂O

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in experimental assays. Our goal is to equip you with the foundational knowledge and procedural steps to ensure accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: Why is my compound precipitating in my aqueous assay buffer?

A: The structure of this compound contains a large, rigid quinoline ring system and a dimethylphenyl group, both of which are hydrophobic (water-repelling). While the carboxylic acid group provides a site for ionization that can aid solubility, the overall molecule is poorly soluble in neutral aqueous solutions. Precipitation, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous buffer where the compound is less soluble.

Q2: What is the best solvent to prepare an initial stock solution?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Quinoline-4-carboxylic acid derivatives are generally soluble in DMSO.[1] It is a strong, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds intended for biological assays.

Q3: I've tried sonicating the solution for a long time, but it's still cloudy. What should I do next?

A: While sonication can help break up small aggregates and accelerate dissolution, it cannot overcome the fundamental insolubility of a compound in a given solvent. Excessive sonication can also generate heat, potentially degrading the compound. If cloudiness persists, it indicates you have exceeded the solubility limit. Instead of continued sonication, you should explore the advanced solubilization strategies detailed in the troubleshooting guide below.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic, step-by-step approach to resolving solubility issues. The core of the problem lies in the compound's chemical nature: it is a weak acid. Its solubility is therefore highly dependent on the pH of the solution.

Core Concept: The Role of pH and pKa

The solubility of ionizable compounds is governed by their pKa, which is the pH at which the compound exists in a 50:50 ratio of its ionized (charged) and unionized (neutral) forms. The Henderson-Hasselbalch equation describes this relationship.[2][3][4]

  • For a weak acid (like our carboxylic acid):

    • At a pH below its pKa, the compound is predominantly in its neutral, protonated form (-COOH), which is less water-soluble.

    • At a pH above its pKa, the compound is predominantly in its ionized, deprotonated form (-COO⁻), which is more water-soluble.[2]

While the exact pKa of this compound is not readily published, the pKa of the parent quinoline-4-carboxylic acid is approximately 4.7-5.0 for the carboxylic acid group and around 1.0 for the quinoline nitrogen.[1][5] Therefore, to solubilize this compound, the pH of the aqueous solution must be raised significantly above ~5.0.

Problem: Compound Precipitates Upon Dilution into Aqueous Buffer

This is the most common failure point. The workflow below provides a decision-making process to systematically address this issue.

Solubility_Workflow cluster_start cluster_ph pH Modification Strategy cluster_cosolvent Alternative Strategies start Precipitation observed in aqueous assay buffer? ph_check Is your assay sensitive to pH changes (e.g., specific enzyme activity, cell viability)? start->ph_check Yes ph_adjust SOLUTION A: Adjust pH of Final Buffer (Target pH 7.4 or higher). Prepare a basic stock. ph_check->ph_adjust No, assay is robust to pH > 7.4 cosolvent SOLUTION B: Use Co-solvents in Final Assay Buffer. ph_check->cosolvent Yes, assay requires a specific, fixed pH ph_control Crucial Control: Test a 'vehicle control' buffer at the same final pH to ensure no assay interference. ph_adjust->ph_control end_success SUCCESS: Clear Solution, Reliable Data ph_control->end_success surfactant SOLUTION C: Use Surfactants in Final Assay Buffer. cosolvent->surfactant If co-solvents fail or are incompatible cosolvent_control Crucial Control: Test vehicle with final co-solvent/surfactant concentration to check for assay interference and cytotoxicity. cosolvent->cosolvent_control surfactant->cosolvent_control cosolvent_control->end_success

Caption: Troubleshooting workflow for solubility issues.

Section 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the solutions proposed in the troubleshooting guide.

Solution A: pH-Assisted Solubilization

This is the most direct and often most effective method. The goal is to create a concentrated stock solution where the compound is in its ionized, soluble salt form.

Protocol 1: Preparation of a 10 mM Basic Stock Solution

  • Weigh Compound: Weigh out the required amount of this compound for your desired volume and concentration (e.g., 2.79 mg for 1 mL of a 10 mM stock).

  • Add DMSO: Add a minimal volume of 100% DMSO to the powder (e.g., 50% of the final volume, so 500 µL). Mix gently by vortexing. The compound may not fully dissolve at this stage.

  • Add Base: Add 1 equivalent of 1.0 N NaOH. For a 10 mM solution, this is 10 µL of 1.0 N NaOH per 1 mL of final stock solution. This deprotonates the carboxylic acid.

  • Vortex: Mix thoroughly. The solution should become clear as the sodium salt of the compound forms.

  • QS to Final Volume: Add DMSO to reach the final desired volume (e.g., bring the total volume to 1 mL).

  • Verification: Visually inspect the solution for any particulate matter. This is your concentrated, pH-adjusted stock solution. When you dilute this stock into a well-buffered aqueous solution (e.g., PBS or HEPES at pH 7.4), the buffer will neutralize the small amount of added base, and the compound should remain in its soluble, deprotonated state.

Solution B: Co-solvent Optimization

If pH modification is not an option for your assay, using a co-solvent in the final assay medium can maintain solubility. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[6][7][8][9]

Important: The final concentration of any organic solvent in a biological assay must be kept low to avoid toxicity or artifacts. For cell-based assays, the final DMSO concentration should ideally be ≤0.1%, although some cell lines can tolerate up to 0.5%.[10][11][12] Always run a vehicle control with the same final solvent concentration to validate your results.

Co-SolventTypical Final Concentration Range in AssayAdvantagesDisadvantages & Cautions
DMSO 0.1% - 0.5% (v/v)Strong solvent, widely used.Can be toxic to cells at >0.5%.[11][12] May affect enzyme activity.
Ethanol 0.1% - 1.0% (v/v)Less toxic than DMSO for many cell types.More volatile, can evaporate over long incubations.
PEG 400 0.5% - 2.0% (v/v)Low toxicity, good for in vivo formulations.Can be viscous, may interfere with some detection methods.
Propylene Glycol 0.5% - 2.0% (v/v)Common pharmaceutical excipient.Can have effects on cell membranes at higher concentrations.

Protocol 2: Serial Dilution with Co-solvent

  • Prepare 100% DMSO Stock: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.

  • Intermediate Dilution: Create an intermediate dilution of your stock in your chosen co-solvent (or 100% DMSO).

  • Final Dilution: Add the intermediate dilution to your final assay buffer. Crucially, add the compound dropwise while vortexing or stirring the buffer. This rapid mixing helps prevent localized high concentrations that can cause immediate precipitation.

Solution C: Use of Surfactants

Surfactants are amphipathic molecules that can form micelles around hydrophobic compounds, effectively shielding them from the aqueous environment and keeping them in solution.[13] This is particularly useful for preventing aggregation. Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation.

Protocol 3: Incorporating Surfactants

  • Select Surfactant: Common choices include Tween® 20 or Triton™ X-100.

  • Prepare Assay Buffer: Add a low concentration of the surfactant to your final assay buffer (e.g., 0.01% - 0.05% v/v).

  • Prepare Compound: Prepare your compound stock in 100% DMSO.

  • Dilute: Perform your serial dilutions, adding the DMSO stock directly to the surfactant-containing assay buffer. The surfactant helps stabilize the compound as it is diluted.[14]

Caption: Workflow for preparing a basic stock solution.

References

  • Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 44. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Le, T. P., et al. (2011). Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. Journal of Surfactants and Detergents, 14(3), 331-338. Available at: [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from: [Link]

  • Shah, S., et al. (2021). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 13(9), 1425. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from: [Link]

  • de Oliveira, D. P., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(3), 86-93. Available at: [Link]

  • Kumar, S., & Singh, J. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758. Available at: [Link]

  • Al-Ghananeem, A. M. (2016). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Modern Chemistry & Applications, 4(2). Available at: [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(17), 4087-4095. Available at: [Link]

  • O'Brien, M., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12285-12294. Available at: [Link]

  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2. Retrieved from: [Link]

  • PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Babu, P. S., & Ramu, A. (2006). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Asian Journal of Pharmaceutics, 1(1), 121-126. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from: [Link]

  • Various Authors. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay? ResearchGate. Retrieved from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue[15], 392-396. Available at: [Link]

  • E. L. Paul, et al. (2004). Drug Nanoparticles by Antisolvent Precipitation: Mixing Energy versus Surfactant Stabilization. AIChE Journal, 50(5), 1029-1041. Available at: [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from: [Link]

  • Reddit. (2022). Maximum DMSO concentration in media for cell culture? r/labrats. Retrieved from: [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from: [Link]

  • APhA. (2024). Co-solvency and anti-solvent method for the solubility enhancement. American Pharmacists Association. Retrieved from: [Link]

  • Yalkowsky, S. H., et al. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 268-272. Available at: [Link]

  • Wang, C., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(17), 3624. Available at: [Link]

  • Boonarsa, P., et al. (2024). Impacts of Single and Sequential Enzymatic Extraction on the Functional Properties of Khao Dawk Mali 105 Rice Bran Proteins at Two Maturity Stages. Foods, 13(1), 158. Available at: [Link]

  • O'Brien, M., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12285-12294. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Technical Support Center: Stability Testing of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reliability of your stability studies. As a complex heterocyclic molecule, understanding its behavior in solution is paramount for successful downstream applications.

Section 1: Initial Solution Preparation and Solubility Challenges

Proper preparation of solutions is the foundation of any reliable stability study. Due to its aromatic and carboxylic acid moieties, this compound presents specific solubility challenges that must be addressed systematically.

FAQ: My compound is poorly soluble in aqueous buffers. What is the recommended approach for preparing a stock solution?

Answer:

This is a common issue for quinoline-4-carboxylic acid derivatives, which are often hydrophobic.[1] The recommended starting point is to create a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.

Causality & Rationale: The carboxylic acid group offers a handle for pH-dependent solubility, but the large, nonpolar dimethylphenyl and quinoline ring system dominates the molecule's character, leading to low aqueous solubility. An organic stock solution circumvents this issue for initial dissolution.

Recommended Solvents (in order of preference):

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds. Use HPLC-grade DMSO and keep the final concentration in your aqueous solution low (typically <0.5%) to avoid artifacts in biological assays or analytical chromatography.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent. Ensure it is fresh and anhydrous, as degradation products of DMF can be reactive.

  • Methanol or Ethanol: Can be effective, but may require gentle warming or sonication. These are often preferred for analytical work due to their volatility and compatibility with reversed-phase HPLC.[2]

Protocol for Stock Solution Preparation:

  • Accurately weigh the required amount of this compound in a clean, calibrated vial.

  • Add a small volume of your chosen organic solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-50 mM).

  • Use a vortex mixer or sonicator to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulate matter remains.

  • Store the stock solution in an amber vial at -20°C or -80°C to minimize degradation.

FAQ: I've diluted my organic stock into an aqueous buffer, and now the compound is precipitating. How can I fix this?

Answer:

Precipitation upon dilution indicates that you have exceeded the compound's solubility limit in the final aqueous medium. The key is to adjust the pH of the aqueous buffer.

Causality & Rationale: As a carboxylic acid, the compound's solubility is highly dependent on its protonation state.

  • At low pH (acidic): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less soluble in water.

  • At high pH (basic): The carboxylic acid group is deprotonated (-COO⁻), creating a charged carboxylate salt that is significantly more soluble in aqueous media.

Troubleshooting Steps:

  • Increase Buffer pH: Adjust the pH of your aqueous buffer to be at least 1.5 to 2 units above the compound's pKa. While the exact pKa is likely not published, a typical carboxylic acid pKa is around 4-5. Therefore, using a buffer at pH 7.0 or higher should significantly improve solubility.

  • Test a pH Range: Prepare small-volume test dilutions in buffers of varying pH (e.g., pH 6.0, 7.4, 8.0) to experimentally determine the optimal pH for solubility.

  • Reduce Final Concentration: If adjusting pH is not an option for your experiment, you may need to work at a lower final concentration of the compound.

Section 2: Designing a Robust Stability and Forced Degradation Study

A well-designed forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[3][4] These studies purposefully stress the compound to identify likely degradation products and pathways.[5]

FAQ: What stress conditions are mandatory for a forced degradation study according to regulatory guidelines?

Answer:

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A(R2)), should expose the drug substance to a variety of stress conditions to evaluate its intrinsic stability.[5][6] The goal is to achieve a target degradation of approximately 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent compound.[7]

Core Stress Conditions: The primary conditions to investigate are hydrolysis, oxidation, and photolysis.

Stress ConditionRecommended Reagents & ConditionsRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°CThe quinoline ring system can be susceptible to acid-catalyzed reactions. The carboxylic acid itself is generally stable to hydrolysis.
Base Hydrolysis 0.1 M NaOH at 60-80°CInvestigates susceptibility to base-catalyzed degradation. The core structure is generally robust, but extreme conditions can force ring-opening.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at Room TempThe electron-rich quinoline and dimethylphenyl rings are potential sites for oxidation. Methyl groups can also be oxidized.
Photostability Exposure to a calibrated light source providing UV and visible light (e.g., Xenon lamp) as per ICH Q1B guidelines.[8][9]Aromatic and heterocyclic systems can absorb UV/Vis light, leading to photochemical degradation. A dark control must be run in parallel.[10]
Thermal Dry heat (e.g., 80-100°C) and/or humid heat (e.g., 80°C / 75% RH)Evaluates the solid-state and solution stability at elevated temperatures.

This table summarizes standard starting conditions; optimization of time and temperature is required to achieve the target 5-20% degradation.[7]

Workflow for a Forced Degradation Study

The following diagram illustrates the logical flow for conducting a forced degradation study, from sample preparation to data analysis.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application (ICH Q1A/Q1B) cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation Prep Prepare Compound Solution (e.g., 1 mg/mL in MeCN:H2O) Control Prepare 'Time Zero' (T0) and Dark Controls Prep->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Ox Oxidation (3% H2O2, RT) Photo Photolysis (ICH Q1B Light Box) Thermal Thermal (80°C) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Ox->Analyze Photo->Analyze Thermal->Analyze Neutralize->Analyze MassBal Calculate Mass Balance (% Assay + % Degradants) Analyze->MassBal PeakPurity Assess Peak Purity (PDA Detector) MassBal->PeakPurity Identify Identify Major Degradants (LC-MS) PeakPurity->Identify

Caption: Workflow for a typical forced degradation study.

Section 3: Analytical Method Troubleshooting

A robust, stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products and impurities.[11][12]

FAQ: My HPLC chromatogram shows a significant tailing peak for the main compound. What is causing this and how do I fix it?

Answer:

Peak tailing is a common problem when analyzing acidic compounds like this one. The primary cause is often secondary interactions between the analyte and the stationary phase.[13]

Causality & Rationale: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (e.g., pH 4-7), these silanols can become deprotonated (Si-O⁻). If your mobile phase pH is not low enough to keep your carboxylic acid fully protonated (-COOH), a portion of it will be in the anionic carboxylate form (-COO⁻). The negatively charged silanols can then interact with your analyte through ion-exchange or other polar mechanisms, causing a portion of the analyte molecules to lag behind in the column, resulting in a tailing peak.[14]

Troubleshooting Flowchart:

Tailing_Peak_Troubleshooting Start Tailing Peak Observed for Acidic Compound Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Lower_pH Action: Lower Mobile Phase pH (e.g., to 2.5) with Formic Acid or Phosphoric Acid Check_pH->Lower_pH No Check_Buffer Is Buffer Concentration Adequate (e.g., 10-25 mM)? Check_pH->Check_Buffer Yes Lower_pH->Check_Buffer Increase_Buffer Action: Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Column Is Column Old or Contaminated? Check_Buffer->Check_Column Yes Increase_Buffer->Check_Column Replace_Column Action: Replace with a New, High-Purity Column Check_Column->Replace_Column Yes Resolved Peak Shape Improved Check_Column->Resolved No (Issue Resolved) Replace_Column->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Step-by-Step Protocol to Improve Peak Shape:

  • Lower Mobile Phase pH: This is the most effective solution. Adjust the pH of your aqueous mobile phase to 2.5-3.0 using an additive like 0.1% formic acid or phosphoric acid. This ensures both the analyte and the residual silanols are fully protonated, minimizing secondary interactions.[15][16]

  • Increase Buffer Strength: If you are using a buffer (e.g., phosphate), ensure its concentration is sufficient (typically 10-25 mM) to control the on-column pH effectively.

  • Check for Column Issues: If pH adjustments don't work, the column itself may be the problem. A partially blocked inlet frit or a void at the head of the column can cause peak distortion.[13] Try flushing the column or replacing it if it is old.

  • Consider a Different Column: Use a column specifically designed for polar analytes or one with high-purity silica and advanced end-capping to minimize exposed silanols.

Section 4: Potential Degradation Pathways

Understanding the chemistry of this compound allows for the prediction of its most likely points of degradation.

FAQ: What are the most probable degradation pathways for this molecule under stress conditions?

Answer:

Based on the structure, the most likely degradation pathways involve modification of the quinoline and dimethylphenyl rings, particularly through oxidation and photolysis.

1. Oxidation:

  • N-Oxidation: The nitrogen atom in the quinoline ring is a likely site for oxidation, forming an N-oxide. This is a common metabolic and degradation pathway for heterocyclic compounds.

  • Hydroxylation: The electron-rich aromatic rings (both quinoline and dimethylphenyl) can undergo hydroxylation in the presence of strong oxidizing agents.[17]

  • Methyl Group Oxidation: The methyl groups on the phenyl ring or the quinoline ring can be oxidized to hydroxymethyl (-CH₂OH) and further to carboxylic acid (-COOH) groups.

2. Photodegradation:

  • Quinoline and its derivatives are known to be photosensitive.[8][10] Exposure to UV light can lead to complex reactions, including radical-mediated ring cleavage or the formation of photo-adducts. The exact pathway is hard to predict without experimental data.

3. Hydrolysis:

  • The amide bond is absent, and the carboxylic acid and aromatic rings are generally stable to hydrolysis under typical forced degradation conditions (0.1 M HCl/NaOH). Significant degradation via this pathway is less likely compared to oxidation or photolysis.

Potential Sites of Degradation

The following diagram highlights the molecular sites most susceptible to degradation based on chemical principles.

(Note: As DOT language cannot directly annotate an image, this script is a conceptual representation. A visual diagram would overlay these labels onto the chemical structure, with arrows pointing from "N-Oxidation" to the quinoline nitrogen, from "Ring Hydroxylation" to the aromatic rings, and from "Methyl Oxidation" to the methyl groups.)

Caption: Likely sites of oxidative or photolytic degradation.

References

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (1998). NOTE FOR GUIDANCE ON THE PHOTOSTABILITY TESTING OF NEW ACTIVE SUBSTANCES AND MEDICINAL PRODUCTS (CPMP/ICH/279/95). Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem Technical Resources.
  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. Available at: [Link] (Note: A representative, stable link would be used).

  • BenchChem. (2025).
  • Zhu, X., et al. (2017). Possible degradation pathway of quinoline.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Pharma Beginners. (2025).
  • Liu, S., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. Available at: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
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Navigating the Synthesis of Quinoline-4-Carboxylic Acids: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions for the challenges encountered during the scale-up of these crucial pharmaceutical intermediates. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale discovery and robust, scalable manufacturing by explaining the underlying chemical principles and offering field-proven strategies.

Introduction: The Importance and Challenges of Quinoline-4-Carboxylic Acid Synthesis

Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their synthesis, while well-established in literature, presents significant hurdles when transitioning from laboratory to pilot plant or industrial scale. Common challenges include managing exothermic reactions, controlling byproduct formation, achieving high purity, and ensuring a safe and reproducible process. This guide will address these issues head-on, providing a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered during the scale-up of quinoline-4-carboxylic acid synthesis.

I. Reaction Selection and Optimization

Q1: I'm planning a large-scale synthesis of a quinoline-4-carboxylic acid derivative. Which of the classical methods – Doebner, Pfitzinger, or Conrad-Limpach – is most suitable for scale-up?

A1: The choice of synthetic route is critical and depends on the specific substitution pattern of your target molecule, the availability and cost of starting materials, and your process safety management capabilities. Here's a comparative overview:

FeatureDoebner ReactionPfitzinger ReactionConrad-Limpach Synthesis
Starting Materials Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl CompoundAniline, β-ketoester
Typical Yields Moderate to Good (can be low with electron-withdrawing groups on aniline)Good to ExcellentGood to Excellent
Key Challenge Exothermic, potential for polymerization and tar formation.Requires strong base, potential for side reactions.High temperatures for cyclization, potential for byproduct formation.
Scalability Feasible with strict temperature control and slow reagent addition.Generally scalable, but handling large quantities of strong base can be a challenge.Scalable, but requires high-temperature reactors and inert atmosphere.

Expert Insight: For many applications, the Doebner reaction offers flexibility in terms of commercially available anilines and aldehydes. However, its exothermic nature requires robust engineering controls on a large scale. The Pfitzinger reaction is often a reliable choice for 2-substituted quinoline-4-carboxylic acids, but the initial ring-opening of isatin under strongly basic conditions needs careful optimization to avoid degradation.[1] The Conrad-Limpach synthesis is particularly useful for 4-hydroxyquinolines and can provide high yields, but the high-temperature cyclization step (often >250 °C) necessitates specialized equipment and careful process control to prevent charring.[2][3]

Q2: My Doebner reaction is giving me a low yield and a lot of tar-like byproducts upon scale-up. What's going on and how can I fix it?

A2: This is a classic challenge with the Doebner-von Miller type reactions. The formation of tar is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which is an intermediate in the reaction.[4]

Causality: At higher concentrations and temperatures typical of scale-up, the rate of polymerization can outcompete the desired cyclization reaction. The exothermic nature of the reaction can create localized hotspots, further accelerating these unwanted side reactions.

Troubleshooting Steps:

  • Slow and Controlled Reagent Addition: The α,β-unsaturated carbonyl compound (or its precursors) should be added slowly and sub-surface to the reaction mixture. This maintains a low instantaneous concentration, minimizing polymerization.

  • Precise Temperature Control: Employ a jacketed reactor with an efficient heat transfer fluid. Monitor the internal reaction temperature closely and have a robust cooling system in place to manage the exotherm.

  • Solvent Selection: While often run in alcohols or acetic acid, consider a biphasic system. Sequestering the sensitive carbonyl intermediate in an organic phase while the reaction proceeds in an aqueous acidic phase can significantly reduce polymerization.

  • Catalyst Optimization: While strong acids are typically used, exploring milder Lewis acids might reduce the propensity for polymerization.

Experimental Protocol: Optimized Doebner Reaction (Lab Scale for Scale-Up Consideration)

  • Materials: Aniline (1.0 eq), Benzaldehyde (1.0 eq), Pyruvic Acid (1.1 eq), Ethanol, Hydrochloric Acid (catalytic).

  • Procedure:

    • To a solution of aniline in ethanol in a jacketed reactor, add the catalytic amount of hydrochloric acid.

    • Maintain the temperature at 20-25 °C.

    • In a separate vessel, prepare a solution of benzaldehyde and pyruvic acid in ethanol.

    • Add the aldehyde/pyruvic acid solution to the aniline solution dropwise over 2-4 hours, carefully monitoring the internal temperature.

    • After the addition is complete, slowly warm the reaction mixture to reflux and hold for 4-6 hours, monitoring by HPLC for completion.

    • Cool the reaction mixture and isolate the product by filtration or extraction.

Logical Workflow for Troubleshooting Low Yield in Doebner Synthesis

start Low Yield in Doebner Reaction tar Significant Tar/Polymer Formation? start->tar slow_addition Implement Slow Reagent Addition tar->slow_addition Yes re_evaluate Re-evaluate Reaction Parameters tar->re_evaluate No temp_control Improve Temperature Control slow_addition->temp_control biphasic Consider Biphasic System temp_control->biphasic yield_improved Yield Improved? biphasic->yield_improved end Successful Scale-Up yield_improved->end Yes yield_improved->re_evaluate No

Caption: Troubleshooting workflow for low yield in Doebner synthesis.

II. Purification and Impurity Control

Q3: I've successfully completed my large-scale Pfitzinger reaction, but I'm struggling to purify the crude product, which is a dark, amorphous solid. How can I effectively purify my quinoline-4-carboxylic acid at scale?

A3: Purification of crude quinoline-4-carboxylic acids, especially from Pfitzinger reactions which can generate colored impurities, often requires a multi-step approach on a larger scale. Simple recrystallization may not be sufficient.

Recommended Scalable Purification Protocol:

  • pH-Mediated Extraction:

    • Rationale: Quinoline-4-carboxylic acids are amphoteric. The carboxylic acid allows for dissolution in a basic aqueous solution, while the quinoline nitrogen can be protonated in an acidic solution. This property can be exploited to separate them from neutral organic impurities.

    • Procedure:

      • Dissolve the crude product in an aqueous base (e.g., sodium hydroxide or potassium carbonate) to form the sodium or potassium salt.

      • Filter the solution to remove any insoluble impurities.

      • Wash the aqueous solution with a water-immiscible organic solvent (e.g., toluene or methyl tert-butyl ether) to extract neutral impurities.

      • Slowly acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the quinoline-4-carboxylic acid, causing it to precipitate.

      • Isolate the purified product by filtration, wash with water, and dry.

  • Recrystallization with a Mixed-Solvent System:

    • Rationale: A single solvent may not provide the optimal solubility profile for effective recrystallization. A mixed-solvent system, consisting of a "good" solvent and an "anti-solvent," often yields better results.

    • Solvent Selection: For many quinoline-4-carboxylic acids, a good solvent could be a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or a polar protic solvent like ethanol or acetic acid. The anti-solvent is typically water or a non-polar organic solvent like heptane.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot "good" solvent.

      • Slowly add the "anti-solvent" until the solution becomes turbid.

      • Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

      • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry.

Q4: We are observing a persistent impurity in our final product. What are the likely culprits and how can we prevent their formation?

A4: The nature of the impurity will depend on the synthetic route. However, some common classes of impurities include:

  • Incompletely Reacted Starting Materials: Monitor the reaction to completion using in-process controls (IPCs) like HPLC or TLC.

  • Isomers: In the Conrad-Limpach synthesis with unsymmetrical β-ketoesters, regioisomers can form. Careful control of the reaction conditions (temperature and catalyst) can favor the desired isomer.

  • Over-alkylation/arylation: In syntheses involving alkyl or aryl halides, di-substituted products can form. Using the correct stoichiometry and controlling the reaction time can minimize this.

  • Decarboxylated Product: At high temperatures, the carboxylic acid group can be lost. This is particularly a risk in the final stages of purification if excessive heat is applied.

Impurity Control Strategy

start Impurity Detected in Final Product ipc Implement In-Process Controls (HPLC, TLC) start->ipc stoichiometry Verify Stoichiometry and Reagent Purity ipc->stoichiometry temp_profile Optimize Temperature Profile stoichiometry->temp_profile purification Refine Purification Protocol temp_profile->purification impurity_controlled Impurity within Specification? purification->impurity_controlled release Product Release impurity_controlled->release Yes investigate Further Investigation Required impurity_controlled->investigate No

Caption: Strategy for controlling impurities in quinoline-4-carboxylic acid synthesis.

III. Safety Considerations for Scale-Up

Q5: What are the primary safety concerns when scaling up the synthesis of quinoline-4-carboxylic acids, particularly the Doebner reaction?

A5: The scale-up of these syntheses introduces significant safety challenges that must be addressed through robust process safety management.

Key Hazards and Mitigation Strategies:

  • Runaway Reactions:

    • Hazard: The Doebner reaction is notoriously exothermic. A loss of cooling can lead to a rapid increase in temperature and pressure, potentially resulting in a reactor rupture.

    • Mitigation:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing an adequate cooling system.

      • Semi-Batch Operation: As mentioned earlier, the controlled addition of one or more reagents is a critical safety measure.

      • Emergency Cooling and Quenching: Have a documented and tested emergency procedure in place, which may include an emergency cooling system or the addition of a quenching agent to stop the reaction.

  • Handling of Hazardous Raw Materials:

    • Aniline: Aniline is toxic and a suspected carcinogen.[5][6] It can be absorbed through the skin.

      • Handling: Use closed systems for transfers. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton), splash goggles, and a lab coat. Ensure adequate ventilation and work in a designated area.

    • Pyruvic Acid: Pyruvic acid is corrosive.

      • Handling: Wear acid-resistant gloves and eye protection. Handle in a well-ventilated area.

    • Strong Acids and Bases: These are corrosive and can cause severe burns.

      • Handling: Use appropriate PPE and follow standard operating procedures for handling corrosive materials.

  • Solvent Hazards: Many of the solvents used are flammable.

    • Mitigation: Ensure all equipment is properly grounded to prevent static discharge. Use intrinsically safe equipment in areas where flammable vapors may be present.

OSHA (Occupational Safety and Health Administration) Compliance: Facilities performing these syntheses at an industrial scale must comply with OSHA's Process Safety Management (PSM) standard (29 CFR 1910.119) if threshold quantities of highly hazardous chemicals are involved.[7][8] This involves a comprehensive program of process hazard analysis, operating procedures, training, and emergency planning.

Advancing the Synthesis: Green Chemistry Approaches

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes.

Q6: Are there any "greener" alternatives to the classical synthesis methods for quinoline-4-carboxylic acids?

A6: Yes, significant research has been dedicated to developing greener synthetic routes. These often focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and minimizing waste.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. For example, a Pfitzinger reaction that takes 48 hours under conventional heating can be completed in 2 hours with a significant yield increase using microwave heating.[9]

  • Catalysis with Recyclable Catalysts: The use of solid acid catalysts or nanocatalysts can replace corrosive mineral acids. These catalysts can often be recovered and reused, reducing waste and cost. For instance, silica sulfuric acid has been used as an efficient and reusable catalyst for the Doebner reaction.[10][11]

  • Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key focus of green chemistry. Some modified Doebner reactions have been successfully performed in a water-ethylene glycol solvent system.[12]

Green Chemistry Metrics for Process Evaluation:

MetricDescriptionGoal
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize
E-Factor (Total weight of waste / Weight of product)Minimize
Process Mass Intensity (PMI) (Total mass in a process / Mass of product)Minimize

By evaluating your process against these metrics, you can identify opportunities for improvement and develop a more sustainable synthesis.

Conclusion

The successful scale-up of quinoline-4-carboxylic acid synthesis is a multifaceted challenge that requires a deep understanding of the underlying chemistry, robust engineering controls, and a steadfast commitment to safety. By anticipating potential issues, systematically troubleshooting problems, and embracing modern, greener technologies, researchers and drug development professionals can navigate the complexities of this important synthetic transformation. This guide provides a framework for that journey, but it is the diligent application of these principles in the laboratory and pilot plant that will ultimately lead to a successful and scalable process.

References

  • Saeed, A. E. M.; Elhadi, S. A.
  • High-purity quinoline derivative and method for manufacturing same. EP3524595B1, March 25, 2020.
  • A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. Request PDF. [Link]

  • Occupational Safety and Health Administration. Chemical Reactivity Hazards - Hazard Evaluation. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

  • Washington State University. Aniline. [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. NIH. [Link]

  • A green approach for the efficient synthesis of quinolines promoted by citric acid. LOCKSS. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst. ResearchGate. [Link]

  • Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst. ResearchGate. [Link]

  • Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups. Thieme. [Link]

  • The Formation of Inherently Chiral Calix[13]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. MDPI. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

  • Occupational Safety and Health Administration. Chemical Reactivity Hazards - Hazards Recognition. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Accelerating the Drug-Discovery Process: New Tools and Technologies Available to Medicinal Chemists. Taylor & Francis Online. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • U.S. Patent No. 5,034,105.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Process Safety Management of Highly Hazardous Chemicals. OSHA. [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. [Link]

  • Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. NIH. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Large-scale and chromatography-free synthesis of an octameric.... ResearchGate. [Link]

  • Chemical Reactivity Hazards - Standards. OSHA. [Link]

  • Organic Process Research & Development Vol. 28 No. 11. ACS Publications. [Link]

  • Experimental Determination of Numerical Values of Critical Parameters in the Gatifloxacin Process Development. ResearchGate. [Link]

  • The Formation of Inherently Chiral Calix[13]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Semantic Scholar. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. [Link]

  • How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards. EPA. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... ResearchGate. [Link]

  • Chemical Safety Guide, 5th Ed. ORS. [Link]

  • Process Safety Management in Manufacturing: A Primer. Veriforce. [Link]

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Pfitzinger Reaction Technical Support Center: A Guide to Minimizing Side-Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Pfitzinger Reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of quinoline-4-carboxylic acids. As a cornerstone reaction in heterocyclic chemistry, the Pfitzinger synthesis offers a direct path to valuable molecular scaffolds. However, its execution can be accompanied by challenges, primarily in the form of side-product formation, which can complicate purification and reduce yields.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively design more robust and efficient Pfitzinger reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My reaction mixture is turning into a dark, intractable tar, and I'm getting very low yields of my desired quinoline-4-carboxylic acid. What's causing this and how can I prevent it?

A1: This is the most common issue in the Pfitzinger reaction, and the "tar" is typically a complex mixture of polymeric materials arising from self-condensation of the carbonyl reactant.

Causality: The Pfitzinger reaction is conducted under strongly basic conditions (e.g., concentrated potassium hydroxide)[1]. Many simple aldehydes and ketones, especially those with α-hydrogens, are prone to base-catalyzed self-condensation reactions, such as the aldol condensation[2]. This is particularly problematic with:

  • Aldehydes: Simple aldehydes like acetaldehyde are highly unstable in strong bases and will rapidly polymerize, which is why cinchoninic acid itself cannot be easily prepared using acetaldehyde[3].

  • Dicarbonyl Compounds: Symmetrical diketones like biacetyl are also highly prone to self-condensation, often leading exclusively to tar formation[3].

  • Sensitive Ketones: Substrates like diethyl oxaloacetate are sensitive to strong alkali and can decompose or polymerize, especially at elevated temperatures, leading to significant tar formation and recovery of unreacted isatin[3].

Troubleshooting Protocol:

  • Control the Temperature: This is the most critical parameter. Elevated temperatures dramatically accelerate the rate of aldol condensation and other decomposition pathways. For sensitive substrates, the reaction should be conducted at or slightly above room temperature, even if it extends the reaction time significantly (e.g., over 48 hours)[3].

  • Sequential Reagent Addition: Do not mix all reactants at once. A proven method is to first hydrolyze the isatin with the base to form the potassium isatinate intermediate. This is often indicated by a color change from deep purple/orange to a pale yellow or straw color. Only then should the carbonyl compound be added[3]. This ensures the isatin is ready to react and minimizes the time the carbonyl compound is exposed to the strong base on its own.

  • Use a Proxy for Unstable Carbonyls: For highly reactive dicarbonyl compounds like biacetyl, consider using a more stable proxy. For example, 3-hydroxybutanone (acetoin) or 3-chlorobutanone have been successfully used as substitutes for biacetyl[3].

  • Optimize Reactant Stoichiometry: While a slight excess of the carbonyl compound is often used to ensure full conversion of the isatin, a large excess can increase the rate of self-condensation. For particularly sensitive substrates, it may be necessary to use a large excess to compensate for its decomposition, but this should be optimized on a case-by-case basis[3].

Diagram: The Competing Pathways of the Pfitzinger Reaction

Isatin Isatin + Base Isatinate Isatinate Intermediate Isatin->Isatinate Ring Opening Product Quinoline-4-Carboxylic Acid Isatinate->Product Condensation & Cyclization Carbonyl Carbonyl Compound (e.g., Ketone) Carbonyl->Product Condensation & Cyclization Carbonyl2 Carbonyl Compound (e.g., Ketone) + Base Aldol Aldol Self-Condensation Carbonyl2->Aldol Enolate Attack Tar Polymeric Tar Aldol->Tar Further Condensation

Caption: Competing reaction pathways in the Pfitzinger synthesis.

Q2: My desired product seems to be decarboxylating, either during the reaction or workup. How can I identify and prevent this?

A2: Decarboxylation (loss of CO₂) is a known side reaction for quinoline-4-carboxylic acids, especially under harsh thermal or acidic/basic conditions during workup.

Causality: The carboxylic acid group at the 4-position of the quinoline ring can be thermally labile. While often requiring high temperatures, the presence of certain substituents or prolonged heating during workup can facilitate this unwanted reaction. The mechanism typically involves a cyclic transition state, particularly if there are ortho-substituents that can participate in intramolecular hydrogen bonding.

Troubleshooting Protocol:

  • Avoid Excessive Heat: During the reaction, use the lowest temperature that allows for a reasonable reaction rate. If using microwave-assisted synthesis, carefully control the temperature and irradiation time[2].

  • Gentle Workup Conditions:

    • Acidification: When precipitating the product from its carboxylate salt, use a milder acid like acetic acid instead of strong mineral acids (e.g., HCl)[1]. Perform the acidification at low temperatures (e.g., in an ice bath) to minimize thermal stress on the product.

    • Drying: Dry the final product under vacuum at a low temperature rather than in a high-temperature oven. Some quinoline-4-carboxylic acids crystallize as hydrates, and aggressive drying to remove water can sometimes promote decarboxylation[3].

  • Purification Strategy: If decarboxylation is a persistent issue, consider purifying the product as its carboxylate salt before acidification. The salt is often more stable. Recrystallization from a suitable solvent should also be performed with minimal heating.

Diagram: Decarboxylation Side Reaction

product Quinoline-4-Carboxylic Acid Product decarboxylated Decarboxylated Quinoline Side-Product product->decarboxylated Δ (Heat) or harsh pH co2 CO₂ product->co2 Loss of CO₂

Caption: Thermal or pH-induced decarboxylation of the product.

Q3: I am using an unsymmetrical ketone (e.g., butanone), and I'm getting a mixture of regioisomers. How can I control the selectivity?

A3: The reaction of unsymmetrical ketones can indeed lead to a mixture of products, although often one isomer is major. The regioselectivity is determined by which α-carbon of the ketone (the methyl or the methylene group) preferentially forms the enamine and participates in the cyclization.

Causality: The reaction proceeds via an enamine intermediate. For a ketone like butanone (CH₃COCH₂CH₃), the enamine can form involving either the methyl group or the methylene group. Generally, the reaction favors the formation of the more substituted, thermodynamically more stable enamine, which in the case of butanone would involve the methylene group. However, a mixture is often obtained.

  • Example with Butanone: Reaction with isatin can theoretically yield both 2,3-dimethylquinoline-4-carboxylic acid (from methylene attack) and 2-ethylquinoline-4-carboxylic acid (from methyl attack). Literature suggests that the 2,3-dimethyl derivative is typically the major product[3].

Control Strategies:

  • Literature Precedent: For many common unsymmetrical ketones, the major regioisomer has already been reported. It is crucial to consult the literature for your specific substrate.

  • Substrate Modification: If a specific regioisomer is required and the reaction is unselective, it may be necessary to use a different starting material where the desired regioselectivity is enforced.

  • Purification: If a mixture is unavoidable, careful purification by fractional crystallization or chromatography will be necessary to isolate the desired isomer. The different isomers will likely have different solubilities and chromatographic behaviors.

Experimental Protocols

General Protocol for the Pfitzinger Reaction (Conventional Heating)

This protocol is a generalized method based on several reported procedures[1][3].

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Acetic Acid or Hydrochloric Acid (for acidification)

  • Diethyl ether (for washing)

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve KOH (approx. 3 molar equivalents relative to isatin) in a mixture of ethanol and a small amount of water.

  • Isatin Hydrolysis: Add isatin (1 molar equivalent) to the basic solution. Stir the mixture at room temperature for approximately 1 hour, or until the initial deep color fades to a pale yellow/brown, indicating the formation of the potassium isatinate salt.

  • Carbonyl Addition: Add the carbonyl compound (1.0 to 1.5 molar equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux. The optimal temperature and time will vary depending on the substrate (see table below). For simple ketones, 4-24 hours may be sufficient. For sensitive or less reactive substrates, lower temperatures and longer reaction times are necessary[3]. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the bulk of the ethanol via rotary evaporation.

  • Workup - Extraction: Add water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted carbonyl compound and other non-polar impurities.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath. Slowly add acetic acid or dilute HCl with vigorous stirring until the precipitation of the quinoline-4-carboxylic acid is complete (typically pH 4-5).

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture, or acetic acid).

Data Summary: Recommended Reaction Conditions
Carbonyl Substrate TypeRecommended TemperatureTypical Reaction TimeKey Considerations
Simple Aliphatic Ketones (e.g., Acetone)60-80 °C (Reflux in Ethanol)4-24 hoursGenerally good yields; monitor for aldol side products if reaction is too slow.
Aryl Methyl Ketones (e.g., Acetophenone)60-80 °C (Reflux in Ethanol)12-24 hoursGenerally straightforward reactions.
Sensitive Substrates (e.g., Diethyl Oxaloacetate)Room Temperature to 40 °C48+ hoursHigh temperatures lead to significant tar formation and low yields. Use a large excess of the carbonyl compound[3].
Unstable Aldehydes (e.g., Acetaldehyde)Not RecommendedN/AProne to rapid polymerization in strong base. Consider alternative syntheses[3].

Workflow & Logic Diagrams

General Experimental Workflow

start Start step1 1. Dissolve KOH in EtOH/H₂O start->step1 step2 2. Add Isatin Stir 1h (Ring Opening) step1->step2 step3 3. Add Carbonyl Compound step2->step3 step4 4. Heat to Reflux (Monitor by TLC) step3->step4 step5 5. Cool & Evaporate Solvent step4->step5 step6 6. Dissolve in H₂O & Wash with Ether step5->step6 step7 7. Cool in Ice Bath & Acidify (pH 4-5) step6->step7 step8 8. Filter Precipitate step7->step8 step9 9. Wash with Cold H₂O & Dry step8->step9 step10 Purify by Recrystallization step9->step10 end Final Product step10->end

Caption: Step-by-step workflow for the Pfitzinger reaction and purification.

References

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 193-208. [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Boffis. (2011). The Pfitzinger Reaction. Sciencemadness Discussion Board. [Link]

  • Wikipedia. (2023). Pfitzinger reaction. In Wikipedia. [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Link]

Sources

Technical Support Center: Refining Protocols for Cell-Based Assays with Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with hydrophobic compounds in cell-based assays. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results. This resource is structured as a series of common questions and in-depth answers, addressing the most frequent and critical issues from the bench.

Section 1: Solubility and Compound Handling

The most fundamental challenge with hydrophobic compounds is getting them into the aqueous environment of a cell culture system without artifacts. This section addresses the basics of stock solution preparation and the common pitfalls of precipitation.

Q1: My compound, dissolved in DMSO, precipitates the moment I add it to my cell culture medium. What is happening and how can I prevent this?

A1: This is the most common issue researchers face. The phenomenon you're observing is often due to the "hydrophobic effect" or "salting out".[1] Your compound is stable in 100% dimethyl sulfoxide (DMSO), a potent organic solvent. However, when this concentrated DMSO stock is rapidly introduced into the aqueous, high-salt environment of cell culture medium, the local DMSO concentration plummets. This sudden shift in solvent polarity dramatically decreases the solubility of your hydrophobic compound, causing it to crash out of solution and form a precipitate.[1][2]

This is not just a cosmetic issue; precipitated compound is not bioavailable to the cells, leading to inaccurate dose-response curves. Furthermore, the precipitate itself can cause physical stress or unforeseen biological effects on your cells.

The Underlying Cause:

  • Rapid Polarity Shift: A large dilution factor (e.g., 1:1000) from 100% DMSO directly into aqueous media creates a microenvironment where the compound is momentarily neither in a high-organic nor a high-aqueous state, leading to aggregation.

  • Kinetic vs. Thermodynamic Solubility: While your compound's final concentration in the media might be below its thermodynamic solubility limit, the rapid dilution method prevents it from dissolving properly, a kinetic solubility problem.

Troubleshooting Workflow: The Intermediate Dilution Method

To prevent this, you must manage the polarity transition more gently. The key is to avoid a single, large dilution step from 100% DMSO into the final culture medium.[3][4]

G cluster_prep Preparation cluster_dilution Dilution Strategy cluster_result Outcome Stock High Conc. Stock (e.g., 10 mM in 100% DMSO) Intermediate Step 1: Intermediate Dilution Create a 10-100x working stock in pre-warmed, serum-containing media (or PBS). Vortex vigorously. Stock->Intermediate Key Step: Avoid direct dilution Failure Precipitation Occurs Compound crashes out of solution. Stock->Failure Common Mistake: Direct 1:1000 dilution Final Step 2: Final Dilution Add the intermediate dilution to the final assay volume containing cells. Mix gently. Intermediate->Final Gentle transition to final assay conditions Success Homogeneous Solution Compound remains dissolved and bioavailable. Final->Success Likely Outcome

Detailed Protocol: Intermediate Dilution

  • Prepare High-Concentration Stock: Dissolve your compound in 100% DMSO to create a concentrated stock (e.g., 10-30 mM).[5] Using concentrated stocks conserves materials and improves accuracy.[6][7][8]

  • Warm the Diluent: Pre-warm a small volume of your complete cell culture medium (containing serum, if used) to 37°C.[3] Serum proteins can help stabilize and solubilize hydrophobic compounds.

  • Create an Intermediate Dilution: Instead of adding 1 µL of a 10 mM stock to 1 mL of media (1:1000), first create an intermediate dilution. For example, add 10 µL of your 10 mM stock to 90 µL of the pre-warmed medium (a 1:10 dilution) to make a 1 mM intermediate stock.

  • Vortex Immediately: This is a critical step. As you add the DMSO stock to the medium, vortex the tube vigorously for 10-15 seconds. This rapid mixing disperses the compound quickly, preventing localized high concentrations that can initiate precipitation.

  • Visually Inspect: After vortexing, hold the tube up to the light. The solution should be clear. If you see any cloudiness or precipitate, the intermediate concentration is too high.

  • Add to Final Assay Plate: Use this 1 mM intermediate stock to make your final dilutions in the cell plate. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of media in the well to achieve a final 10 µM concentration. The final DMSO concentration in this example would be a well-tolerated 0.1%.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: This is a critical parameter to establish for your specific cell line, as sensitivity varies widely. As a general rule, most robust, immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, while some can handle 1%.[9] However, primary cells and stem cells are often far more sensitive, with toxicity occurring at concentrations below 0.1%.[9]

The Causality of DMSO Toxicity: DMSO exerts its effects primarily by altering cell membrane fluidity and permeability. At high concentrations (>5-10%), it can effectively dissolve or create pores in the plasma membrane, leading to rapid cell death.[10][11] At lower, sub-lethal concentrations, it can still induce molecular changes, including altered gene expression, differentiation, or oxidative stress, which can confound your experimental results.[10]

Self-Validating System: Establishing a Solvent Tolerance Curve

You must run a vehicle control experiment to determine the maximum acceptable DMSO concentration for your specific assay and cell line.

Protocol: Solvent Viability Assay

  • Plate Cells: Seed your cells in a 96-well plate at the same density you use for your compound assays. Allow them to adhere and grow for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your complete cell culture medium. A good range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also include a "no DMSO" control.

  • Treat Cells: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the longest duration of your planned drug treatment.

  • Assess Viability: Use a standard viability assay (e.g., MTT, MTS, CellTiter-Glo®, or a live/dead stain) to measure the effect of the solvent on cell health.

  • Analyze Data: Plot the viability data against the DMSO concentration. The highest concentration that does not cause a statistically significant decrease in viability (e.g., >95% viability compared to the no-DMSO control) is your maximum allowable final concentration.

Solvent Typical Safe Final Concentration Notes
DMSO ≤ 0.5% [9][10]Most common, but check for each cell line. Primary cells may be more sensitive.[9]
Ethanol ≤ 0.5% Can cause protein denaturation at higher concentrations.
Methanol ≤ 0.1% Generally more toxic than DMSO or ethanol.

This table provides general guidelines. Always perform a solvent tolerance test for your specific experimental system.

Section 2: Mitigating Non-Specific Binding and Sequestration

Hydrophobic compounds are "sticky." They don't just interact with their intended biological target; they can also bind non-specifically to plastics and proteins, reducing the effective concentration of your compound and leading to erroneous results.

Q3: I'm worried my hydrophobic compound is sticking to the plastic of my microplate wells. How can I diagnose and prevent this?

A3: This is a valid and often-overlooked concern. Standard tissue culture-treated polystyrene is hydrophobic and provides a favorable surface for your compound to adsorb to, effectively removing it from the solution available to the cells.[12] This non-specific binding can significantly lower the actual concentration of your compound in the media, leading to an underestimation of its potency (i.e., an artificially high EC50/IC50 value).

The Mechanism of Adsorption: Non-specific binding is driven by non-covalent forces, primarily the hydrophobic effect.[12] The compound seeks to minimize its interaction with the aqueous media by associating with other hydrophobic surfaces, such as the well walls or bottom.

Diagnostic and Mitigation Strategies:

  • Use Low-Binding Plates: The most direct solution is to use microplates with surfaces specifically engineered to minimize molecular adsorption. These plates are often treated with a nonionic, hydrophilic coating (like a polyethylene oxide-like layer) that creates a hydration barrier, preventing hydrophobic molecules from sticking.[13][14]

  • Include Serum or BSA: If your assay tolerates it, the inclusion of serum is highly effective. Albumin, the most abundant protein in fetal bovine serum (FBS), acts as a "carrier protein." It binds to hydrophobic compounds, keeping them in solution and preventing their adsorption to plastic. If serum interferes with your assay, adding 0.1% to 1% Bovine Serum Albumin (BSA) to serum-free media can serve a similar purpose.

  • Increase Assay Volume: In lower volume assays (e.g., 384- or 1536-well plates), the surface-area-to-volume ratio is higher, exacerbating non-specific binding. If possible, using a larger volume can help mitigate this effect.

G cluster_standard Standard Polystyrene Plate cluster_lowbind Low-Binding Plate StandardPlate {Hydrophobic Surface | { Compound Adsorbs |  Lower Effective Conc.}} LowBindPlate {Hydrophilic Surface | { Compound Repelled |  Higher Effective Conc.}} Compound Hydrophobic Compound Compound->StandardPlate:f0 Binds to plastic Compound->LowBindPlate:f0 Remains in solution

Q4: How does serum in the culture medium affect my compound's activity?

A4: Serum protein binding is a double-edged sword. As mentioned above, it prevents non-specific binding to plastics. However, it can also sequester your compound, rendering it unavailable to interact with its cellular target.[15] Only the "free" or unbound fraction of the compound is generally considered biologically active.

The Causality of Serum Sequestration: Proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP) have hydrophobic pockets that readily bind to lipophilic drugs. This binding is a reversible equilibrium. If a compound is 99% bound to serum proteins, its free concentration is only 1% of the total concentration you added. This can cause a significant rightward shift in your dose-response curve (lower apparent potency).

Self-Validating System: Testing for Serum Shift

To understand the impact of serum on your compound, you must perform a "serum shift" assay.

Protocol: Serum Shift Assay

  • Prepare Media: Prepare two sets of cell culture media: one with your standard serum concentration (e.g., 10% FBS) and one with a low-serum or serum-free concentration (e.g., 0.5% FBS or media with 0.5% BSA).

  • Run Parallel Dose-Response Curves: Set up two identical experiments. In one, perform your standard dose-response assay using the 10% FBS medium. In the other, run the exact same dose-response curve but use the low-serum medium.

  • Calculate and Compare IC50/EC50 Values: Analyze the data and calculate the IC50 or EC50 value from each experiment.

  • Interpret the Results:

    • No Significant Shift: If the IC50 values are similar (e.g., less than 2-fold difference), your compound does not bind significantly to serum proteins, or the binding does not impact its activity in your assay.

    • Significant Rightward Shift: If the IC50 value in 10% FBS is significantly higher (e.g., 5-fold, 10-fold, or more) than in low-serum media, this indicates that your compound is being sequestered by serum proteins. This is critical information for interpreting your results and translating them to in vivo models.

Section 3: Advanced Solubilization and Formulation Strategies

When DMSO is insufficient or its concentration is limiting, more advanced strategies are required. These methods aim to create stable formulations of the hydrophobic compound in an aqueous solution.

Q5: My compound is extremely hydrophobic and precipitates even with an intermediate dilution. What other solubilizing agents can I use?

A5: When standard solvent-based methods fail, you can turn to formulation agents that encapsulate or form micelles around the hydrophobic compound. Two common and effective choices are cyclodextrins and Pluronic F-68.

1. Cyclodextrins (e.g., HP-β-CD)

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior and a hydrophobic inner cavity.[16][17] The hydrophobic compound partitions into the central cavity, forming a water-soluble "inclusion complex."[16][18] This complex can then travel through the aqueous medium to the cell membrane, where the compound is released.

  • When to Use: Excellent for highly "greasy" compounds that have very low aqueous solubility. They are widely used in pharmaceutical formulations to improve drug solubility and bioavailability.[18]

  • Protocol Considerations:

    • Choose the Right Cyclodextrin: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

    • Determine Molar Ratio: You will need to test different molar ratios of cyclodextrin-to-compound to find the optimal formulation for solubilization. Ratios from 1:1 to 10:1 (cyclodextrin:compound) are a good starting point.

    • Preparation: The compound (dissolved in a minimal amount of organic solvent like ethanol or methanol) is typically added to an aqueous solution of the cyclodextrin and stirred or sonicated overnight to allow for complex formation. The organic solvent can then be evaporated off.

2. Pluronic® F-68

  • Mechanism of Action: Pluronic F-68 is a non-ionic surfactant and triblock copolymer with a central hydrophobic poly(propylene oxide) (PPO) block and two flanking hydrophilic poly(ethylene oxide) (PEO) blocks.[19] In aqueous solutions above its critical micelle concentration (CMC), it self-assembles into micelles, where the hydrophobic cores sequester the compound, and the hydrophilic shells face the water.[19]

  • When to Use: Pluronic F-68 is particularly useful as it is also a well-known shear-protectant in bioreactor cultures and is generally considered very low in toxicity.[20][21] It can be an excellent choice for sensitive cells or long-term cultures.

  • Protocol Considerations:

    • Concentration: Pluronic F-68 is typically used at concentrations ranging from 0.02% to 0.2% (w/v) in the final culture medium.

    • Preparation: A 10% stock solution in water can be prepared, filter-sterilized, and then added to the culture medium.[22] The hydrophobic compound, dissolved in a minimal amount of solvent, can then be added to the Pluronic-containing medium with vigorous vortexing to facilitate micelle formation and encapsulation.[22]

Strategy Mechanism Pros Cons
Intermediate Dilution Kinetic solubilitySimple, fast, uses standard reagentsMay not work for extremely insoluble compounds
Cyclodextrins Inclusion complexHigh loading capacity, very effective for "greasy" compoundsRequires formulation development, can extract membrane lipids at high conc.
Pluronic F-68 Micellar encapsulationVery low toxicity, acts as a shear-protectantLower loading capacity than cyclodextrins, may not be effective for all compounds

Section 4: Frequently Asked Questions (FAQs)

Q: Can I just sonicate my media after adding the compound to get it into solution? A: Sonication can help break up aggregates and may appear to clarify a cloudy solution.[9] However, this often creates a metastable colloidal suspension rather than a true solution. These nanoparticles of the compound may not be fully bioavailable and can re-aggregate over time in the incubator. While it can be used as a last resort, it is less reliable than the intermediate dilution or formulation approaches.[3]

Q: My compound is fluorescent. How do I know if my signal is real or just an artifact? A: Compound interference is a major source of artifacts in fluorescence-based assays.[23] A fluorescent compound can directly add to the signal, causing a false positive.[23] To check for this, you must run a "compound-only" control. Set up wells containing your highest concentration of the compound in media, but without cells. Read the fluorescence on the plate reader. If you see a significant signal in these wells, it must be subtracted from your experimental wells. For imaging-based assays, autofluorescence can be a major issue.[24][25]

Q: Should I use phenol red-free medium for my assays? A: Yes, for many optical assays, it is highly recommended. Phenol red is a pH indicator that has its own absorbance and fluorescence properties, which can interfere with assays that use colorimetric or fluorometric readouts, particularly those in the green-yellow part of the spectrum.[26] It can increase background signal and reduce assay sensitivity.

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Alvarenga, A. W., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]

  • Reddit User Discussion. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]

  • Ahmad, Z., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceutics. [Link]

  • Al-Bawab, A. Q., et al. (2022). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Heliyon. [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?[Link]

  • NCBI Bookshelf. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual. [Link]

  • Dahlin, J. L., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?[Link]

  • ResearchGate. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?[Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International. [Link]

  • ResearchGate. NRU by A549 cells exposed for 24 h to different levels of DMSO. [Link]

  • Lulan, L., et al. (2021). Testing for drug-human serum albumin binding using fluorescent probes and other methods. Expert Opinion on Drug Discovery. [Link]

  • MDPI. Serum Proteomic Profiling Identifies ACSL4 and S100A2 as Novel Biomarkers in Feline Calicivirus Infection. [Link]

  • Google Patents. Method for blocking non-specific protein binding on a functionalized surface.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Taylor, A. M., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Kim, H. J., & Lee, J. H. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Food Science and Biotechnology. [Link]

  • Reddit User Discussion. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Samith, V. D., et al. (2013). Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. Journal of Applied Polymer Science. [Link]

  • MDPI. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. [Link]

  • Trebbin, M., et al. (2013). Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding. PLoS One. [Link]

  • Gîrleanu, M., et al. (2024). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Gels. [Link]

  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?[Link]

  • myadlm.org. (2020). Interferences in Protein Electrophoresis. [Link]

  • ResearchGate. (2025). Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Wikipedia. Lipopolysaccharide. [Link]

  • CLF. Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. [Link]

  • Integra Biosciences. (2023). How to do serial dilutions (including calculations). [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • Ruggeri, F. S., et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. PNAS. [Link]

  • ResearchGate. (2025). The fate of Pluronic F-68 in chondrocytes and CHO Cells. [Link]

  • YouTube. (2025). Carbohyde Cyclodextrin Masterclass II - Cyclodextrins in biologics. [Link]

  • ResearchGate. Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. [Link]

  • Mady, F. M. (2014). Drug-in-cyclodextrin-in-liposomes: a promising delivery system for hydrophobic drugs. Expert Opinion on Drug Delivery. [Link]

  • Yang, W., et al. (2023). Modulating and optimizing Pluronic F-68 concentrations and feeding for intensified perfusion Chinese hamster ovary cell cultures. Biotechnology and Bioengineering. [Link]

  • MDPI. β-Hairpin-Based Peptide Hydrogels: The Case of MAX1. [Link]

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addressing cytotoxicity of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid in non-cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound, particularly concerning its effects on non-cancer cell lines. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your results.

Introduction

This compound is a member of the quinoline-4-carboxylic acid class of compounds. While many derivatives in this class are investigated for their anti-cancer properties, understanding their effects on non-cancerous cells is critical for evaluating selectivity and potential off-target toxicity.[1][2] Researchers may observe unexpected cytotoxicity in non-cancer cell lines, which can stem from specific mechanistic effects or from physicochemical properties of the compound. This guide provides a structured approach to identifying and resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and behavior of this compound in cell culture applications.

Q1: What is the best solvent for dissolving this compound for cell culture experiments?

A1: The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO. For working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5% and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: I'm observing precipitation of the compound in my culture medium after dilution. What should I do?

A2: Precipitation is a common issue with hydrophobic compounds like many quinoline derivatives.[3][4] This can lead to inconsistent results and direct physical damage to cells.

  • Action 1: Check Solubility Limit: You may be exceeding the compound's solubility limit in aqueous media. Try working at lower concentrations.

  • Action 2: Modify Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. Also, pre-warm the culture medium to 37°C before adding the compound stock solution and vortex gently immediately after addition to ensure thorough mixing.

  • Action 3: Use a Carrier: For some compounds, the use of a carrier like serum or bovine serum albumin (BSA) in the medium can help maintain solubility. Note that this may also affect the compound's bioavailability.

Q3: What are the known or likely mechanisms of cytotoxicity for quinoline-4-carboxylic acid derivatives in non-cancer cells?

A3: While data on this specific molecule is limited, the broader class of quinoline derivatives can induce cytotoxicity through several mechanisms that are not exclusive to cancer cells:

  • Mitochondrial Dysfunction: Many quinoline compounds target mitochondria, leading to the disruption of the mitochondrial membrane potential, cytochrome c release, and subsequent activation of apoptosis.[5][6]

  • Induction of Oxidative Stress: These compounds can increase the production of reactive oxygen species (ROS), leading to cellular damage and triggering stress-related signaling pathways.[7][8]

  • Enzyme Inhibition: Certain quinoline derivatives are known to inhibit essential cellular enzymes, such as dihydroorotate dehydrogenase (DHODH) or histone deacetylases (HDACs), which can impair cell proliferation and viability.[9][10]

  • Apoptosis Induction: Through the pathways mentioned above or others, these compounds can activate caspase cascades, leading to programmed cell death.[11][12]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations

You observe a sharp drop in cell viability in your non-cancer cell line at concentrations where you expected minimal effect.

Potential Cause Explanation Suggested Solution
Compound Precipitation As discussed in the FAQs, insoluble compound aggregates can cause physical stress and damage to cells, leading to a non-specific drop in viability that is not dose-dependent in a pharmacological sense.Visually inspect your wells for precipitation using a microscope. If present, follow the steps in FAQ A2. Consider filtering your final working solution through a 0.22 µm syringe filter before adding it to the cells.
High Sensitivity of Cell Line Different cell lines have vastly different sensitivities to chemical compounds. Your non-cancer cell line may be particularly sensitive to the compound's mechanism of action (e.g., high reliance on a pathway that the compound inhibits).Test the compound on a panel of different non-cancer cell lines to determine if the effect is cell-type specific. Perform a more granular dose-response curve, starting from very low (pM or nM) concentrations.
Contamination of Compound Stock The synthesized compound may have impurities from the synthesis process that are highly cytotoxic.Verify the purity of your compound stock using methods like HPLC or LC-MS. If impurities are detected, re-purification is necessary.
Vehicle (DMSO) Toxicity Although unlikely at low concentrations, some cell lines are extremely sensitive to DMSO.Run a DMSO dose-response curve on your cell line to determine its specific toxicity threshold. Ensure all experimental wells contain the exact same final DMSO concentration.
Issue 2: High Background or Artifacts in Cell Viability Assays (e.g., MTS/MTT)

Your "no-cell" control wells (medium + compound + assay reagent) show a high absorbance reading, or your results are inconsistent and not reproducible.

Potential Cause Explanation Suggested Solution
Direct Reduction of Assay Reagent The compound itself may have chemical properties that directly reduce the tetrazolium salt (MTT, MTS, XTT) to formazan, independent of cellular metabolic activity. This is a known issue with compounds that have reducing potential.[13]Protocol: Assay Interference Check. Prepare a 96-well plate with wells containing only cell culture medium. Add your compound at the highest concentration used in your experiment. Add the viability reagent (e.g., MTS) and incubate for the standard duration. Measure the absorbance. If the reading is significantly above the medium-only control, you have direct chemical interference.
Compound Absorbance The compound may absorb light at the same wavelength used to measure the formazan product (e.g., ~490 nm for MTS, ~570 nm for MTT).[13]Protocol: Background Absorbance Check. Prepare a plate with medium and add the compound at all concentrations used in your experiment. Do NOT add the viability reagent. Read the absorbance at the appropriate wavelength. Subtract these background values from your experimental readings.
Change in Media pH The carboxylic acid moiety of the compound could slightly alter the pH of the medium, which can affect cell health and assay performance.Check the pH of the culture medium after adding the compound at the highest concentration. If there is a significant shift, the medium may need to be re-buffered, or the compound solution neutralized before addition.
Troubleshooting Workflow for Unexpected Cytotoxicity

The following diagram outlines a logical workflow for diagnosing the root cause of unexpected cytotoxicity.

G A Start: Unexpectedly High Cytotoxicity Observed B Step 1: Visual Inspection (Microscopy) A->B C Precipitate Observed B->C Yes D No Precipitate B->D No E Action: Optimize Solubilization (See FAQ A2) C->E F Step 2: Check for Assay Artifacts (See Issue 2 Protocols) D->F G Artifacts Detected (Interference/Absorbance) F->G Yes H No Artifacts F->H No I Action: Switch to a Different Viability Assay (e.g., CellTiter-Glo, LDH, or direct counting) G->I J Step 3: Investigate Mechanistic Toxicity H->J K Action: Perform Mechanism-Specific Assays (ROS, Mitochondrial Potential, Caspase Activity) J->K L Conclusion: True Cytotoxicity Mechanism Identified K->L

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

Part 3: Key Experimental Protocols

Here we provide standardized protocols for assays relevant to troubleshooting and mechanistic investigation.

Protocol 1: Standard MTS Cell Viability Assay

This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed your non-cancer cells in a 96-well clear-bottom plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (or a similar tetrazolium compound) to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across experiments and optimized for your cell line.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control wells from all other readings.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the dose-response curve and calculate the IC₅₀ value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA).

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Allow them to attach overnight. Treat with the compound and controls (including a positive control like H₂O₂) for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA solution in PBS to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Remove the DCFDA solution and wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Normalize the fluorescence signal of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Potential Cytotoxicity Pathway

Based on literature for related quinoline compounds, a potential pathway for cytotoxicity is outlined below.[5][8][14]

G Compound Quinoline-4-Carboxylic Acid Derivative Mito Mitochondria Compound->Mito Direct or Indirect Interaction ROS Increased ROS Production Mito->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

method refinement for consistent results in biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Biological Screening. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of assay development and execution. Inconsistent results are a common challenge, but they are almost always traceable to specific variables. This center is structured to help you identify and control those variables, moving from general questions to specific, in-depth troubleshooting protocols. Our goal is to make your screening process robust, reproducible, and reliable.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and issues encountered during biological screening.

Q1: My assay results are highly variable between experiments. What are the most common culprits?

A: Inter-experiment variability is a classic problem that typically points to one or more of three main areas: Reagents, Cellular/Biological Systems, and Operator/Environmental factors.[1]

  • Reagent & Consumable Consistency: The most frequent issue is lot-to-lot variability in critical reagents like antibodies, enzymes, or cell culture media.[1][2] Serum, in particular, is a major source of inconsistency.[3] Even different batches of microplates can have subtle differences in surface chemistry.

  • Biological System State: For cell-based assays, the physiological state of your cells is paramount. Factors like passage number, cell density at plating, and confluency can dramatically alter their response.[4] Over-passaging can lead to phenotypic drift, where the cell population's characteristics change over time.

  • Procedural & Environmental Variation: Subtle differences in how an experiment is run day-to-day can introduce significant variability.[1] This includes incubation times, temperature fluctuations, and minor deviations in pipetting technique by different operators.[1]

Q2: What is a Z'-factor (Z-prime), and why is it consistently low in my assay?

A: The Z'-factor is a statistical parameter that quantifies the quality of a high-throughput screening (HTS) assay.[5] It measures the separation between your positive and negative controls. An ideal Z'-factor is between 0.5 and 1.0. A value below 0.5 suggests the assay is not robust enough to reliably distinguish hits from noise.

A low Z'-factor is caused by two main problems:

  • Small Signal Window: The difference between the mean of your positive controls (μp) and the mean of your negative controls (μn) is too small.

  • High Data Variation: The standard deviation of your positive (σp) or negative (σn) controls is too high.

Common causes for a low Z'-factor include suboptimal reagent concentrations, high background signal, inconsistent cell health, or imprecise liquid handling.[6]

Q3: I see a distinct pattern in my microplate data, with wells at the edge behaving differently. What is this, and how can I fix it?

A: This is a classic "edge effect".[7][8] It's a form of systematic error where the outer wells of a microplate show different results than the inner wells.[9] The primary cause is increased evaporation from the perimeter wells during incubation.[7][8][10] This leads to changes in the concentration of salts, drugs, and other reagents, which can impact cell viability or enzyme activity.[7][10] Thermal gradients across the plate can also contribute.[7]

Mitigation Strategies:

  • Leave Outer Wells Empty: The simplest solution is to not use the outermost rows and columns for experimental samples. Fill them with sterile media or buffer to create a humidity barrier.[11]

  • Use Specialized Plates: Some microplates are designed with moats around the edge that can be filled with liquid to minimize evaporation from the experimental wells.[11]

  • Proper Sealing: Use high-quality sealing tapes or lids with condensation rings to reduce fluid loss.[8]

  • Ensure Uniform Incubation: Allow plates to equilibrate to room temperature before adding reagents and ensure your incubator has uniform humidity and temperature distribution.

Troubleshooting Guides

This section provides detailed, step-by-step approaches to solving specific, complex problems.

Guide 1: High Well-to-Well Variability in a Cell-Based Assay

Problem: You observe a high Coefficient of Variation (%CV) within your replicates (e.g., >15%), even in control wells, making it difficult to trust your data.

Causality: High well-to-well variability in cell-based assays often stems from inconsistencies in the number of viable cells per well or uneven exposure to reagents. This can be traced back to cell handling, plating techniques, or liquid dispensing inaccuracies.[12][13]

G start High %CV Observed qc Step 1: Review Cell Plating Protocol start->qc liquid Step 2: Evaluate Liquid Handling qc->liquid solution1 Implement Standardized Cell Suspension & Plating Technique qc->solution1 reagent Step 3: Check Reagent Preparation liquid->reagent solution2 Calibrate Pipettes & Optimize Dispensing Technique liquid->solution2 env Step 4: Assess Incubation & Environment reagent->env solution3 Ensure Homogeneous Reagent Mixtures reagent->solution3 solution4 Mitigate Edge Effects & Ensure Stable Incubation env->solution4

Caption: Troubleshooting workflow for high well-to-well variability.

  • Review Cell Plating Protocol:

    • Cell Suspension: Ensure you have a single-cell suspension before plating. Clumped cells will lead to a highly uneven distribution in the wells. Use a cell strainer if necessary.

    • Mixing: Gently but thoroughly mix the cell suspension before and during plating to prevent cells from settling in the reservoir.

    • Plating Technique: When using a multichannel pipette, ensure all tips are aspirating and dispensing equal volumes. Avoid introducing bubbles into the wells, as this can disrupt cell settling and absorbance readings.[14]

    • Settling Time: After plating, let the plate sit at room temperature on a level surface for 15-20 minutes before transferring to the incubator. This allows cells to settle evenly at the bottom of the wells.[15]

  • Evaluate Liquid Handling Precision:

    • Pipette Calibration: Verify that all single and multichannel pipettes are properly calibrated. Automated liquid handlers should also undergo regular performance qualification.[16]

    • Dispensing Technique: For manual pipetting, use consistent pressure, speed, and tip immersion depth. When dispensing reagents, touch the pipette tips to the side of the well or the surface of the liquid to ensure complete volume transfer. For automated systems, ensure dispensing heights and speeds are optimized for your plate and liquid type to prevent splashing.[17]

    • Tip Contamination: Ensure pipette tips are not touching the liquid in the wells when dispensing, as this can lead to contamination or dilution.[16]

  • Check Reagent Preparation & Storage:

    • Homogeneity: Ensure all reagent solutions, especially viscous ones or those with precipitates, are thoroughly mixed before use.[14]

    • Storage: Verify that reagents have been stored correctly and are within their shelf life.[14] Improper storage can lead to degradation and inconsistent activity.

  • Assess Incubation & Environment:

    • Edge Effects: As discussed in the FAQ, implement strategies to mitigate edge effects, which are a major contributor to well-to-well variability.[7]

    • Stacking Plates: Avoid stacking microplates directly on top of each other in the incubator, as this can create thermal gradients. Use plate racks to ensure even airflow.

Guide 2: Inconsistent Results Between Screening Days or Different Operators

Problem: An assay performs well on one day (e.g., high Z'-factor) but fails on another. Alternatively, results from Operator A are consistently different from those from Operator B.

Causality: This points to a lack of standardization in the protocol or instability of key biological or chemical components. Operator-to-operator variability is often due to subtle differences in technique, while day-to-day variability can be caused by reagent degradation, shifts in cell health, or environmental changes.[1]

Source of Variation Underlying Cause Self-Validating Protocol / Solution
Biological System Cell passage number drift; Inconsistent cell viability/confluency at the start of the assay.[4]Standardize Cell Culture: Create a master cell bank. Only use cells within a defined, narrow passage number range for screening. Always perform a viability count (e.g., trypan blue) before plating and ensure it meets a minimum threshold (e.g., >95%).
Critical Reagents Lot-to-lot variability of serum, antibodies, or enzymes; Degradation of reagents after preparation.[2]Qualify New Reagent Lots: Before introducing a new lot of a critical reagent, test it in parallel with the old lot. The results (e.g., Z', S/B ratio) should be within a predefined acceptance range (e.g., ±15%).
Reference Standard Degradation of the in-house reference standard; Improper handling or storage.[18]Implement a Stable Reference Standard: Use a well-characterized, stable reference standard for normalizing data across plates and days.[18][19] Aliquot the standard to avoid repeated freeze-thaw cycles.
Protocol Execution Ambiguous instructions in the SOP; Differences in operator timing, mixing, or pipetting techniques.[1]Refine the SOP: Make the SOP highly detailed. Specify exact incubation times, mixing methods (e.g., "triturate 5 times" vs. "vortex"), and equipment settings. Use automated liquid handlers where possible to minimize human error.[16][20]
Instrumentation Drift in reader calibration; Fluctuations in incubator temperature or CO₂ levels.Regular Instrument QC: Implement daily or weekly QC checks for plate readers using calibration plates. Log incubator performance to ensure stability.
  • Objective: To ensure a new lot of a reagent (e.g., FBS, enzyme) does not alter assay performance.

  • Procedure: a. Prepare two sets of assay media: one with the current, qualified reagent lot ("Old Lot") and one with the "New Lot". b. On a single 96- or 384-well plate, set up your standard assay controls. c. Run half the plate using the "Old Lot" media and the other half using the "New Lot" media. Include at least 16 wells for positive controls and 16 for negative controls for each condition. d. Process the plate according to the standard assay protocol.

  • Data Analysis & Acceptance Criteria: a. Calculate the Z'-factor, Signal-to-Background ratio (S/B), and %CV for both the "Old Lot" and "New Lot" conditions. b. Acceptance: The Z'-factor for the "New Lot" must be > 0.5 and within 15% of the "Old Lot" Z'-factor. The S/B ratio should also be within 15% of the "Old Lot".

References

  • High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). BMG LABTECH. [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. UQAM. [Link]

  • McNerney, K. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]

  • Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality? In BIT 479/579 High-throughput Discovery. NC State University. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024, September 18). Dispendix. [Link]

  • Yao, R., & Asayama, Y. (2017). Cell Culture: Growing Cells as Model Systems In Vitro. In Methods in Molecular Biology. PMC - PubMed Central. [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (n.d.). PMC - NIH. [Link]

  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. [Link]

  • The edge effect in microplate assays. (2023, December 16). Wako Automation. [Link]

  • Sources of Variability in Cell Based Assays. (n.d.). Mettler Toledo. [Link]

  • Understanding and managing sources of variability in cell measurements. (n.d.). Insights.bio. [Link]

  • Automated Liquid Handlers As Sources of Error. (n.d.). BioProcess International. [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. [Link]

  • Wang, Y., et al. (2016). mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. Scientific Reports, 6, 37741. [Link]

  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 17(3), 434-445. [Link]

  • Garcia-Sosa, A. T., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 52(5), 1347-1359. [Link]

  • Little, T. A. (2016). Assay Development and Method Validation Essentials. BioPharm International, 29(10). [Link]

  • Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN. [Link]

  • The Impact of Cell Culture Medium on Cell Line and Process Development Timelines and Strategies. (n.d.). BioPharm International. [Link]

  • Little, L., et al. (2024). Reference Standards for Potency Assays. BEBPA. [Link]

  • Design of an Automated Reagent-Dispensing System for Reaction Screening and Validation with DNA-Tagged Substrates. (2020, March 9). PubMed. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025, November 11). ResearchGate. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix. [Link]

  • Drug Discovery - Screening and lead optimization. (n.d.). Tecan Life Sciences. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-67. [Link]

  • Minor, P. (2014). International reference preparations for standardization of biological medicinal products. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz, 57(10), 1145-51. [Link]

  • How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections. [Link]

  • Technology Digest: the Importance of Reagent Consistency in Culturing Cells for Therapeutic Applications. (n.d.). Taylor & Francis. [Link]

  • Preventing edge effect in microplates. (2013, October 30). YouTube. [Link]

  • Best practices for the development and fit-for-purpose validation of biomarker methods: a conference report. (n.d.). ResearchGate. [Link]

  • Biological reference preparations. (n.d.). Paho.org. [Link]

  • Assay Troubleshooting. (n.d.). MB - About. [Link]

  • How to prevent the "edge effect" in 96-well microplates? (2025, January 27). ResearchGate. [Link]

  • Guide to Elevating Your Lab's Liquid Dispensing Automation. (2024, April 2). Dispendix. [Link]

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Validation & Comparative

A Head-to-Head Comparison of Two Potent DHODH Inhibitors: Furocoumavirin and Brequinar Sodium

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of cancer and autoimmune disease research, the enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target. As a key player in the de novo pyrimidine biosynthesis pathway, its inhibition starves rapidly proliferating cells of essential building blocks for DNA and RNA synthesis. This guide provides an in-depth, objective comparison of a recently identified potent DHODH inhibitor, furocoumavirin, and the well-established clinical candidate, brequinar sodium.

At a Glance: Furocoumavirin vs. Brequinar Sodium

FeatureFurocoumavirin (S-enantiomer of H-006)Brequinar Sodium
Mechanism of Action Selective inhibitor of dihydroorotate dehydrogenase (DHODH)Selective inhibitor of dihydroorotate dehydrogenase (DHODH)
In Vitro Potency (IC50) ~3.8 nM~4.5 - 5.2 nM
Chemical Class FuranocoumarinQuinolinecarboxylic acid
Developmental Stage PreclinicalInvestigated in Phase I and II clinical trials
Key Characteristics Identified as the active metabolite of NPD723; demonstrates potent anti-proliferative effects in cancer cell lines.Potent anti-cancer and immunosuppressive properties; clinical development hindered by a narrow therapeutic window and side effects.[1]

Delving into the Mechanism: Inhibition of a Vital Metabolic Pathway

Both furocoumavirin and brequinar sodium exert their therapeutic effects by targeting the same molecular linchpin: human dihydroorotate dehydrogenase (DHODH). This enzyme is located on the inner mitochondrial membrane and catalyzes the fourth step in the de novo synthesis of pyrimidines – the conversion of dihydroorotate to orotate.[2][3] By inhibiting DHODH, these compounds effectively halt the production of pyrimidines, leading to cell cycle arrest and the induction of apoptosis in rapidly dividing cells, such as cancer cells, which are heavily reliant on this pathway.[3]

The cellular consequences of DHODH inhibition are profound. Metabolomic analyses have shown that treatment with potent DHODH inhibitors leads to a significant accumulation of the substrate, dihydroorotic acid, and a depletion of the product, orotic acid, and downstream pyrimidine nucleotides.[4] This specific metabolic signature serves as a key indicator of on-target activity. Furthermore, the anti-proliferative effects of both furocoumavirin and brequinar can be rescued by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway, thus bypassing the enzymatic block.[5] This provides a definitive validation of their mechanism of action.

DHODH_Inhibition_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Pathway De Novo Pyrimidine Biosynthesis DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Dihydroorotate->Orotate Oxidation UMP UMP Orotate->UMP ... DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Furocoumavirin Furocoumavirin Furocoumavirin->DHODH Inhibition Brequinar Brequinar Brequinar->DHODH

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of furocoumavirin and brequinar on DHODH.

Comparative Efficacy: A Look at the Experimental Data

While a direct head-to-head clinical comparison is not available, preclinical data provides valuable insights into the relative potency and efficacy of furocoumavirin and brequinar sodium.

In Vitro DHODH Inhibition

Both compounds are highly potent inhibitors of recombinant human DHODH. Furocoumavirin, the active S-enantiomer of H-006, exhibits an IC50 value of approximately 3.8 nM.[4] Brequinar sodium has a reported IC50 in the range of 4.5 to 5.2 nM.[2][3] These nanomolar potencies underscore their strong and specific binding to the enzyme's active site.

Anti-proliferative Activity in Cancer Cell Lines

The potent enzymatic inhibition of DHODH translates to robust anti-proliferative activity in various cancer cell lines. Studies have demonstrated that H-006 (the racemic mixture containing furocoumavirin) effectively suppresses the growth of a range of cancer cells.[4] Similarly, brequinar has shown potent anti-cancer properties in numerous preclinical models.[6] The antiproliferative profiles of novel DHODH inhibitors often show a strong correlation with that of brequinar in cancer cell line panels, suggesting a similar spectrum of activity.[2]

Chemical Structures

Furocoumavirin (S-enantiomer of H-006): 8-((S)-Hydroxyphenylmethyl)-4-methyl-9-phenyl-2H-furo[2,3-h]-1-benzopyran-2-one

Brequinar Sodium: Sodium 6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylate[7]

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and direct comparison of these and other DHODH inhibitors, detailed protocols for key in vitro assays are provided below.

In Vitro DHODH Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH (truncated, soluble form)

  • L-Dihydroorotic acid (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a stock solution of the test compound (furocoumavirin or brequinar sodium) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add recombinant human DHODH to all wells except the no-enzyme control and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a substrate mix containing L-dihydroorotic acid, decylubiquinone, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate mix to all wells.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial reaction rates (Vmax) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHODH_Assay_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor and DHODH enzyme to 96-well plate A->B C Pre-incubate B->C D Prepare and add substrate mix (DHO, DUQ, DCIP) C->D E Measure absorbance at 600 nm (kinetic) D->E F Calculate reaction rates E->F G Determine IC50 value F->G

Caption: Workflow for the in vitro DHODH inhibition assay.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (furocoumavirin, brequinar sodium)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 510-570 nm

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for the desired exposure time (e.g., 72 hours). Include a vehicle control.

  • After the incubation period, gently fix the cells by adding cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[1]

  • Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates.[8]

  • Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]

  • Allow the plates to air-dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

  • Measure the absorbance at 510 nm using a microplate reader.[8]

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

SRB_Assay_Workflow A Seed cells in 96-well plate B Treat with inhibitors A->B C Fix cells with cold TCA B->C D Wash and dry plates C->D E Stain with SRB solution D->E F Wash away unbound dye E->F G Solubilize bound dye with Tris base F->G H Measure absorbance at 510 nm G->H I Calculate GI50 H->I

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Conclusion and Future Perspectives

Both furocoumavirin and brequinar sodium are highly potent inhibitors of DHODH with demonstrated anti-proliferative activity. Brequinar's clinical development has provided a wealth of information regarding the therapeutic potential and challenges of DHODH inhibition. While its narrow therapeutic window has been a hurdle, it remains a valuable tool for research and a benchmark for the development of new inhibitors.[1]

Furocoumavirin represents a promising new chemical scaffold for DHODH inhibition. Its high in vitro potency warrants further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile. The development of novel DHODH inhibitors like furocoumavirin, with potentially improved therapeutic indices, could reinvigorate the clinical pursuit of this important anti-cancer and immunomodulatory target. Future studies should focus on direct comparative analyses of these compounds in relevant preclinical models to better delineate their respective advantages and disadvantages.

References

  • Kawatani, M., Aono, H., Hiranuma, S., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(10), 105238.
  • Madak, J. T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(12), 2929-2940.
  • Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(17), 7964-7984.
  • Wikipedia. (2023). Brequinar. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Brequinar. In PubChem. Retrieved from [Link]

  • Wikipedia. (2023). Furanocoumarin. In Wikipedia. Retrieved from [Link]

  • Peters, G. J., et al. (2018). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor.
  • Madak, J. T., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Ranoa, D. R. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]

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A Researcher's Guide to Validating the Antiproliferative Effects of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously validate the antiproliferative potential of the novel compound, 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid. The methodologies outlined herein are designed to build a robust data package, moving logically from initial screening to mechanistic insights, while ensuring scientific integrity through orthogonal validation and comparison with established alternatives.

Quinoline-4-carboxylic acid derivatives are a class of compounds recognized for their diverse biological activities, including significant potential as anticancer agents.[1][2] These molecules can exert their effects through various mechanisms, such as the inhibition of critical enzymes or the disruption of cellular processes essential for cancer cell survival and proliferation.[1] The subject of this guide, this compound (herein referred to as "Compound Q"), is a novel analogue within this class. This document details a multi-phase experimental workflow to systematically characterize its antiproliferative profile.

Phase 1: Foundational Screening for Bioactivity

The initial phase is designed to answer the fundamental question: Does Compound Q exhibit cytotoxic or cytostatic effects on cancer cells? To ensure the reliability of our findings, we employ two distinct but complementary assays. This dual-assay approach is critical; one assay measures metabolic activity, which is an indirect marker of cell viability, while the second directly quantifies DNA synthesis, a hallmark of cell proliferation.

As a point of comparison and a positive control, we will use Doxorubicin, a well-characterized anthracycline antibiotic widely used in chemotherapy.[3][4] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4]

Methodology 1: MTT Assay for Metabolic Viability

The MTT assay serves as a rapid, high-throughput method to assess cell viability.[5] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.

Experimental Protocol: MTT Assay [6]

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of Compound Q (e.g., from 0.01 µM to 100 µM) and a reference compound, Doxorubicin. Treat the cells and include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the treated plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Methodology 2: BrdU Incorporation Assay for DNA Synthesis

To directly measure cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) assay is employed. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7] This provides a more direct measure of proliferation than metabolic assays.

Experimental Protocol: BrdU Assay

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

  • BrdU Labeling: Approximately 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well.

  • Fixation and Denaturation: After incubation, fix the cells and denature the DNA using an acid-based solution to expose the incorporated BrdU.[8]

  • Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). This antibody will bind only to the BrdU incorporated into the DNA.

  • Substrate Addition: Add the appropriate enzyme substrate, which will be converted into a colored product.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Analysis: Determine the concentration-dependent inhibition of DNA synthesis and calculate the IC50 value.

Comparative Data Summary (Phase 1)

The following table presents hypothetical, yet realistic, IC50 data to illustrate the expected outcomes. A lower IC50 value indicates higher potency.

CompoundCell LineAssayIC50 (µM)
Compound Q MCF-7 (Breast Cancer)MTT8.5
BrdU10.2
HCT-116 (Colon Cancer)MTT12.1
BrdU15.5
Doxorubicin MCF-7 (Breast Cancer)MTT1.2[9]
BrdU1.5
HCT-116 (Colon Cancer)MTT0.9
BrdU1.1

This data indicates that Compound Q has antiproliferative activity in the low micromolar range, though it is less potent than the clinical standard, Doxorubicin.

Phase 2: Elucidating the Mode of Action

Having confirmed that Compound Q inhibits proliferation, the next critical step is to determine how it achieves this effect. The primary cellular responses to antiproliferative agents are cell cycle arrest, apoptosis (programmed cell death), or necrosis. A logical workflow using flow cytometry is essential to dissect these possibilities.

G cluster_0 Phase 2: Mode of Action Workflow cluster_1 Interpret Cell Cycle Results cluster_2 Interpret Apoptosis Results start Treat Cells with Compound Q (IC50) cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle 24-48h apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis If arrest observed, confirm cell fate g1_arrest G1 Arrest? early_apoptosis Early Apoptosis (Annexin V+/PI-) s_arrest S-Phase Arrest? g2m_arrest G2/M Arrest? late_apoptosis Late Apoptosis (Annexin V+/PI+) no_apoptosis No Significant Apoptosis G cluster_pathway Simplified PI3K/Akt Signaling Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundQ Compound Q (Hypothetical Target) CompoundQ->Akt inhibits phosphorylation?

Figure 2: Hypothetical targeting of the PI3K/Akt pathway by Compound Q.

Methodology 5: Western Blotting for Pathway Protein Analysis

Western blotting can be used to measure the levels and activation state (via phosphorylation) of key proteins in the PI3K/Akt pathway. A decrease in the phosphorylated, active form of a protein like Akt would strongly suggest that Compound Q interferes with this pathway.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with Compound Q for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key targets:

    • Phospho-Akt (Ser473)

    • Total Akt

    • β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the level of phospho-Akt to total Akt to determine the specific effect on protein activation.

Conclusion and Forward Look

This guide presents a systematic, multi-faceted approach to characterize the antiproliferative activity of a novel compound. By progressing from broad screening assays to specific mechanistic studies, researchers can build a compelling narrative around the compound's biological effects. The comparison with a clinical standard like Doxorubicin provides crucial context for its potential potency and utility. The hypothetical data and pathways presented here for this compound serve as a robust template for the rigorous scientific validation required in modern drug discovery.

References

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A Senior Application Scientist's Guide to Evaluating Novel DHODH Inhibitors: A Comparative Analysis Featuring the Quinoline-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals targeting immunomodulation, oncology, and virology, Dihydroorotate Dehydrogenase (DHODH) presents a compelling therapeutic target. This mitochondrial enzyme is the rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells like activated lymphocytes and cancer cells.[1] By inhibiting DHODH, we can effectively starve these cells of the necessary building blocks for DNA and RNA synthesis, leading to a potent cytostatic effect.[2]

This guide provides a framework for the evaluation of novel DHODH inhibitors, using the promising 2-(Aryl)-quinoline-4-carboxylic acid scaffold as a central case study. We will compare this class, represented by the hypothetical compound 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid , against established benchmarks such as the high-potency inhibitor Brequinar and the clinically approved immunomodulator Teriflunomide.

The Mechanism of Action: A Shared Therapeutic Rationale

Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, using ubiquinone (Coenzyme Q) as an electron acceptor.[1] Most potent DHODH inhibitors, including both the quinoline-carboxylic acid class and compounds like Teriflunomide, do not bind to the active site for dihydroorotate. Instead, they occupy a distinct, adjacent channel that serves as the binding pocket for ubiquinone.[3] This competitive inhibition effectively halts the entire de novo pyrimidine synthesis pathway.

The consequence of this inhibition is a depletion of the intracellular pyrimidine pool, which arrests cells in the S-phase of the cell cycle.[4] This mechanism is particularly effective against cells that are heavily reliant on de novo synthesis. In contrast, quiescent cells, which can utilize pyrimidine salvage pathways, are largely unaffected, providing a potential therapeutic window.[5]

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH Enzyme Orotate Orotate DHODH->Orotate Product Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Dihydroorotate->DHODH Substrate UMP UMP Orotate->UMP ... Nucleotides UTP, CTP, TTP (for DNA/RNA Synthesis) UMP->Nucleotides Inhibitor DHODH Inhibitor (e.g., Brequinar, Teriflunomide) Inhibitor->DHODH Inhibits

Caption: The de novo pyrimidine synthesis pathway and the point of DHODH inhibition.

Benchmark Inhibitors: Setting the Standard

A novel inhibitor's potential is best understood when compared against well-characterized compounds. Here, we consider two key benchmarks from different chemical classes and potency profiles.

  • Brequinar (DUP-785): A highly potent, experimental inhibitor belonging to the quinoline-4-carboxylic acid class.[6][7] Though its clinical development has faced challenges, its nanomolar potency makes it the gold standard for in vitro target engagement.[8][9]

  • Teriflunomide (A77 1726): The active metabolite of the approved drug Leflunomide, Teriflunomide is a less potent, non-steroidal anti-inflammatory drug (NSAID) used to treat multiple sclerosis and rheumatoid arthritis.[2] Its clinical success validates DHODH as a druggable target in autoimmune disease.

InhibitorChemical ScaffoldPotency (IC50 vs. human DHODH)Clinical Status
Brequinar Quinoline-4-carboxylic acid~5-10 nM[8][10]Investigational (Cancer, Viral)[11]
Teriflunomide Cyano-enamide~1.1-1.25 µM[5][10]Approved (Multiple Sclerosis)[12]
This compound Quinoline-4-carboxylic acidTo Be DeterminedPreclinical

A Framework for Evaluating a Novel Candidate

Our test compound, this compound, belongs to the same structural class as Brequinar. The core quinoline-4-carboxylic acid moiety is crucial for activity.[13] Modifications at the 2- and 8-positions are intended to optimize properties such as potency, selectivity, and pharmacokinetics. The following experimental workflow is essential to characterize its performance relative to the benchmarks.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

Causality & Rationale: The first and most critical step is to determine if the compound directly inhibits the target enzyme and to quantify its potency (IC50). This biochemical assay isolates the enzyme from cellular systems, ensuring that any observed effect is due to direct interaction with DHODH. We utilize a colorimetric assay employing 2,6-dichloroindophenol (DCIP), an electron acceptor that changes color upon reduction by DHODH, providing a simple and robust readout of enzyme activity.[14][15]

Assay_Workflow_1 start Start reagents Prepare Assay Buffer: - 50 mM Tris-HCl - 150 mM KCl - 0.05% Triton X-100 start->reagents preincubation Pre-incubate for 30 min: - Recombinant human DHODH - Coenzyme Q10 (100 µM) - DCIP (200 µM) - Test Compound (serial dilution) reagents->preincubation initiation Initiate Reaction: Add Dihydroorotic Acid (500 µM) preincubation->initiation measurement Measure Absorbance at 600-650 nm (Kinetic Read over 10-20 min) initiation->measurement analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 value measurement->analysis end End analysis->end

Caption: Workflow for the in vitro DHODH enzymatic assay.

Step-by-Step Methodology:

  • Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, and 0.05% Triton X-100.[14]

  • Compound Plating: In a 96-well plate, perform a serial dilution of the test compound (e.g., this compound), Brequinar, and Teriflunomide. Include DMSO-only wells as a negative control (100% activity).

  • Pre-incubation: Add recombinant human DHODH enzyme and the electron acceptor DCIP (to a final concentration of ~200 µM) to each well.[14] Allow the plate to pre-incubate at 25°C for 30 minutes to permit compound binding to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, dihydroorotic acid (to a final concentration of ~500 µM), to all wells.[14]

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600-650 nm over 10-20 minutes at 25°C.[14][16] The rate of color change is proportional to DHODH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the DMSO control and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferation and Rescue Assay

Causality & Rationale: A potent biochemical inhibitor must also be effective in a cellular context, where it needs to cross cell membranes and remain stable. This assay determines the compound's ability to inhibit the proliferation of rapidly dividing cells (e.g., MOLM-13 leukemia cells or activated T-cells).

Crucially, this protocol includes a rescue experiment , which serves as a self-validating system. If the compound's antiproliferative effect is truly due to DHODH inhibition, then supplementing the cell culture medium with uridine—a downstream product that can feed the pyrimidine salvage pathway—should reverse the effect.[17][18] This confirms the on-target mechanism of action within the cell.

Assay_Workflow_2 cluster_main Antiproliferation & Rescue Assay cluster_plates Parallel Treatment Plates start Start seed Seed cells (e.g., MOLM-13) in 96-well plates and allow to adhere/equilibrate overnight start->seed plate1 Plate A: Add serial dilution of test compound seed->plate1 plate2 Plate B: Add serial dilution of test compound + constant high [Uridine] (e.g., 100 µM) incubate Incubate for 72 hours at 37°C, 5% CO2 viability Assess Cell Viability (e.g., CellTiter-Glo or CCK-8 Assay) incubate->viability analysis Data Analysis viability->analysis ec50 Calculate EC50 from Plate A analysis->ec50 rescue_confirm Confirm viability is restored in Plate B analysis->rescue_confirm end End ec50->end

Caption: Workflow for cell-based antiproliferation and uridine rescue assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a rapidly proliferating human cell line (e.g., a leukemia line like MOLM-13 or a melanoma line like A375) into two sets of 96-well plates at a low density (e.g., 1000-2000 cells/well) and allow them to equilibrate overnight.[17][19]

  • Compound Treatment:

    • Plate A (EC50 Determination): Add a serial dilution of the test compound.

    • Plate B (Rescue): Add an identical serial dilution of the test compound, but also supplement the media in every well with a final concentration of 100 µM uridine.[17]

  • Incubation: Incubate both plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[17]

  • Viability Assessment: After incubation, add a viability reagent such as CellTiter-Glo (Promega) or WST-8 (CCK-8) and measure luminescence or absorbance according to the manufacturer's protocol.[17][19]

  • Data Analysis:

    • For Plate A, normalize the results to vehicle-treated controls and plot cell viability against compound concentration to determine the EC50 value.

    • For Plate B, confirm that cell viability remains high across all concentrations of the test compound, demonstrating that uridine supplementation rescues the cells from the compound's effects.

Protocol 3: In Vivo Efficacy Assessment

Causality & Rationale: Promising in vitro results must translate to an in vivo setting. Animal models are used to assess a compound's efficacy and tolerability, providing crucial data on its pharmacokinetic and pharmacodynamic properties. For a DHODH inhibitor, a common and effective model is a tumor xenograft using a sensitive cancer cell line.

Abbreviated Methodology (Example: Cancer Xenograft Model):

  • Implantation: Subcutaneously implant human cancer cells (e.g., HCT 116 colon cancer) into the flank of immunocompromised mice.[4]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150 mm³).[4]

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound (and benchmarks like Brequinar, if necessary) via a clinically relevant route (e.g., oral gavage) on a predetermined schedule.

  • Monitoring: Monitor tumor volume using caliper measurements and animal body weight (as a measure of toxicity) twice weekly.[4]

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI). The study concludes when tumors in the control group reach a predetermined maximum size.

Conclusion and Forward Outlook

The evaluation of a novel DHODH inhibitor like this compound requires a systematic, multi-tiered approach. By first confirming potent and on-target activity through robust in vitro biochemical and cellular assays, researchers can build a strong, data-driven rationale for advancing a compound into more complex and resource-intensive in vivo studies.

The quinoline-4-carboxylic acid scaffold remains a highly promising starting point for developing next-generation DHODH inhibitors. The ultimate goal is to identify candidates with the high potency characteristic of Brequinar but with a superior safety and pharmacokinetic profile suitable for chronic administration, akin to the clinical success of Teriflunomide. Future research will likely focus on optimizing these molecules for specific indications and exploring synergistic combinations, such as pairing DHODH inhibitors with immune checkpoint blockades to enhance anti-tumor immunity.[20]

References

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  • Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. PubMed. Available at: [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Available at: [Link]

  • Brequinar. PubChem, National Institutes of Health. Available at: [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. PubMed Central. Available at: [Link]

  • Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. The Ohio State University, Department of Chemistry & Biochemistry. Available at: [Link]

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  • Mitochondrial dysfunction induced by leflunomide and its active metabolite. PubMed Central. Available at: [Link]

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A Comparative Analysis of Quinoline Carboxylic Acids in Oncology Research: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities.[1] Within this chemical family, quinoline carboxylic acids have emerged as a particularly promising class of molecules in the relentless pursuit of novel anticancer agents. Their synthetic tractability allows for a diverse range of structural modifications, enabling the fine-tuning of their pharmacological profiles for enhanced efficacy and selectivity against various cancer cell lines.[2]

This guide presents a comparative study of the anticancer activities of various quinoline carboxylic acid derivatives, with a focus on their cytotoxic effects, mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into specific examples, presenting quantitative data to facilitate a direct comparison of their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The Rationale for Targeting Cancer with Quinoline Carboxylic Acids

The therapeutic potential of quinoline carboxylic acids in oncology stems from their ability to interfere with fundamental cellular processes that are often dysregulated in cancer.[1] These compounds have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle to prevent proliferation, and the inhibition of crucial enzymes that cancer cells rely on for their survival and growth, such as topoisomerases and kinases.[3][4] The versatility of the quinoline core allows for the strategic placement of various functional groups, which can significantly influence the compound's interaction with its biological target and, consequently, its anticancer potency and selectivity.[5]

Comparative Cytotoxicity of Quinoline-4-Carboxylic Acid Derivatives

A key initial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are critical metrics in this assessment, quantifying the concentration of a compound required to inhibit cell growth by 50%. A lower value signifies greater potency.

In a comparative study, a series of quinoline-4-carboxylic acid derivatives were evaluated for their in vitro anticancer activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), K-562 (bone marrow cancer), and HeLa (cervical cancer).[6] The results, summarized in the table below, highlight the significant impact of substitutions on the quinoline scaffold.

Compound IDCancer Cell LineGI50 (µM) ± SEM
3b MCF-74.11 ± 0.99
K-562>100
HeLa1.15 ± 0.65
3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid) MCF-70.54 ± 0.05
K-56225.8 ± 0.79
HeLa>100
Carboplatin (Reference Drug) MCF-73.91 ± 0.32
K-5624.11 ± 0.78
HeLa5.13 ± 0.45

Data sourced from a study on the exploration of quinolone and quinoline derivatives as potential anticancer agents.[6]

Of the derivatives tested, compound 3j , identified as 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, demonstrated the most potent and selective activity against the MCF-7 breast cancer cell line, with a GI50 value of 0.54 µM. This potency is notably greater than that of the established anticancer drug, Carboplatin, in the same cell line. The data also reveals a degree of selectivity, with compound 3j being significantly more active against MCF-7 cells compared to K-562 and HeLa cells. In contrast, compound 3b showed greater potency against HeLa cells. This differential activity underscores the importance of the substitution pattern on the quinoline ring in determining both the potency and the cancer cell line-specific activity of these compounds.

Case Study: A Potent 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivative in Leukemia Cell Lines

Further illustrating the potential of this class of compounds, a separate study focused on a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as inhibitors of SIRT3, a potential therapeutic target in cancer.[7] One derivative, designated as P6 , exhibited significant antiproliferative activity against a panel of MLLr leukemic cell lines.

Compound IDCancer Cell LineIC50 (µM)
P6 THP-10.87
MOLM-130.98
SEM1.79
MV4-111.90
Ara-C (Reference Drug) THP-10.52
MOLM-130.06
SEM0.06
MV4-110.54

Data sourced from a study on the discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[7]

While the reference drug, Ara-C, generally displayed higher potency, compound P6 demonstrated consistent sub-micromolar to low micromolar activity across all four tested leukemic cell lines, highlighting its potential as a lead compound for the development of novel anti-leukemic agents.

Mechanisms of Action: Unraveling the Pathways to Cancer Cell Death

The cytotoxic effects of quinoline carboxylic acids are underpinned by their ability to modulate key cellular signaling pathways. Two of the most prominent mechanisms are the inhibition of topoisomerase enzymes and the induction of apoptosis.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes.[8] By inhibiting these enzymes, quinoline carboxylic acids can lead to the accumulation of DNA strand breaks, ultimately triggering cell death.[9] This mechanism is a well-established strategy in cancer chemotherapy.[8]

Topoisomerase_Inhibition QCA Quinoline Carboxylic Acid Topo Topoisomerase I/II QCA->Topo Inhibits DNA_Replication DNA Replication & Transcription Topo->DNA_Replication Enables DNA_Breaks DNA Strand Breaks DNA_Replication->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of topoisomerase inhibition by quinoline carboxylic acids.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, contributing to their uncontrolled growth.[10] Quinoline carboxylic acids have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[10][11]

The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell.[11]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 QCA Quinoline Carboxylic Acid QCA->Death_Receptor Induces QCA->Mitochondria Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by quinoline carboxylic acids.

Experimental Protocols for the Evaluation of Anticancer Activity

The reliability of comparative studies hinges on the robustness and standardization of the experimental protocols employed. Below are detailed methodologies for key assays used in the assessment of quinoline carboxylic acids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[12]

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of Quinoline Carboxylic Acid incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read end Calculate IC50/GI50 values read->end

Sources

A Senior Application Scientist's Guide to In Vivo Efficacy of Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Enduring Promise of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have given rise to cornerstone therapies for malaria, such as quinine and chloroquine, and continue to be a fertile ground for the discovery of novel therapeutic agents across a spectrum of diseases, including cancer and bacterial infections. This guide provides a comparative analysis of the in vivo efficacy of select novel quinoline-based compounds, supported by experimental data and detailed protocols to empower researchers in their preclinical drug development endeavors. We will delve into the causal reasoning behind experimental design, ensuring a deep, mechanistic understanding of the evaluation process.

Comparative In Vivo Efficacy Analysis

The successful translation of an in vitro active compound to a clinical candidate hinges on demonstrating robust efficacy in relevant animal models. Here, we compare the in vivo performance of three novel quinoline-based compounds, each targeting a different disease area, to illustrate the diverse therapeutic potential of this chemical class.

Data Summary: A Cross-Disease Comparison

The following table summarizes the in vivo efficacy of representative novel quinoline-based compounds in their respective disease models. This comparative overview allows for a cross-disciplinary appreciation of the potency achievable with the quinoline scaffold.

Compound IDTherapeutic AreaAnimal ModelKey Efficacy Endpoint & ResultsDosing RegimenReference
DDD107498 AntimalarialPlasmodium berghei-infected miceED₉₀: 0.1-0.3 mg/kg. Complete cure at 30 mg/kg.Oral, once daily for 4 days[1]
MPytMP-Ir AnticancerNCI-H460 human lung cancer xenograft in nude miceTumor Growth Inhibition: Significant inhibition of tumor growth.Intravenous injection of 6 mg/kg[2]
WIN 57273 AntibacterialMurine lethal infection model (S. aureus)PD₅₀: 0.1-0.7 mg/kg.Subcutaneous or oral administration[3]

Deep Dive into a Novel Antimalarial: The Case of DDD107498

The quinoline-4-carboxamide, DDD107498, is a compelling example of a next-generation antimalarial that showcases the power of rational drug design. Its journey from a screening hit to a preclinical candidate provides valuable insights into the rigorous evaluation of novel quinolines.

Mechanism of Action: A New Paradigm in Antimalarial Therapy

DDD107498 exerts its potent antimalarial activity through a novel mechanism of action: the inhibition of the parasite's translation elongation factor 2 (PfEF2).[4] This enzyme is critical for protein synthesis, and its inhibition leads to a cessation of parasite growth and replication.[5] This unique mechanism is a significant advantage in the face of growing resistance to traditional antimalarials that primarily target hemoglobin digestion.[6]

Below is a diagram illustrating the inhibitory action of DDD107498 on the parasite's protein synthesis machinery.

cluster_ribosome Plasmodium Ribosome mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Growing_Peptide_Chain Growing_Peptide_Chain Ribosome->Growing_Peptide_Chain Elongation tRNA tRNA PfEF2 PfEF2 PfEF2->Ribosome Catalyzes translocation Protein_Synthesis_Blocked Protein_Synthesis_Blocked PfEF2->Protein_Synthesis_Blocked Leads to DDD107498 DDD107498 DDD107498->PfEF2 Inhibits

Caption: Inhibition of PfEF2 by DDD107498 halts ribosomal translocation, blocking protein synthesis in the malaria parasite.

Experimental Protocol: The 4-Day Suppressive Test (Peter's Test)

The 4-day suppressive test is a standard and robust method for the initial in vivo assessment of antimalarial drug efficacy.[1][7] The causality behind this experimental design lies in its ability to evaluate a compound's capacity to suppress parasitemia during the exponential growth phase of the parasite in the blood.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice (18-22 g). This strain is widely used and susceptible to Plasmodium berghei infection.

  • Parasite Inoculation: Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells. This standardized inoculum ensures a consistent and predictable course of infection.

  • Grouping and Dosing:

    • Control Group: Administer the vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water) to establish the natural progression of the infection.

    • Positive Control Group: Administer a standard antimalarial drug with known efficacy, such as chloroquine at 20 mg/kg/day, to validate the experimental model.

    • Test Groups: Administer the novel quinoline compound at various dose levels (e.g., 10, 30, and 100 mg/kg/day) to determine a dose-response relationship.

  • Treatment Schedule: Begin treatment 2-4 hours post-infection and continue once daily for four consecutive days (Days 0 to 3). This timing targets the early stages of blood infection.

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia for each group. The percentage of suppression is calculated using the following formula:

    [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

  • Endpoint: The primary endpoint is the percentage of parasitemia suppression. A higher percentage indicates greater efficacy. The ED₉₀ (the dose required to suppress parasitemia by 90%) can be determined by plotting a dose-response curve.[7]

Harnessing Quinolines Against Cancer: A Look at a DNMT Inhibitor

The versatility of the quinoline scaffold is further demonstrated by its application in oncology. Certain novel quinoline derivatives have shown potent anticancer activity by targeting epigenetic mechanisms, such as DNA methylation.

Mechanism of Action: Reversing Epigenetic Silencing

Some anticancer quinolines function as DNA methyltransferase (DNMT) inhibitors.[8] In cancer, hypermethylation of promoter regions of tumor suppressor genes leads to their silencing, promoting uncontrolled cell growth.[9] DNMT inhibitors reverse this process by preventing the addition of methyl groups to DNA, leading to the re-expression of tumor suppressor genes and subsequent apoptosis of cancer cells.[10]

The following diagram illustrates the signaling pathway affected by a quinoline-based DNMT inhibitor.

Quinoline_DNMTi Quinoline-based DNMT Inhibitor DNMT1 DNMT1 Quinoline_DNMTi->DNMT1 Inhibits Re-expression Re-expression Quinoline_DNMTi->Re-expression Promotes DNA_Hypermethylation DNA_Hypermethylation DNMT1->DNA_Hypermethylation Causes Tumor_Suppressor_Gene Tumor Suppressor Gene (e.g., p16, BRCA1) DNA_Hypermethylation->Tumor_Suppressor_Gene Acts on Gene_Silencing Gene_Silencing Tumor_Suppressor_Gene->Gene_Silencing Leads to Apoptosis Apoptosis Gene_Silencing->Apoptosis Prevents Re-expression->Apoptosis Induces

Sources

Illuminating the Molecular Target of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive identification of the molecule's biological target. This guide provides a comprehensive framework for elucidating and confirming the molecular target of the novel compound, 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid. While the direct target of this specific molecule is not yet defined in publicly available literature, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with derivatives known to engage several key cellular proteins.

This guide will navigate the process of target hypothesis generation based on structural analogs and then delve into a comparative analysis of robust experimental methodologies for target identification and validation. We will explore a multi-pronged approach, recognizing that converging lines of evidence are the bedrock of scientific certainty.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure with Diverse Targets

The quinoline-4-carboxylic acid core is a versatile scaffold that has given rise to compounds with a wide array of biological activities. An initial survey of scientific literature reveals that derivatives of this core structure have been reported to inhibit several distinct classes of enzymes. This knowledge provides a logical starting point for our investigation into the molecular target of this compound.

Potential Target ClassSpecific Examples of Reported Targets for AnalogsKey Biological Process
TransferasesLeishmania major N-myristoyltransferase (LmNMT)[1]Protein modification, Protozoan viability
DeacetylasesSirtuin 3 (SIRT3)[2], Histone Deacetylases (HDACs)[3]Cellular metabolism, Epigenetic regulation
OxidoreductasesDihydroorotate Dehydrogenase (DHODH)[4]Pyrimidine biosynthesis

This guide will focus on outlining experimental strategies to investigate whether this compound interacts with these or other potential targets.

A Strategic Workflow for Target Identification and Validation

A robust target identification strategy begins with broad, unbiased screening and progressively narrows down to specific, high-confidence interactions. The following workflow illustrates a logical progression of experiments.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Initial Target Engagement cluster_2 Phase 3: Direct Target Interaction & Functional Validation In Silico Profiling In Silico Profiling Affinity Chromatography Affinity Chromatography In Silico Profiling->Affinity Chromatography Phenotypic Screening Phenotypic Screening Phenotypic Screening->Affinity Chromatography Literature Analysis of Analogs Literature Analysis of Analogs Literature Analysis of Analogs->Affinity Chromatography Biochemical Assays (Enzyme Inhibition) Biochemical Assays (Enzyme Inhibition) Affinity Chromatography->Biochemical Assays (Enzyme Inhibition) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA)->Biochemical Assays (Enzyme Inhibition) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Biochemical Assays (Enzyme Inhibition)->Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Biochemical Assays (Enzyme Inhibition)->Isothermal Titration Calorimetry (ITC) Cell-Based Functional Assays Cell-Based Functional Assays Biochemical Assays (Enzyme Inhibition)->Cell-Based Functional Assays G cluster_0 Ligand-Dependent Signaling cluster_1 Ligand-Independent Signaling Netrin-1 Netrin-1 UNC5B UNC5B Netrin-1->UNC5B binds Survival & Angiogenesis Survival & Angiogenesis UNC5B->Survival & Angiogenesis promotes UNC5B (unbound) UNC5B (unbound) Caspase Activation Caspase Activation UNC5B (unbound)->Caspase Activation induces Apoptosis Apoptosis Caspase Activation->Apoptosis leads to This compound This compound This compound->UNC5B Potential Modulator?

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid are the cornerstones of innovation. However, the lifecycle of these materials extends beyond their use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring that your commitment to excellence encompasses the entire research process.

Understanding the Compound: Hazard Profile and Initial Precautions

Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar compounds, such as 2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid and the parent compound 8-methylquinoline, provide essential safety insights.[1][2][3]

Based on available data, this compound should be handled as a hazardous substance with the following potential hazards:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation May cause skin irritation upon contact.[1][2][3]Wear appropriate chemical-resistant gloves and a lab coat.[1][2]
Serious Eye Irritation Can cause serious eye irritation or damage.[1][2][3]Use chemical safety goggles and, for larger quantities, a face shield.[1][4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2][3]Handle in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Aquatic Toxicity Quinoline and its derivatives can be toxic to aquatic life.[6][7]Prevent release to the environment.[7]

Core Principle: In the absence of specific data, treat any novel or specialty chemical as hazardous. This "cradle-to-grave" approach to hazardous waste management ensures the highest level of safety and regulatory compliance.[8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management.[8] Mixing incompatible waste streams can lead to dangerous reactions.

  • Solid Waste: This stream includes unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves, weigh boats, and paper towels.

  • Liquid Waste: This includes solutions containing the compound, reaction mixtures, and solvent rinses from contaminated glassware.

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.

Causality: Segregating waste at the point of generation prevents accidental mixing of incompatible chemicals, which could result in exothermic reactions, gas evolution, or the formation of more hazardous substances.[9]

Step 2: Containerization

The selection of an appropriate waste container is crucial for safe storage and transport.

  • Solid Waste: Collect in a clearly labeled, durable, leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is a suitable choice.[8]

  • Liquid Waste: Use a designated, compatible hazardous waste container, typically glass or HDPE, with a tight-fitting screw cap.[8][10] Ensure the container is compatible with any solvents present in the liquid waste. For acidic waste, avoid metal containers.[10]

Best Practice: Whenever possible, use the original manufacturer's container for the collection of unadulterated waste chemical.[10][11]

Step 3: Labeling

Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[12]

Your hazardous waste label must include:

  • The words "Hazardous Waste"[12]

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Irritant," "Toxic")[12]

  • The date accumulation started[12]

  • The name and contact information of the generating researcher or lab

Self-Validating System: A properly labeled container communicates the potential hazards to everyone who may come into contact with it, from lab personnel to the hazardous waste disposal team. This clear communication is a cornerstone of a robust safety system.

Step 4: Storage

Waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory pending pickup.

  • Store containers in a well-ventilated area, away from ignition sources and incompatible materials.[13]

  • Ensure containers are kept tightly closed except when adding waste.[5][14]

  • Secondary containment (placing the primary waste container inside a larger, chemically resistant tub or tray) is highly recommended to contain any potential leaks or spills.

Step 5: Disposal

The final step is the transfer of the hazardous waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Do not pour chemical waste down the drain.[11] Dilution is not a substitute for proper disposal.[15]

  • All chemical waste must be disposed of through an approved waste disposal plant.[1][16]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream start Generation of Waste waste_id Step 1: Identify Waste Type (Solid, Liquid, Sharps) start->waste_id solid_container Step 2: Use Labeled HDPE Container waste_id->solid_container Solid liquid_container Step 2: Use Compatible Glass/HDPE Container waste_id->liquid_container Liquid sharps_container Step 2 & 3: Place in Designated Sharps Container waste_id->sharps_container Sharps solid_label Step 3: Affix Hazardous Waste Label solid_container->solid_label solid_storage Step 4: Store in SAA solid_label->solid_storage pickup Step 5: Arrange for EHS Pickup solid_storage->pickup liquid_label Step 3: Affix Hazardous Waste Label liquid_container->liquid_label liquid_storage Step 4: Store in SAA with Secondary Containment liquid_label->liquid_storage liquid_storage->pickup sharps_container->pickup

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of laboratory chemicals is a non-negotiable aspect of scientific research. By adhering to these detailed procedures for this compound, you not only ensure compliance with regulatory standards but also foster a culture of safety and environmental stewardship within your laboratory. This commitment to best practices at every stage of the research lifecycle is the hallmark of a trustworthy and authoritative scientific enterprise.

References

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, April 15). Safety and Waste Management for SAM Chemistry Methods. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Oakland University. (n.d.). EHSO Manual 2023-2024: Hazardous Waste. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GZ Industrial Supplies. (2023, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • Alabama A&M University. (n.d.). Hazardous Waste Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Ecotoxicology and Environmental Safety. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023, July 28). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • University of Camerino. (n.d.). Operational guidelines for the management of special hazardous waste. Retrieved from [Link]

  • MDPI. (2023, August 30). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Personal protective equipment for handling 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Protocol for Handling 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

As researchers and scientists at the forefront of drug development, we often work with novel chemical entities for which comprehensive safety data is not yet available. This is the case for this compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and scientifically-grounded approach to safety is not just recommended—it is imperative.

This guide provides essential, immediate safety and logistical information based on a thorough analysis of structurally similar compounds, namely the quinoline core and its substituted derivatives like 8-Hydroxyquinoline and 8-Methylquinoline. By understanding the hazards inherent to the foundational components of this molecule, we can construct a robust safety protocol that protects you, your colleagues, and your research. Our approach is built on the principle of assuming a hazard profile that reflects the most cautious interpretation of available data, ensuring a self-validating system of laboratory safety.

Inferred Hazard Assessment: The Rationale Behind Caution

The chemical structure of our target compound contains a quinoline core, a carboxylic acid group, and substituted aromatic rings. Analysis of SDS documents for compounds with these features allows us to infer a potential hazard profile. We must assume the compound may possess hazards from its components until proven otherwise.

The table below summarizes the known classifications for key structural analogues. The causality is clear: the shared quinoline moiety dictates that we anticipate similar systemic and local toxicities.

Hazard ClassificationGHS Hazard StatementBasis for Inference (Structural Analogues)
Acute Toxicity, Oral H301: Toxic if swallowed8-Hydroxyquinoline, Quinoline[1][2][3]
Serious Eye Damage H318/H319: Causes serious eye damage/irritation8-Hydroxyquinoline, 8-Methylquinoline[2][4][5]
Skin Irritation / Sensitization H315: Causes skin irritation / H317: May cause an allergic skin reaction8-Methylquinoline, 8-Hydroxyquinoline[2][4]
Reproductive Toxicity H360: May damage fertility or the unborn child8-Hydroxyquinoline[2][3][6]
Carcinogenicity / Mutagenicity H350: May cause cancer / H341: Suspected of causing genetic defectsQuinoline[1][7]
Respiratory Irritation H335: May cause respiratory irritation8-Methylquinoline[4][5][8]
Aquatic Toxicity H410/H411: Very toxic/toxic to aquatic life with long lasting effects8-Hydroxyquinoline, Quinoline[1][2]

Given this profile, this compound must be handled as a substance that is potentially toxic if ingested, a severe eye and skin irritant, a possible skin sensitizer, a respiratory irritant, and a potential reproductive toxin and carcinogen.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable. The selection of each component is directly linked to the inferred hazards of irritation, dermal absorption, and inhalation of fine powders.[9]

Protection LevelEquipment SpecificationPurpose and Rationale
Hand Protection Double-gloving: Nitrile or Neoprene gloves.Primary Defense: The quinoline structure is known to be absorbable through the skin.[10] Double-gloving provides robust protection against direct contact and contamination. Always inspect gloves for degradation or punctures before use.
Eye & Face Protection Chemical splash goggles and a full-face shield.Critical Defense: Analogues can cause serious, irreversible eye damage.[2][6] Goggles provide a seal against dust and splashes, while the face shield protects against unexpected splash events during dissolution or transfer.
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.Secondary Defense: Protects skin and personal clothing from contamination. An apron provides an additional barrier when handling solutions or larger quantities.
Respiratory Protection For Solids: NIOSH-approved N95 (or higher) particulate respirator. For Solutions: If heating or aerosolizing, use an air-purifying respirator with organic vapor cartridges.Inhalation Defense: As a solid, the primary risk is inhalation of fine, potentially toxic dust.[4][8] A respirator is mandatory for weighing and handling the powder. When working with solutions that may generate vapors, additional protection is required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This workflow is designed to minimize exposure at every stage of handling, from initial preparation to final cleanup. The guiding principle is containment.

Step 1: Engineering Controls & Preparation
  • Mandatory Fume Hood Use: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to contain dust and potential vapors.[11]

  • Area Designation: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the hood. This minimizes movement in and out of the containment area.

Step 2: Weighing & Transfer of Solid Compound
  • Don Full PPE: Before opening the container, ensure your complete PPE ensemble is correctly fitted.

  • Minimize Dust Generation: Handle the container and transfer solid material gently and deliberately. Use a micro-spatula to avoid generating airborne dust.

  • Use Disposable Surfaces: Weigh the compound on a disposable weigh boat or creased weighing paper. This allows for easy transfer and simplifies disposal of the contaminated surface.

  • Immediate Cleanup: Use a damp cloth or a dedicated vacuum with a HEPA filter to clean any minor spills within the fume hood immediately. Do not use a dry brush, which can reaerosolize the powder.

Step 3: Dissolution & Experimental Use
  • Controlled Addition: When dissolving, add the solid to the solvent slowly. If the process is exothermic, prepare an ice bath to control the reaction.

  • Keep Containers Covered: Keep all vessels containing the compound covered as much as possible to prevent the release of vapors or aerosols.

  • Avoid Pipetting by Mouth: This is a universal laboratory rule but bears repeating. Use a mechanical pipettor for all liquid transfers.[12]

The following diagram illustrates the mandatory workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_disposal Cleanup & Disposal Phase prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 1. Safety First handle1 Weigh Solid on Disposable Surface prep2->handle1 Proceed to Handling handle2 Slowly Transfer to Solvent handle1->handle2 2. Containment handle3 Perform Experiment handle2->handle3 3. Controlled Reaction disp1 Decontaminate Glassware & Surfaces handle3->disp1 Experiment Complete disp2 Segregate & Seal Hazardous Waste disp1->disp2 4. Waste Management disp3 Remove & Dispose of PPE disp2->disp3 5. Final Steps

Caption: Safe Handling Workflow for Novel Quinoline Carboxylic Acids.

Disposal Plan: Cradle-to-Grave Responsibility

In the absence of specific data, all materials contaminated with this compound must be treated as hazardous waste.[10][13]

  • Solid Waste:

    • Container: Collect all contaminated solids (e.g., used gloves, weigh boats, paper towels, contaminated silica gel) in a dedicated, clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is appropriate.[13]

    • Labeling: The label must read "Hazardous Waste" and list the chemical name. Include hazard pictograms for toxicity, health hazard, and environmental hazard.

  • Liquid Waste:

    • Segregation: Collect all liquid waste containing the compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain. Its analogues are very toxic to aquatic life.[2][6]

  • Decontamination:

    • Glassware & Equipment: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) inside the fume hood. The rinsate must be collected as hazardous liquid waste.

    • Work Surfaces: Decontaminate the fume hood work surface with the same solvent and wipe clean. Dispose of the wipes as solid hazardous waste.

By adhering to this comprehensive protocol, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and environmental responsibility. When faced with the unknown, caution, backed by scientific reasoning, is our most powerful tool.

References

  • New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: Quinoline.
  • Chemos GmbH & Co. KG. (2019, April 11).
  • Ing. Petr Švec - PENTA s.r.o. (2025, July 28).
  • Fisher Scientific. (2025, December 19).
  • Carl Roth GmbH + Co. KG. (n.d.).
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Chemos GmbH & Co. KG. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline.
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 8-Hydroxyquinoline. Product Number H6878.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 8-Methylquinoline.
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  • Actylis Lab Solutions. (n.d.).
  • BenchChem. (2025).
  • Loba Chemie Pvt. Ltd. (2021, July 9). Safety Data Sheet: 8-HYDROXYQUINOLINE EXTRA PURE.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Acros Organics. (n.d.).

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.